APcK110
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-(3,5-dimethoxyphenyl)-3-(4-fluorophenyl)-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2/c1-25-15-9-13(10-16(11-15)26-2)18-8-7-17-19(23-24-20(17)22-18)12-3-5-14(21)6-4-12/h3-11H,1-2H3,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMGZGMEPKFVMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC3=NNC(=C3C=C2)C4=CC=C(C=C4)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
APcK110: A Novel c-Kit Inhibitor for Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
APcK110 is a novel, potent, and selective small molecule inhibitor of the c-Kit receptor tyrosine kinase.[1][2] Identified through a structure-based design program, this compound has demonstrated significant pro-apoptotic and anti-proliferative activity in preclinical models of acute myeloid leukemia (AML).[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its investigation.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine |
| CAS Number | 1001083-74-4 |
| Molecular Formula | C26H21FN4O2 |
| Molecular Weight | 440.47 g/mol |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-leukemic effects by directly inhibiting the kinase activity of c-Kit (also known as CD117 or stem cell factor receptor).[1] Constitutive activation of c-Kit, through mutations or overexpression, is a known driver of oncogenesis in a subset of AML patients.[1] By binding to the ATP-binding pocket of c-Kit, this compound blocks its autophosphorylation and the subsequent activation of downstream signaling pathways critical for cell survival and proliferation.
The primary signaling cascades inhibited by this compound include:
-
STAT (Signal Transducer and Activator of Transcription) Pathway: this compound treatment leads to a dose-dependent decrease in the phosphorylation of STAT3 and STAT5.[1]
-
PI3K/Akt Pathway: The phosphorylation of Akt, a key downstream effector of PI3K, is also significantly inhibited by this compound.[1]
This dual inhibition of the STAT and PI3K/Akt pathways ultimately leads to the induction of caspase-dependent apoptosis and a halt in cell cycle progression in AML cells.[1]
Figure 1: this compound Signaling Pathway.
Preclinical Efficacy
In Vitro Activity
This compound has demonstrated potent anti-proliferative and pro-apoptotic effects in various AML cell lines and primary patient samples.
| Cell Line | Assay | Endpoint | Result |
| OCI/AML3 | MTT Assay | IC50 | 175 nM |
| OCI/AML3 | Apoptosis Assay | Caspase-3 Cleavage | Increased |
| OCI/AML3 | Western Blot | p-Kit, p-STAT3, p-STAT5, p-Akt | Decreased |
| Primary AML Blasts | Colony Formation | Inhibition | Dose-dependent |
In Vivo Activity
In a xenograft mouse model utilizing NOD-SCID mice engrafted with OCI/AML3 cells, this compound treatment significantly extended the survival of the animals compared to the control group.[1]
| Animal Model | Treatment | Outcome | Statistical Significance |
| OCI/AML3 Xenograft (NOD-SCID mice) | This compound | Increased median survival | p < 0.05 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
OCI/AML3 Cell Culture
Materials:
-
OCI/AML3 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture OCI/AML3 cells in RPMI-1640 medium supplemented with 20% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days to maintain a cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL.
MTT Assay for Cell Proliferation
Materials:
-
OCI/AML3 cells
-
96-well plates
-
This compound (various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed OCI/AML3 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0-1000 nM) and a vehicle control.
-
Incubate for an additional 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
Materials:
-
OCI/AML3 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (anti-p-Kit, anti-Kit, anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Protocol:
-
Treat OCI/AML3 cells with this compound for the desired time and concentration.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
AML Xenograft Mouse Model
Materials:
-
NOD-SCID mice (6-8 weeks old)
-
OCI/AML3 cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
Sub-lethal whole-body irradiation source
Protocol:
-
Irradiate NOD-SCID mice with a sub-lethal dose of whole-body radiation.
-
Inject 5 x 10^6 OCI/AML3 cells intravenously into the tail vein of each mouse.
-
After 10-14 days, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., intraperitoneally) or vehicle control (PBS) daily or on a specified schedule.
-
Monitor the mice for signs of disease progression and record survival data.
Experimental Workflows
Figure 2: In Vitro Experimental Workflow.
Figure 3: In Vivo Experimental Workflow.
This compound is a promising novel c-Kit inhibitor with potent anti-leukemic activity in preclinical models of AML. Its well-defined mechanism of action, involving the inhibition of the STAT and PI3K/Akt signaling pathways, provides a strong rationale for its further development as a targeted therapy for AML patients with c-Kit-driven disease. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers and drug development professionals to investigate and validate the therapeutic potential of this compound.
References
APcK110: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of APcK110, a potent inhibitor of the KIT tyrosine kinase. The information is compiled for researchers, scientists, and professionals involved in drug development and cancer research.
Chemical Structure and Properties
This compound, with the chemical name 6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine, is a small molecule inhibitor. Its fundamental chemical and physical properties are summarized below.
| Property | Value |
| IUPAC Name | 6-(3,5-dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine |
| Molecular Formula | C₂₀H₁₆FN₃O₂ |
| Molecular Weight | 349.36 g/mol |
| CAS Number | 1001083-74-4 |
| SMILES String | FC(C=C3)=CC=C3C1=NNC2=C1C=CC(C4=CC(OC)=CC(OC)=C4)=N2 |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble to 100 mM in DMSO |
| Storage | Store at -20°C |
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of the KIT receptor tyrosine kinase.[1][2][3] By binding to KIT, it blocks the phosphorylation and activation of downstream signaling pathways that are crucial for cell proliferation and survival. Specifically, this compound has been shown to inhibit the phosphorylation of KIT, STAT3, STAT5, and Akt.[1][2][3] This disruption of key signaling cascades ultimately leads to the suppression of proliferation and the induction of apoptosis in cancer cells, particularly in acute myeloid leukemia (AML).[1][2]
The signaling pathway affected by this compound is depicted in the following diagram:
Biological Activity and In Vitro Efficacy
This compound has demonstrated significant anti-proliferative and pro-apoptotic activity in AML cell lines. A key study by Faderl et al. (2009) in Cancer Research established its efficacy.
| Cell Line | IC₅₀ (nM) | Effect |
| OCI/AML3 | 175 | Suppression of proliferation and induction of caspase-dependent apoptosis.[1][2][3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Culture
The OCI/AML3 human acute myeloid leukemia cell line is cultured in RPMI 1640 medium supplemented with 20% fetal bovine serum (FBS). The cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Proliferation Assay (MTT Assay)
This assay is used to measure the anti-proliferative effects of this compound.
Protocol:
-
Cell Seeding: Seed OCI/AML3 cells in 96-well plates at a density of 1 x 10⁴ cells per well.
-
Compound Addition: After 24 hours, treat the cells with various concentrations of this compound.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.
Western Blot Analysis
Western blotting is used to detect the phosphorylation status of KIT and its downstream targets.
Protocol:
-
Cell Lysis: Treat OCI/AML3 cells with this compound for the desired time, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-KIT, KIT, p-STAT3, STAT3, p-STAT5, STAT5, p-Akt, Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Protocol:
-
Cell Treatment: Treat OCI/AML3 cells with this compound at the desired concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
This compound is a promising KIT inhibitor with potent anti-cancer activity, particularly in the context of AML. Its well-defined chemical structure and mechanism of action make it a valuable tool for cancer research and a potential candidate for further drug development. The experimental protocols provided in this guide offer a foundation for researchers to investigate the properties and efficacy of this compound in various preclinical models.
References
APcK110: A Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of APcK110, a novel and potent inhibitor of the c-Kit receptor tyrosine kinase. The information presented herein is synthesized from preclinical research and is intended to inform further investigation and development of this compound for therapeutic applications, particularly in acute myeloid leukemia (AML).
Core Mechanism of Action
This compound is a structurally designed inhibitor that potently targets the c-Kit receptor tyrosine kinase.[1][2] c-Kit is a crucial transmembrane receptor for the stem cell factor (SCF) and plays a significant role in hematopoiesis.[1][3] Activating mutations in the KIT gene are implicated in the pathophysiology of AML and are associated with a poorer prognosis, making c-Kit a compelling therapeutic target.[1][2][4]
This compound exerts its anti-leukemic effects by directly inhibiting the kinase activity of c-Kit. This inhibition blocks the autophosphorylation of the receptor and subsequently abrogates downstream signaling cascades that are critical for the proliferation and survival of cancer cells.[2][3]
Signaling Pathway Modulation
This compound has been demonstrated to inhibit key downstream signaling pathways activated by c-Kit. Specifically, it leads to a dose- and time-dependent decrease in the phosphorylation levels of:
-
Akt: A central node in the PI3K pathway, crucial for cell survival and proliferation.[1][3]
-
STAT3 and STAT5: Members of the Signal Transducer and Activator of Transcription family, which regulate gene expression involved in cell growth and differentiation.[1][3]
By blocking these pathways, this compound effectively shuts down the pro-survival and proliferative signals originating from an activated c-Kit receptor.
Caption: this compound inhibits c-Kit, blocking PI3K/Akt and STAT signaling pathways.
Cellular and In Vivo Effects
The inhibition of c-Kit signaling by this compound translates into potent anti-cancer activity:
-
Inhibition of Proliferation: this compound demonstrates dose-dependent inhibition of proliferation in AML cell lines (such as OCI/AML3 and OCIM2) and mastocytosis cell lines (HMC1.1/HMC1.2).[1][3] Notably, its potency in inhibiting OCI/AML3 proliferation surpasses that of other c-Kit inhibitors like imatinib (B729) and dasatinib.[1][3]
-
Induction of Apoptosis: The compound effectively induces programmed cell death.[2] This is evidenced by the cleavage of caspase 3 and Poly (ADP-ribose) polymerase (PARP), key markers of the apoptotic cascade.[1][2][3]
-
Selective Targeting: In clonogenic assays, this compound inhibits the proliferation of primary AML cells while not affecting the proliferation of normal colony-forming cells, suggesting a favorable therapeutic window.[3]
-
In Vivo Efficacy: In a xenograft mouse model using OCI/AML3 cells, treatment with this compound resulted in a significant extension of survival compared to control groups, demonstrating its anti-AML activity in a living organism.[4][5]
Quantitative Data Summary
The following table summarizes the key quantitative findings from preclinical studies of this compound.
| Parameter | Cell Line | Value | Conditions | Reference |
| IC50 | OCI/AML3 | 175 nM | 72-hour incubation, MTT assay | [3] |
| Proliferation Inhibition | OCI/AML3 | ~65% | 250 nM, 72 hours | [3] |
| Proliferation Inhibition | AML Cells | 80% | 500 nM | [2] |
| In Vivo Survival | OCI/AML3 Xenograft | p = 0.02 | Every other day I.P. injection | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Caption: Workflow for assessing cell proliferation using the MTT assay.
Protocol:
-
AML cell lines (e.g., OCI/AML3, OCIM2) are seeded in 96-well plates.
-
Cells are treated with a range of this compound concentrations (e.g., 50, 100, 250, 500 nM).[2]
-
The plates are incubated for a specified period, typically 72 hours.[2]
-
Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
After a further incubation period, the resulting formazan crystals are dissolved using a solubilizing agent.
-
The optical density is measured using a microplate reader to determine cell viability.
This technique is used to detect specific proteins and their phosphorylation status in cell lysates.
Protocol:
-
Cells are treated with this compound at various concentrations and for different durations.
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA).
-
Equal amounts of protein are separated by size via SDS-PAGE.
-
Proteins are transferred from the gel to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for total and phosphorylated forms of c-Kit, Akt, STAT3, STAT5, as well as cleaved caspase 3 and PARP.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
This clonogenic assay assesses the effect of this compound on the proliferative capacity of primary AML cells.
Protocol:
-
Diagnostic bone marrow cells from AML patients are obtained.
-
Cells are cultured in a semi-solid medium (e.g., methylcellulose) supplemented with growth factors, with or without SCF.[3]
-
This compound is added at the beginning of the culture at concentrations ranging from 50 to 500 nM.[3]
-
Cultures are incubated for 7 days at 37°C in a humidified atmosphere.[3]
-
AML blast colonies, defined as clusters of 20 or more cells, are counted microscopically on day 7.[3]
This model evaluates the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
NOD-SCID mice are subjected to sub-lethal whole-body radiation.[5]
-
OCI/AML3 cells are injected intravenously into the mice.[5]
-
After a period to allow for engraftment (e.g., 10 days), mice are treated with either this compound or a vehicle control (e.g., PBS) via intraperitoneal injection every other day.[4][5]
-
Mice are monitored for signs of disease progression and overall health.
-
Survival is recorded, and Kaplan-Meier survival curves are generated to compare the treated and control groups.[5]
-
Upon sacrifice, tissues can be collected for histological analysis to confirm AML infiltration.[4]
Conclusion
This compound is a potent and selective inhibitor of c-Kit that demonstrates significant anti-leukemic activity in preclinical models of AML. Its mechanism of action involves the direct inhibition of c-Kit and the subsequent blockade of critical downstream PI3K/Akt and STAT signaling pathways, leading to decreased proliferation and induction of apoptosis in AML cells. The compound's efficacy in vitro and in vivo, coupled with its selectivity for AML cells over normal hematopoietic progenitors, supports its further development as a targeted therapy for patients with AML.[1][5]
References
- 1. ascopubs.org [ascopubs.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Kit Inhibitor this compound Induces Apoptosis and Inhibits Proliferation of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Kit inhibitor this compound extends survival in an AML xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
APcK110: A Potent KIT Inhibitor for Acute Myeloid Leukemia - A Technical Overview
Executive Summary: APcK110 is a novel, potent inhibitor of the KIT receptor tyrosine kinase, developed through a structure-based drug design process. Preclinical studies have demonstrated its significant anti-proliferative and pro-apoptotic activity in acute myeloid leukemia (AML) and mastocytosis cell lines, including those with both wild-type and mutated KIT.[1][2] this compound effectively inhibits KIT phosphorylation and downstream signaling pathways, including STAT3, STAT5, and PI3K/Akt.[1][3] Comparative studies have shown its potency to be greater than existing KIT inhibitors like imatinib (B729) and dasatinib, and at least comparable to the standard AML therapeutic agent, cytarabine, in certain cell lines.[1][2] Furthermore, this compound selectively inhibits the proliferation of primary AML blasts while sparing normal colony-forming cells.[1] In vivo studies using an AML xenograft mouse model have confirmed its anti-leukemic activity, demonstrating a significant improvement in survival.[4][5] This document provides a comprehensive technical overview of the preclinical data and methodologies associated with this compound.
Introduction
The c-Kit (CD117) receptor tyrosine kinase, activated by its ligand Stem Cell Factor (SCF), is crucial for normal hematopoiesis.[1][4] However, activating mutations or overexpression of KIT are implicated in the pathophysiology of various malignancies, including a significant subset of acute myeloid leukemia (AML), particularly core-binding factor leukemias, where they are often associated with a higher risk of relapse and poorer outcomes.[1][2] This makes KIT an attractive target for therapeutic intervention. This compound was identified through in-silico screening and structure-based design as a potent inhibitor of KIT, offering a promising new therapeutic avenue for KIT-driven cancers.[1][3]
Mechanism of Action: KIT Pathway Inhibition
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of KIT. This prevents the autophosphorylation of the receptor upon SCF binding or in cases of constitutive activation through mutation. The blockade of KIT phosphorylation leads to the downstream inhibition of critical cell survival and proliferation signaling cascades.[1] Western immunoblotting analyses have confirmed that this compound causes a dose-dependent decrease in the phosphorylation levels of KIT itself, as well as key downstream effectors including STAT3, STAT5, and Akt (a downstream component of the PI3K pathway).[1][3][6] This comprehensive pathway inhibition ultimately leads to cell cycle arrest and the induction of caspase-dependent apoptosis.[1][6]
References
- 1. Kit Inhibitor this compound Induces Apoptosis and Inhibits Proliferation of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ascopubs.org [ascopubs.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Kit inhibitor this compound extends survival in an AML xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
APcK110: A Technical Guide to its Downstream Signaling Pathways in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
APcK110 is a novel, potent, and selective small molecule inhibitor of the c-Kit receptor tyrosine kinase.[1][2][3] The c-Kit receptor, upon binding to its ligand, the stem cell factor (SCF), activates a cascade of intracellular signaling pathways crucial for cell proliferation, survival, and differentiation.[4][5] Dysregulation of the c-Kit signaling network, often through activating mutations, is a key driver in the pathogenesis of various malignancies, including acute myeloid leukemia (AML).[1][3] this compound has demonstrated significant anti-leukemic activity by effectively blocking these downstream signaling events, leading to cell cycle arrest and apoptosis in AML cells.[1][2] This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Downstream Signaling Pathways of this compound
This compound exerts its therapeutic effects by primarily targeting the c-Kit receptor, thereby inhibiting the phosphorylation and activation of several critical downstream signaling molecules. The primary pathways affected are the PI3K/Akt pathway and the JAK/STAT pathway.
The PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival and proliferation. Upon c-Kit activation, PI3K is recruited to the cell membrane, leading to the activation of Akt. Activated Akt then phosphorylates a multitude of downstream targets that inhibit apoptosis and promote cell cycle progression. Studies have shown that this compound effectively decreases the levels of phosphorylated Akt (phospho-Akt) in a time- and dose-dependent manner in AML cell lines.[1][2][3] This inhibition of Akt activation is a key mechanism through which this compound induces apoptosis in cancer cells.
The JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway plays a critical role in cytokine-mediated cell growth and differentiation. The activation of c-Kit leads to the phosphorylation and activation of STAT proteins, particularly STAT3 and STAT5, which then translocate to the nucleus to regulate gene expression related to cell survival and proliferation. This compound has been demonstrated to significantly reduce the phosphorylation of both STAT3 and STAT5, thereby disrupting this pro-survival signaling cascade in AML cells.[1][2][3]
Induction of Apoptosis
The inhibition of the PI3K/Akt and STAT signaling pathways by this compound culminates in the induction of apoptosis. This programmed cell death is characterized by the activation of caspases, a family of proteases that execute the apoptotic process. Specifically, this compound treatment leads to the cleavage and activation of caspase-3 and the subsequent cleavage of its substrate, poly (ADP-ribose) polymerase (PARP).[1][2][3]
Quantitative Data
The anti-proliferative activity of this compound has been quantified in various AML cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and compares its potency to other known tyrosine kinase inhibitors.
| Cell Line | Compound | IC50 (nM) |
| OCI/AML3 | This compound | ~250 |
| OCI/AML3 | Imatinib | >1000 |
| OCI/AML3 | Dasatinib | ~500 |
Data sourced from Faderl et al.[1]
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its experimental evaluation.
Caption: this compound inhibits c-Kit, blocking PI3K/Akt and STAT signaling, leading to apoptosis.
Caption: Workflow for evaluating this compound's effects on AML cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Proliferation (MTT) Assay
-
Cell Seeding: AML cell lines (e.g., OCI/AML3) are seeded in 96-well plates at a density of 1 x 10^4 cells per well in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0 to 1000 nM) for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Incubation: The plates are incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubating overnight at 37°C.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of the control (untreated cells), and IC50 values are calculated.
Western Blotting for Phosphorylated Proteins
-
Cell Lysis: AML cells are treated with this compound for the desired time and dose. Cells are then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-c-Kit, phospho-Akt, phospho-STAT3, phospho-STAT5, total c-Kit, total Akt, total STAT3, total STAT5, cleaved caspase-3, and PARP.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Clonogenic Assay
-
Cell Preparation: Primary AML cells or AML cell lines are suspended in Iscove's Modified Dulbecco's Medium (IMDM) containing 2% fetal bovine serum.
-
Treatment: The cells are treated with various concentrations of this compound.
-
Plating: The treated cells are mixed with methylcellulose-based medium (e.g., MethoCult) and plated in 35-mm Petri dishes.
-
Incubation: The plates are incubated for 7-14 days at 37°C in a humidified atmosphere with 5% CO2.
-
Colony Counting: Colonies, defined as clusters of more than 40 cells, are counted using an inverted microscope. The results are expressed as the percentage of colony formation relative to the untreated control.
Conclusion
This compound is a promising therapeutic agent for AML that functions by potently inhibiting the c-Kit receptor tyrosine kinase. This inhibition leads to the downregulation of critical downstream signaling pathways, including the PI3K/Akt and STAT pathways, ultimately inducing apoptosis in leukemic cells. The quantitative data and experimental methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and develop targeted therapies for AML.
References
- 1. Kit Inhibitor this compound Induces Apoptosis and Inhibits Proliferation of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dokumen.pub [dokumen.pub]
- 5. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines | MDPI [mdpi.com]
An In-depth Technical Guide on the Role of APcK110 in Caspase-Dependent Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document elucidates the mechanism of action of APcK110, a novel Kit inhibitor, in promoting caspase-dependent apoptosis. It provides a comprehensive overview of the signaling pathways involved, quantitative data from key experiments, and detailed experimental protocols.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of c-Kit, a receptor tyrosine kinase.[1][2][3][4] Its chemical name is 6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine.[3][4] The c-Kit receptor and its ligand, stem cell factor (SCF), play a crucial role in the proliferation and survival of various cell types, particularly in hematopoiesis.[1][5] Dysregulation of the c-Kit signaling pathway, often through activating mutations, is implicated in the pathogenesis of several cancers, including acute myeloid leukemia (AML) and mastocytosis.[1][2][5] this compound has emerged as a promising therapeutic agent due to its ability to inhibit c-Kit and induce apoptosis in cancer cells.
The Signaling Pathway of this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects by targeting the c-Kit signaling cascade. Upon binding to c-Kit, this compound inhibits its autophosphorylation, thereby blocking the activation of downstream survival pathways. Key signaling molecules inhibited by this compound include Signal Transducer and Activator of Transcription 3 (STAT3), STAT5, and Akt, a downstream effector of the PI3K pathway.[1] The inhibition of these pro-survival signals ultimately leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and the subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-dependent apoptosis.[1][5]
References
- 1. Kit Inhibitor this compound Induces Apoptosis and Inhibits Proliferation of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. rndsystems.com [rndsystems.com]
- 4. APcK 110 | CAS 1001083-74-4 | this compound | Tocris Bioscience [tocris.com]
- 5. aacrjournals.org [aacrjournals.org]
APcK110: A Technical Guide to its Inhibition of STAT3 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
APcK110 is a novel, potent inhibitor of the c-Kit receptor tyrosine kinase, a critical mediator in various cellular processes, including hematopoiesis. Dysregulation of the c-Kit signaling cascade is implicated in the pathophysiology of several malignancies, notably acute myeloid leukemia (AML). A key downstream effector of c-Kit activation is the Signal Transducer and Activator of Transcription 3 (STAT3). Constitutive phosphorylation and subsequent activation of STAT3 are hallmarks of many cancers, promoting cell proliferation, survival, and resistance to apoptosis. This technical guide provides an in-depth overview of this compound and its inhibitory effects on STAT3 phosphorylation. It consolidates available quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.
Introduction to this compound and STAT3 Signaling
This compound emerged from a structure-based design of c-Kit inhibitors and has demonstrated significant anti-proliferative and pro-apoptotic activity in preclinical models of AML.[1] Its primary mechanism of action is the inhibition of the c-Kit kinase, which in turn attenuates downstream signaling pathways crucial for leukemogenesis.[1]
One of the most important of these downstream pathways is the JAK/STAT pathway, with STAT3 being a pivotal node. In normal cellular signaling, the binding of ligands such as Stem Cell Factor (SCF) to the c-Kit receptor leads to receptor dimerization and autophosphorylation. This creates docking sites for Janus kinases (JAKs), which then phosphorylate STAT3 at a critical tyrosine residue (Tyr705). Phosphorylated STAT3 (p-STAT3) forms homodimers, translocates to the nucleus, and acts as a transcription factor for genes involved in cell survival and proliferation. In many cancers, this pathway is constitutively active, leading to uncontrolled cell growth. This compound, by inhibiting c-Kit, blocks this cascade at an early checkpoint, leading to a reduction in STAT3 phosphorylation and a subsequent decrease in its transcriptional activity.[1]
Quantitative Data on this compound Activity
The following tables summarize the available quantitative and semi-quantitative data on the biological activity of this compound, with a focus on its effects on cell proliferation and the inhibition of STAT3 phosphorylation.
Table 1: Inhibition of Cell Proliferation by this compound
| Cell Line | Cancer Type | c-Kit Status | IC50 (nM) | Notes | Reference |
| OCI/AML3 | Acute Myeloid Leukemia | Wild-Type | ~250 | This compound is more potent than imatinib (B729) and dasatinib (B193332) in this cell line. | [1] |
| HMC1.2 | Mastocytosis | Mutated (V560G, D816V) | >500 | Less sensitive to this compound compared to OCI/AML3. | [1] |
| OCIM2 | Acute Myeloid Leukemia | Wild-Type | >500 | Less sensitive to this compound compared to OCI/AML3. | [1] |
Table 2: Semi-Quantitative Analysis of STAT3 Phosphorylation Inhibition by this compound
| Cell Line | This compound Concentration (nM) | Duration of Treatment | Inhibition of p-STAT3 (Tyr705) | Reference |
| OCI/AML3 | 100 | 2 hours | Partial Inhibition | [1] |
| OCI/AML3 | 250 | 2 hours | Strong Inhibition | [1] |
| OCI/AML3 | 500 | 2 hours | Complete Inhibition | [1] |
Note: The inhibition of p-STAT3 is based on the visual, dose-dependent reduction observed in Western blot analyses from the cited literature. A specific IC50 value for the direct inhibition of STAT3 phosphorylation has not been reported.
Signaling Pathways and Experimental Workflows
The c-Kit/STAT3 Signaling Pathway and its Inhibition by this compound
The following diagram illustrates the signaling cascade from the c-Kit receptor to the activation of STAT3 and the point of intervention for this compound.
Caption: c-Kit/STAT3 signaling and this compound inhibition.
Experimental Workflow for Assessing this compound Efficacy
This diagram outlines the typical experimental procedure to evaluate the effect of this compound on cell viability and STAT3 phosphorylation.
Caption: Workflow for evaluating this compound's effects.
Logical Relationship of this compound's Action
The following diagram illustrates the logical flow from this compound's molecular action to its cellular effects.
Caption: Logical flow of this compound's mechanism of action.
Detailed Experimental Protocols
Western Blot Analysis for STAT3 Phosphorylation
This protocol is adapted from the methodology used in studies of this compound.[1]
Objective: To determine the effect of this compound on the phosphorylation of STAT3 in AML cells.
Materials:
-
OCI/AML3 cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture OCI/AML3 cells to a density of 1 x 10^6 cells/mL. Treat cells with varying concentrations of this compound (e.g., 0, 100, 250, 500 nM) for 2 hours.
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet with lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the supernatant using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total STAT3 and a loading control like β-actin.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-STAT3.
Cell Proliferation (MTT) Assay
Objective: To assess the effect of this compound on the proliferation of AML cells.
Materials:
-
OCI/AML3 cells
-
This compound
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed OCI/AML3 cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for another 2-4 hours.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro c-Kit Kinase Assay (Representative Protocol)
Objective: To determine the direct inhibitory effect of this compound on c-Kit kinase activity.
Materials:
-
Recombinant human c-Kit kinase
-
Kinase reaction buffer
-
ATP (including radiolabeled ATP, e.g., [γ-33P]ATP)
-
Substrate peptide for c-Kit (e.g., poly(Glu, Tyr) 4:1)
-
This compound
-
Phosphocellulose paper
-
Wash buffer
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase buffer, recombinant c-Kit kinase, and the substrate peptide.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control.
-
Initiation of Reaction: Start the kinase reaction by adding ATP (containing a tracer amount of [γ-33P]ATP).
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
-
Stopping the Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with wash buffer to remove unincorporated [γ-33P]ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate peptide using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.
Conclusion
This compound is a promising c-Kit inhibitor with demonstrated activity against AML cells. Its mechanism of action involves the suppression of downstream signaling pathways, including the crucial STAT3 pathway. The dose-dependent inhibition of STAT3 phosphorylation by this compound underscores its potential as a therapeutic agent for malignancies driven by aberrant c-Kit and STAT3 signaling. Further investigations to precisely quantify the IC50 for STAT3 phosphorylation and to explore its efficacy in combination with other targeted therapies are warranted. This technical guide provides a foundational resource for researchers and drug development professionals working on this compound and related signaling pathways.
References
The Impact of APcK110 on the Akt Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of APcK110, a novel c-Kit inhibitor, on the Akt signaling pathway. The information presented is collated from preclinical studies and is intended to provide a comprehensive resource for researchers in oncology and drug development.
Introduction to this compound and the Akt Signaling Pathway
This compound is a potent and selective inhibitor of the c-Kit receptor tyrosine kinase.[1][2] c-Kit is a crucial mediator of intracellular signaling, playing a significant role in cell proliferation, survival, and differentiation.[3][4][5][6] The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key downstream effector of c-Kit.[3][4][5][7][8] Upon activation of c-Kit, PI3K is recruited and activated, leading to the phosphorylation and subsequent activation of Akt. Activated Akt, a serine/threonine kinase, regulates a multitude of cellular processes, including cell survival, growth, and metabolism, by phosphorylating a wide range of downstream targets. Dysregulation of the c-Kit/Akt pathway is a hallmark of various malignancies, including acute myeloid leukemia (AML), making it a prime target for therapeutic intervention.[1][5] This guide will focus on the specific effects of this compound on the Akt signaling cascade.
Quantitative Analysis of this compound's Effects
The following tables summarize the quantitative data from preclinical studies on this compound, focusing on its anti-proliferative activity and its inhibitory effect on the Akt signaling pathway.
Table 1: Anti-proliferative Activity of this compound in AML Cell Lines
| Cell Line | This compound Concentration (nM) | Inhibition of Proliferation (%) | Assay |
| OCI/AML3 | 50 | ~20% | MTT Assay[9] |
| 100 | ~40% | MTT Assay[9] | |
| 250 | ~65% | MTT Assay[1] | |
| 500 | ~80% | MTT Assay[9] | |
| HMC1.2 | 50 | ~15% | MTT Assay[9] |
| 100 | ~25% | MTT Assay[9] | |
| 250 | ~50% | MTT Assay[9] | |
| 500 | ~70% | MTT Assay[9] | |
| OCIM2 | 50-500 | Marginally Affected | MTT Assay[9] |
Table 2: Comparison of Anti-proliferative Activity of this compound with other Kinase Inhibitors in OCI/AML3 Cells
| Compound | Concentration (nM) | Cell Viability (% of Control) | Assay |
| This compound | 250 | 35% | MTT Assay[1] |
| Imatinib | 250 | 52% | MTT Assay[1] |
| Dasatinib | 250 | 48% | MTT Assay[1] |
Table 3: Effect of this compound on Downstream Signaling Molecules in OCI/AML3 Cells
| Target Protein | This compound Concentration (nM) | Observation | Method |
| Phospho-Akt | Dose-dependent decrease | Inhibition of phosphorylation | Western Immunoblotting[1][2] |
| Phospho-Stat3 | Dose-dependent decrease | Inhibition of phosphorylation | Western Immunoblotting[1][2] |
| Phospho-Stat5 | Dose-dependent decrease | Inhibition of phosphorylation | Western Immunoblotting[1][2] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the c-Kit/Akt signaling pathway and the experimental workflows used to assess the impact of this compound.
References
- 1. Kit Inhibitor this compound Induces Apoptosis and Inhibits Proliferation of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-Kit-Mediated Overlapping and Unique Functional and Biochemical Outcomes via Diverse Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kit inhibitor this compound extends survival in an AML xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases [ijbs.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Kit signaling through PI 3-kinase and Src kinase pathways: an essential role for Rac1 and JNK activation in mast cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to APcK110 (CAS number 1001083-74-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
APcK110 is a potent and selective inhibitor of the receptor tyrosine kinase KIT.[1][2][3][4] It has demonstrated significant anti-proliferative and pro-apoptotic activity in preclinical models of acute myeloid leukemia (AML), a hematological malignancy where KIT mutations and signaling play a crucial role.[5][6][7] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed protocols for key in vitro and in vivo experiments. The information presented is intended to support further research and development of this compound as a potential therapeutic agent.
Chemical and Physical Properties
This compound, with the chemical name 6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine, is a small molecule inhibitor with the following properties:
| Property | Value | Reference |
| CAS Number | 1001083-74-4 | [1][2][3][4] |
| Molecular Formula | C₂₀H₁₆FN₃O₂ | [1][2][4] |
| Molecular Weight | 349.36 g/mol | [1][2][4] |
| Purity | ≥98% (HPLC) | [1][2][4] |
| Solubility | Soluble to 100 mM in DMSO | [2][4] |
| Storage | Store at -20°C | [1][2][4] |
Note on Synthesis: A detailed, publicly available synthesis protocol for this compound is not readily found in the scientific literature. However, the synthesis of the 1H-pyrazolo[3,4-b]pyridine core is well-documented and typically involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound.
Mechanism of Action and Biological Activity
This compound functions as a KIT inhibitor, suppressing the proliferation of cancer cells.[1][3] A key study demonstrated that this compound inhibits the proliferation of the OCI/AML3 human AML cell line with an IC₅₀ of 175 nM.[1][2][3][4] Its mechanism of action involves the inhibition of KIT phosphorylation, which subsequently blocks downstream signaling pathways crucial for cell survival and proliferation, including STAT3, STAT5, and Akt.[1][2][6] Furthermore, this compound has been shown to induce caspase-dependent apoptosis.[1][2][3][4][6]
Signaling Pathway
The binding of Stem Cell Factor (SCF) to its receptor, KIT, triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. This compound inhibits this initial phosphorylation step, thereby blocking the activation of key pathways like the PI3K/Akt and JAK/STAT pathways, which are critical for cell proliferation and survival.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of this compound.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
AML cell lines (e.g., OCI/AML3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the this compound dilutions to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Western Blotting for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of specific proteins in a sample.
Materials:
-
AML cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-KIT, anti-phospho-STAT3, anti-phospho-STAT5, anti-phospho-Akt, and total protein antibodies)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Caspase-Dependent Apoptosis Assay
Induction of apoptosis by this compound can be confirmed by detecting the cleavage of caspase-3 and its substrate, PARP, via Western blotting.
Procedure: Follow the Western blotting protocol as described in section 3.2, using primary antibodies specific for cleaved caspase-3 and cleaved PARP. An increase in the levels of these cleaved proteins indicates the activation of the caspase cascade and induction of apoptosis.
Clonogenic Assay
This assay assesses the ability of single cells to form colonies, providing a measure of the cytotoxic and anti-proliferative effects of a compound on cancer stem-like cells.
Materials:
-
Primary AML patient samples or AML cell lines
-
Methylcellulose-based medium (e.g., MethoCult™)
-
This compound
-
6-well plates or 35 mm dishes
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash the cells to remove the compound.
-
Resuspend the cells in the methylcellulose-based medium at a low density (e.g., 1 x 10³ cells/mL).
-
Plate the cell suspension in 6-well plates or 35 mm dishes.
-
Incubate the plates for 10-14 days at 37°C in a humidified 5% CO₂ incubator until colonies are visible.
-
Stain and count the colonies (typically defined as containing >50 cells).
-
Calculate the plating efficiency and the percentage of colony formation inhibition compared to the control.
In Vivo Efficacy
In a xenograft mouse model using OCI/AML3 cells, this compound treatment has been shown to significantly extend the survival of the mice compared to a control group, demonstrating its anti-AML activity in vivo.[8]
Conclusion
This compound is a promising KIT inhibitor with potent in vitro and in vivo activity against acute myeloid leukemia. Its well-defined mechanism of action, involving the inhibition of key survival and proliferation signaling pathways and the induction of apoptosis, makes it an attractive candidate for further therapeutic development. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other similar targeted therapies.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Targeting human clonogenic acute myelogenous leukemia cells via folate conjugated liposomes combined with receptor modulation by all-trans retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kit Inhibitor this compound Induces Apoptosis and Inhibits Proliferation of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Kit inhibitor this compound extends survival in an AML xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]
APcK110: A Potent c-Kit Inhibitor with Significant Antitumor Activity in Cancer Cells
A Technical Overview for Researchers and Drug Development Professionals
APcK110 is a novel, potent, and selective small-molecule inhibitor of the c-Kit receptor tyrosine kinase. This document provides a comprehensive overview of the biological activity of this compound in cancer cells, with a focus on its mechanism of action, effects on cellular signaling, and induction of apoptosis. The information presented herein is intended to serve as a technical guide for researchers, scientists, and professionals involved in drug development.
Core Mechanism of Action
This compound exerts its anticancer effects primarily through the targeted inhibition of c-Kit, a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of certain cancer cells.[1][2][3][4] Binding of the stem cell factor (SCF) to c-Kit triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote cell growth and survival.[1][4] this compound competitively binds to the ATP-binding pocket of c-Kit, effectively blocking its phosphorylation and subsequent activation. This inhibition disrupts the critical signaling pathways necessary for tumor cell proliferation and survival.
Impact on Cellular Signaling Pathways
The inhibition of c-Kit by this compound leads to the dose-dependent downregulation of key downstream signaling molecules. Specifically, this compound has been shown to inhibit the phosphorylation of:
-
Stat3 and Stat5: Signal Transducer and Activator of Transcription proteins that play a pivotal role in cell proliferation and survival.[1]
-
Akt: A serine/threonine kinase that is a central regulator of cell survival and metabolism.[1]
By blocking these pathways, this compound effectively halts the pro-proliferative and anti-apoptotic signals that are often dysregulated in cancer cells.
Figure 1: this compound Signaling Pathway Inhibition.
Quantitative Analysis of Biological Activity
This compound has demonstrated potent anti-proliferative activity in various cancer cell lines, particularly those dependent on c-Kit signaling.
| Cell Line | Cancer Type | Key Characteristics | This compound Activity | Reference |
| HMC1.2 | Mastocytosis | KITV560G and KITD816V mutations | Dose-dependent inhibition of proliferation | [1] |
| OCI/AML3 | Acute Myeloid Leukemia (AML) | Wild-type KIT, SCF-responsive | Dose-dependent inhibition of proliferation (~80% at 500 nM) | [1][2] |
| OCIM2 | Acute Myeloid Leukemia (AML) | Wild-type KIT, SCF-responsive | Inhibition of proliferation | [3] |
Notably, in OCI/AML3 cells, this compound was found to be a more potent inhibitor of proliferation than the established c-Kit inhibitors imatinib (B729) and dasatinib.[1]
Induction of Apoptosis
A key mechanism of this compound's antitumor activity is the induction of apoptosis, or programmed cell death. Treatment of cancer cells with this compound leads to:
-
Cleavage of Caspase-3: Activation of this key executioner caspase is a hallmark of apoptosis.[1][2]
-
Cleavage of PARP: Poly (ADP-ribose) polymerase is a substrate of activated caspase-3, and its cleavage is another indicator of apoptosis.[1][2]
Cell cycle analysis of OCI/AML3 cells treated with 500 nM this compound for 2 hours showed a significant increase in the sub-G0 cell population, which is indicative of apoptotic cells.[1][4] Furthermore, the apoptotic effects of this compound can be mitigated by the pan-caspase inhibitor Z-VAD-FMK, confirming the caspase-dependent nature of the induced cell death.[1]
Figure 2: this compound-mediated apoptosis induction.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., OCI/AML3) in 96-well plates at a density of 1 x 104 cells per well.
-
Drug Treatment: Add varying concentrations of this compound (e.g., 50, 100, 250, and 500 nM) to the wells. Include a vehicle control (e.g., PBS).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for Signaling Proteins
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Kit, p-Stat3, p-Stat5, p-Akt, and their total protein counterparts overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound (e.g., 500 nM) for a specified time (e.g., 2 hours).
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.
Figure 3: General experimental workflow.
In Vivo Activity
The anti-leukemic activity of this compound has also been demonstrated in a xenograft mouse model of AML.[5] Treatment with this compound significantly prolonged the survival of mice engrafted with OCI/AML3 cells compared to a control group.[5] These findings underscore the potential of this compound as a therapeutic agent for AML and other c-Kit-driven malignancies.
Conclusion
This compound is a potent and selective inhibitor of c-Kit with significant biological activity in cancer cells, particularly in the context of acute myeloid leukemia. Its ability to inhibit key pro-survival signaling pathways and induce caspase-dependent apoptosis makes it a promising candidate for further preclinical and clinical development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.
References
- 1. Kit Inhibitor this compound Induces Apoptosis and Inhibits Proliferation of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. ascopubs.org [ascopubs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Kit inhibitor this compound extends survival in an AML xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Function of APcK110 in Hematopoiesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoiesis, the process of blood cell formation, is a tightly regulated system orchestrated by a complex network of signaling pathways. A key player in this process is the receptor tyrosine kinase c-Kit (also known as CD117), which, upon binding its ligand stem cell factor (SCF), governs the survival, proliferation, and differentiation of hematopoietic stem and progenitor cells (HSPCs). Dysregulation of c-Kit signaling is a hallmark of various hematological malignancies, most notably Acute Myeloid Leukemia (AML), making it a prime target for therapeutic intervention. APcK110 is a novel, potent, and selective inhibitor of c-Kit that has demonstrated significant anti-leukemic activity. This technical guide provides an in-depth overview of the function of this compound in the context of hematopoiesis, with a primary focus on its mechanism of action and effects in AML.
The Role of c-Kit in Hematopoiesis
The c-Kit proto-oncogene encodes a transmembrane receptor tyrosine kinase that is crucial for normal hematopoiesis.[1] Its ligand, Stem Cell Factor (SCF), is produced by bone marrow stromal cells.[1] The binding of SCF to c-Kit induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways essential for the development of hematopoietic cells.[2]
In normal hematopoiesis, c-Kit signaling is vital for the maintenance and function of hematopoietic stem cells (HSCs).[3] The SCF/c-Kit axis plays a significant role in the proliferation and differentiation of various hematopoietic lineages, with a particularly critical role in the generation of erythropoietic progenitor cells.[1]
In malignant hematopoiesis, particularly in certain subtypes of AML, mutations in the KIT gene can lead to constitutive, ligand-independent activation of the receptor.[2][4] This aberrant signaling contributes to the uncontrolled proliferation and survival of leukemic blasts.[5] Even in the absence of mutations, c-Kit is often overexpressed in AML cells, and its signaling pathway is activated, highlighting its importance in the pathophysiology of the disease.[5]
This compound: A Potent c-Kit Inhibitor
This compound is a novel small molecule inhibitor designed through a structure-based approach to target the c-Kit kinase.[2] Its primary mechanism of action is the inhibition of c-Kit's tyrosine kinase activity, thereby blocking the downstream signaling pathways that promote cell proliferation and survival.
Mechanism of Action
This compound exerts its effects by competing with ATP for binding to the catalytic domain of the c-Kit receptor. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling molecules. Key pathways inhibited by this compound include:
-
PI3K/AKT Pathway: This pathway is critical for cell survival and inhibition of apoptosis.
-
RAS/MEK/ERK Pathway: This pathway is a major driver of cell proliferation.
-
STAT Pathway: Signal Transducers and Activators of Transcription (STATs) are involved in the regulation of gene expression related to cell growth and differentiation.
By blocking these pathways, this compound effectively halts the pro-leukemic signals originating from both wild-type and mutated c-Kit receptors.
Effects of this compound on Acute Myeloid Leukemia (AML)
Extensive in vitro and in vivo studies have demonstrated the potent anti-leukemic activity of this compound against AML cells. The primary effects observed are the inhibition of proliferation and the induction of apoptosis.
Inhibition of Cell Proliferation
This compound has been shown to inhibit the proliferation of various AML cell lines in a dose-dependent manner.[2] Notably, it has demonstrated greater potency than other well-known tyrosine kinase inhibitors such as imatinib (B729) and dasatinib (B193332) in certain AML cell lines.[2]
| Cell Line | c-Kit Mutation Status | This compound IC50 (72h) | Reference |
| OCI/AML3 | Wild-Type | 175 nM | [2] |
| OCIM2 | Wild-Type | Not explicitly stated, but growth inhibition observed | [2] |
| HMC1.2 | V560G and D816V | Not explicitly stated, but growth inhibition observed | [2] |
Table 1: Inhibitory concentration (IC50) of this compound in AML cell lines.
Induction of Apoptosis
This compound effectively induces apoptosis, or programmed cell death, in AML cells. This is achieved through the inhibition of pro-survival signals downstream of c-Kit, leading to the activation of the caspase cascade.[2] Cell cycle analysis of AML cells treated with this compound shows a significant increase in the sub-G0 cell population, which is indicative of apoptosis.[2] Furthermore, the apoptotic effect of this compound can be reversed by the use of a pan-caspase inhibitor, confirming the caspase-dependent nature of the induced cell death.[2]
| Cell Line | Treatment | Apoptotic Cell Fraction | Reference |
| OCI/AML3 | Control | 10% (sub-G0) | [2] |
| OCI/AML3 | This compound (500 nM, 2h) | 27% (sub-G0) | [2] |
| OCI/AML3 | This compound + Z-VAD-FMK | Apoptosis significantly decreased | [2] |
Table 2: Induction of apoptosis by this compound in the OCI/AML3 AML cell line.
In Vivo Efficacy
In a xenograft mouse model using the OCI/AML3 human AML cell line, treatment with this compound resulted in a significant improvement in the survival of the mice compared to the control group, further validating its anti-leukemic activity in a living organism.[6]
Potential Impact on Normal Hematopoiesis
While the primary focus of this compound research has been on its anti-cancer properties, its mechanism of action as a c-Kit inhibitor suggests potential effects on normal hematopoiesis. Given the critical role of c-Kit in the maintenance and differentiation of HSPCs, inhibition of this receptor could potentially lead to:
-
Suppression of normal hematopoietic progenitor cell proliferation: This could manifest as cytopenias, a decrease in the number of mature blood cells.
-
Impaired erythropoiesis: Due to the strong dependence of erythroid progenitors on c-Kit signaling.[1]
It is important to note that the therapeutic window of this compound will depend on the differential reliance of leukemic cells versus normal hematopoietic cells on c-Kit signaling. The presence of activating KIT mutations in AML may render these cells more sensitive to c-Kit inhibition than their normal counterparts. Further studies are required to fully elucidate the impact of this compound on normal hematopoiesis.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
MTT Cell Proliferation Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
AML cell lines (e.g., OCI/AML3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and other inhibitors (e.g., imatinib, dasatinib, cytarabine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 1 x 10^5 cells/mL in a final volume of 100 µL per well.
-
Prepare serial dilutions of this compound and other control inhibitors in complete culture medium.
-
Add 100 µL of the inhibitor dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
AML cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Culture AML cells with or without this compound (e.g., 500 nM) for a specified time (e.g., 2 hours).
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.
Colony-Forming Unit (CFU) Assay
This assay assesses the ability of single hematopoietic progenitor cells to proliferate and form colonies in a semi-solid medium, providing a measure of their functional capacity.
Materials:
-
Primary AML patient samples or normal bone marrow mononuclear cells
-
This compound
-
MethoCult™ medium (or similar methylcellulose-based medium) with appropriate cytokines (e.g., GM-CSF, SCF)
-
35 mm culture dishes
-
Inverted microscope
Procedure:
-
Isolate mononuclear cells from primary AML or normal bone marrow samples using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in Iscove's Modified Dulbecco's Medium (IMDM).
-
Prepare different concentrations of this compound.
-
Add the cells and the this compound dilutions to the MethoCult™ medium.
-
Plate the cell/MethoCult™ mixture into 35 mm culture dishes.
-
Incubate the dishes at 37°C in a humidified atmosphere with 5% CO2 for 14 days.
-
After incubation, count the number of colonies (defined as a cluster of >40 cells) using an inverted microscope.
-
Compare the number of colonies in the this compound-treated samples to the untreated control to determine the effect on colony formation.
Signaling Pathways and Experimental Workflows
c-Kit Signaling Pathway
Caption: The c-Kit signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Assessing this compound's Effect on AML Cell Viability
Caption: Workflow for the MTT assay to evaluate this compound's effect on AML cell viability.
Conclusion
This compound is a promising novel inhibitor of c-Kit with demonstrated potent activity against AML cells. Its ability to inhibit proliferation and induce apoptosis in AML cell lines and its efficacy in a preclinical in vivo model underscore its therapeutic potential. While its effects are predominantly studied in a cancer context, its mechanism of action implies a potential impact on normal hematopoiesis that warrants further investigation. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and potentially translate the therapeutic utility of this compound.
References
- 1. The c-kit proto-oncogene in normal and malignant human hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kit Inhibitor this compound Induces Apoptosis and Inhibits Proliferation of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - Low c-Kit expression identifies primitive, therapy-resistant CML stem cells [insight.jci.org]
- 4. Detection of C-kit gene Mutation in Patients with Acute Myeloid Leukemia [ejmm.journals.ekb.eg]
- 5. Cooperation between constitutively activated c-Kit signaling and leukemogenic transcription factors in the determination of the leukemic phenotype in murine hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
APcK110: A Novel Receptor Tyrosine Kinase Inhibitor Targeting c-Kit in Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
APcK110 is a novel, potent, and selective small molecule inhibitor of the c-Kit receptor tyrosine kinase. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data in Acute Myeloid Leukemia (AML) models, and detailed experimental protocols. This compound has demonstrated significant anti-proliferative and pro-apoptotic activity in AML cell lines and primary patient samples, positioning it as a promising therapeutic candidate for c-Kit-driven malignancies.
Introduction to c-Kit and its Role in AML
The c-Kit proto-oncogene encodes a transmembrane receptor tyrosine kinase, a critical component in the regulation of cell survival, proliferation, and differentiation. In the context of hematopoiesis, the interaction of c-Kit with its ligand, stem cell factor (SCF), is essential for the normal development of hematopoietic stem and progenitor cells. However, aberrant c-Kit signaling, through activating mutations or overexpression, is a known driver in various malignancies, including a significant subset of Acute Myeloid Leukemia (AML). Constitutive activation of c-Kit leads to the uncontrolled proliferation of leukemic blasts and is associated with a poorer prognosis. Therefore, the targeted inhibition of c-Kit represents a rational and promising therapeutic strategy for AML.
This compound: Mechanism of Action
This compound is a potent inhibitor of c-Kit kinase activity. By binding to the ATP-binding pocket of the c-Kit kinase domain, this compound blocks its autophosphorylation and subsequent activation of downstream signaling pathways. The inhibition of c-Kit by this compound has been shown to effectively suppress key pro-survival and proliferative signaling cascades, including the STAT3, STAT5, and PI3K/Akt pathways.[1] This multi-pronged inhibition of critical downstream effectors ultimately leads to the induction of apoptosis and a halt in the proliferation of AML cells.
Preclinical Efficacy of this compound
The anti-leukemic activity of this compound has been evaluated in various preclinical models of AML, including cell lines with wild-type and mutated c-Kit, as well as primary AML patient samples.
In Vitro Anti-proliferative Activity
This compound has demonstrated potent, dose-dependent inhibition of proliferation in several AML cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly in the OCI/AML3 cell line.
| Cell Line | c-Kit Status | This compound IC50 (72h) | Imatinib IC50 (72h) | Dasatinib IC50 (72h) | Reference |
| OCI/AML3 | Wild-type | 175 nM | >500 nM | >500 nM | [2] |
| HMC1.2 | Activating Mutation (V560G) | Inhibition Observed | Not Reported | Not Reported | [2] |
| OCIM2 | Wild-type | Inhibition Observed | Not Reported | Not Reported | [1] |
| Primary AML Blasts | Various | Inhibition Observed | Not Reported | Not Reported | [1][2] |
Induction of Apoptosis
Treatment with this compound leads to the induction of apoptosis in AML cells. This is evidenced by the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP), key markers of the apoptotic cascade.[1]
Inhibition of Clonogenic Growth
This compound has been shown to significantly inhibit the colony-forming ability of primary AML blasts in clonogenic assays, while having a minimal effect on normal hematopoietic progenitor cells.[1][2] This suggests a therapeutic window for this compound, with selective activity against leukemic cells.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action on the c-Kit Signaling Pathway
The following diagram illustrates the c-Kit signaling pathway and the points of intervention by this compound.
Caption: this compound inhibits c-Kit autophosphorylation, blocking downstream PI3K/Akt and STAT signaling.
Experimental Workflow for Preclinical Evaluation of this compound
The following diagram outlines the typical experimental workflow used to assess the efficacy of this compound.
Caption: Workflow for evaluating this compound's anti-leukemic activity.
Detailed Experimental Protocols
The following are representative protocols for the key in vitro assays used to characterize the activity of this compound. Note that specific parameters may require optimization depending on the cell line and experimental conditions.
MTT Cell Proliferation Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
AML cell lines (e.g., OCI/AML3, HMC1.2, OCIM2)
-
RPMI-1640 medium with 10% FBS
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.
-
Treatment: After 24 hours, treat the cells with serial dilutions of this compound (e.g., 10 nM to 10 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This technique is used to detect changes in the phosphorylation status of c-Kit and its downstream signaling proteins.
Materials:
-
AML cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Kit, anti-c-Kit, anti-phospho-STAT3, anti-STAT3, anti-phospho-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the treated cells with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Clonogenic Assay
This assay assesses the ability of single cells to form colonies, a measure of self-renewal and proliferative capacity.
Materials:
-
Primary AML patient bone marrow or peripheral blood mononuclear cells
-
Methylcellulose-based medium (e.g., MethoCult™)
-
Recombinant human cytokines (e.g., SCF, IL-3, GM-CSF)
-
This compound
-
35 mm culture dishes
Procedure:
-
Cell Preparation: Isolate mononuclear cells from patient samples using Ficoll-Paque density gradient centrifugation.
-
Plating: Mix the cells with the methylcellulose (B11928114) medium containing cytokines and varying concentrations of this compound.
-
Incubation: Plate the cell mixture into 35 mm dishes and incubate for 10-14 days at 37°C in a humidified 5% CO2 incubator.
-
Colony Counting: Count the number of colonies (defined as clusters of >40 cells) using an inverted microscope.
-
Data Analysis: Calculate the percentage of colony inhibition relative to the untreated control.
Conclusion
This compound is a promising novel receptor tyrosine kinase inhibitor with potent and selective activity against c-Kit. Its ability to inhibit key downstream signaling pathways, induce apoptosis, and suppress the proliferation of AML cells, including primary patient samples, underscores its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound as a targeted therapy for AML and other c-Kit-driven cancers. Further preclinical studies, including in vivo efficacy and safety assessments, are warranted to advance this compound towards clinical evaluation.
References
Preclinical Research on APcK110: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research conducted on APcK110, a novel inhibitor of the c-Kit receptor tyrosine kinase. The information presented herein is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for professionals in the fields of oncology, hematology, and drug development.
Core Concepts: this compound and its Target
This compound is a structurally designed small molecule inhibitor targeting c-Kit (also known as CD117 or stem cell factor receptor), a transmembrane tyrosine kinase.[1][2] The c-Kit signaling pathway is crucial for normal hematopoiesis, but its aberrant activation, often through mutations, is implicated in the pathophysiology of various malignancies, including Acute Myeloid Leukemia (AML).[1][2] In AML, activating mutations in the KIT gene are associated with a higher risk of relapse and shorter survival.[1][2] this compound was developed to target both wild-type and mutated forms of c-Kit, offering a potential therapeutic strategy for AML.[1]
In Vitro Efficacy
The anti-leukemic activity of this compound has been evaluated in various AML and mastocytosis cell lines, as well as in primary patient samples. The primary mechanism of action is the inhibition of c-Kit-mediated signaling, leading to decreased cell proliferation and induction of apoptosis.[1][2]
Anti-proliferative Activity
This compound has demonstrated dose-dependent inhibition of proliferation in several cell lines.[1][2] Notably, in the OCI/AML3 human leukemia cell line, this compound is a more potent inhibitor of proliferation than the established tyrosine kinase inhibitors imatinib (B729) and dasatinib.[1]
Table 1: In Vitro Anti-proliferative Activity of this compound and Comparators in OCI/AML3 Cells
| Compound | Concentration (nM) | Cell Viability (% of Control) | IC50 (nM) |
| This compound | 250 | 35% | 175 |
| Imatinib | 250 | 52% | Not Reported |
| Dasatinib | 250 | 48% | Not Reported |
| Cytarabine (B982) | 2000 | 31% | Not Reported |
Data compiled from Faderl S, et al. Cancer Res. 2009.[1]
Inhibition of Downstream Signaling
Western immunoblotting has shown that this compound effectively decreases the phosphorylation of c-Kit and key downstream signaling proteins in a time- and dose-dependent manner. This includes the inhibition of phospho-Akt, phospho-STAT3, and phospho-STAT5, which are critical components of pathways promoting cell survival and proliferation.[1][2]
Induction of Apoptosis
This compound has been shown to induce apoptosis in AML cells.[1][2] This is evidenced by the cleavage of caspase-3 and its substrate, PARP (Poly ADP-ribose polymerase), key markers of the apoptotic cascade.[1][2]
Activity in Primary AML Samples
In clonogenic assays using primary bone marrow cells from AML patients, this compound inhibited the proliferation of AML blast colonies.[1][2] Importantly, the compound did not significantly affect the proliferation of normal hematopoietic progenitor cells, suggesting a degree of selectivity for leukemic cells.[1][2]
In Vivo Efficacy
The anti-leukemic potential of this compound has been confirmed in a preclinical in vivo model.
Xenograft Mouse Model of AML
In a xenograft model using NOD-SCID mice injected with OCI/AML3 cells, intraperitoneal administration of this compound resulted in a statistically significant increase in survival compared to a phosphate-buffered saline (PBS) control group (p=0.02).[3][4][5] While residual AML was detected in the bone marrow of treated mice at the time of death, these findings confirm the in vivo anti-leukemic activity of this compound.[3][5] No obvious drug-related toxicities were reported during the study.[3]
Table 2: In Vivo Efficacy of this compound in an OCI/AML3 Xenograft Model
| Treatment Group | Outcome | Statistical Significance |
| This compound | Significantly longer survival | p = 0.02 |
| PBS (Control) | Shorter survival | - |
Data compiled from Faderl S, et al. Cancer. 2010 and Blood. 2009.[3][4][5]
Toxicology and Safety Pharmacology
As of the latest available public information, specific preclinical toxicology and safety pharmacology studies for this compound have not been published. Further evaluation in these areas is warranted for continued clinical development.[3][4]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: c-Kit Signaling Pathway
The following diagram illustrates the c-Kit signaling pathway and the inhibitory action of this compound.
Caption: this compound inhibits c-Kit receptor phosphorylation.
Experimental Workflow: In Vitro Evaluation of this compound
The following diagram outlines the typical workflow for the in vitro assessment of this compound's efficacy.
Caption: Workflow for in vitro testing of this compound.
Experimental Workflow: In Vivo Xenograft Model
The diagram below illustrates the workflow for the in vivo evaluation of this compound in a mouse xenograft model.
Caption: Workflow for the in vivo xenograft study.
Logical Relationship: Preclinical Evaluation Strategy for this compound
This diagram shows the logical progression of the preclinical research on this compound.
Caption: Preclinical development path of this compound.
Experimental Protocols
While highly specific, step-by-step protocols for the experiments conducted with this compound are not fully detailed in the available literature, this section provides a consolidation of the described methodologies.
Cell Lines and Primary Samples
-
Cell Lines: HMC1.1 (mastocytosis, activating c-Kit mutation), OCIM2 (AML), and OCI/AML3 (AML) were utilized.[1][2]
-
Primary Samples: Bone marrow cells were obtained from patients with AML.[1][2]
MTT Proliferation Assay
-
Principle: Measures cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692) by mitochondrial dehydrogenases in living cells.
-
General Procedure:
-
Seed cells in 96-well plates.
-
Treat cells with varying concentrations of this compound, imatinib, dasatinib, or cytarabine for a specified duration (e.g., 72 hours).[1]
-
Add MTT solution to each well and incubate.
-
Solubilize the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm).
-
Calculate cell viability as a percentage of the untreated control.
-
Western Immunoblotting
-
Principle: Detects specific proteins in a sample via antibody-based recognition.
-
General Procedure:
-
Lyse treated and untreated cells to extract proteins.
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for phospho-c-Kit, phospho-Akt, phospho-STAT3, phospho-STAT5, cleaved caspase-3, and PARP.
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Clonogenic Assay for Primary AML Samples
-
Principle: Assesses the ability of single cells to proliferate and form colonies in a semi-solid medium, indicating self-renewal capacity.
-
General Procedure:
-
Isolate mononuclear cells from patient bone marrow.
-
Culture the cells in a semi-solid medium (e.g., methylcellulose) containing growth factors.
-
Add this compound at various concentrations (e.g., 50 to 500 nM) at the start of the culture.[1]
-
Incubate for a set period (e.g., 7 days).[1]
-
Count the number of blast colonies (defined as a cluster of 20 or more cells).[1]
-
In Vivo Xenograft Study
-
Procedure:
Conclusion
The preclinical data on this compound demonstrate its potential as a targeted therapeutic agent for AML. It effectively inhibits the c-Kit signaling pathway, leading to reduced proliferation and increased apoptosis in AML cells in vitro, and extends survival in an in vivo model. While the available data are promising, further studies, particularly comprehensive toxicology and safety pharmacology assessments, are necessary to support its progression into clinical trials. This guide provides a foundational understanding of the preclinical research on this compound for scientists and developers in the oncology field.
References
- 1. Kit Inhibitor this compound Induces Apoptosis and Inhibits Proliferation of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Kit inhibitor this compound extends survival in an AML xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kit inhibitor this compound extends survival in an AML xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
Methodological & Application
Application Note and Protocol: APcK110 In Vitro Cell Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
APcK110 is a potent and selective inhibitor of the c-Kit receptor tyrosine kinase.[1][2][3] The c-Kit signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation through mutations or overexpression is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and mastocytosis.[2][4][5][6][7] this compound has demonstrated pro-apoptotic and anti-proliferative activity in cancer cell lines and primary AML samples, making it a promising candidate for targeted cancer therapy.[2][3][8]
This document provides a detailed protocol for assessing the in vitro anti-proliferative effects of this compound using a colorimetric cell proliferation assay, such as the MTT or CCK-8 assay. These assays are reliable methods for quantifying cell viability and proliferation in response to therapeutic agents.[9][10][11]
c-Kit Signaling Pathway
The binding of Stem Cell Factor (SCF) to the c-Kit receptor triggers its dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways crucial for cell survival and proliferation. These include the PI3K/AKT/mTOR and STAT pathways. This compound exerts its anti-proliferative effects by inhibiting the phosphorylation of c-Kit, which in turn blocks these downstream signaling events.[1][2]
Quantitative Data Summary
The anti-proliferative activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cell proliferation. The IC50 value is a key parameter for evaluating the potency of a therapeutic compound.[12]
| Cell Line | Cancer Type | c-Kit Mutation Status | IC50 (nM) | Assay Type | Reference |
| OCI/AML3 | Acute Myeloid Leukemia | Wild-Type | 175 | MTT | [1] |
| HMC1.2 | Mastocytosis | V560G, D816V | Sensitive | MTT | [2] |
| OCIM2 | Acute Myeloid Leukemia | Wild-Type | Marginally Affected | MTT | [13] |
Experimental Protocol: MTT Cell Proliferation Assay
This protocol is adapted for a 96-well plate format and is based on standard MTT assay procedures.[14][15] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9]
Materials
-
This compound
-
Target cancer cell line (e.g., OCI/AML3)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Determine cell viability and count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density in complete culture medium. For OCI/AML3 cells, a starting density of 1 x 10^5 cells/mL can be used.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.1 nM to 10 µM) to generate a dose-response curve.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include control wells with medium and the vehicle (e.g., DMSO) at the same concentration as in the treated wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use the absorbance of the blank wells (medium only) to subtract the background.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
Experimental Workflow
The following diagram illustrates the key steps of the in vitro cell proliferation assay with this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Kit Inhibitor this compound Induces Apoptosis and Inhibits Proliferation of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review | Biomolecules and Biomedicine [bjbms.org]
- 5. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-KIT signaling in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C-KIT signaling in cancer treatment. | Semantic Scholar [semanticscholar.org]
- 8. Kit inhibitor this compound extends survival in an AML xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols: APcK110 Treatment for OCI/AML3 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
APcK110 is a novel and potent inhibitor of the c-Kit receptor tyrosine kinase, demonstrating significant pro-apoptotic and anti-proliferative activity in acute myeloid leukemia (AML) cell lines and primary patient samples.[1][2][3][4] The OCI/AML3 cell line, derived from a patient with AML, serves as a valuable in vitro model for studying the efficacy and mechanism of action of targeted therapies like this compound.[5][6][7] Although OCI/AML3 cells do not harbor KIT mutations, they express the c-Kit receptor (CD117) and are responsive to its ligand, stem cell factor (SCF), making them a suitable model for investigating inhibitors of the c-Kit signaling pathway.[1][2]
These application notes provide a comprehensive overview of the effects of this compound on the OCI/AML3 cell line, including detailed protocols for key experiments to assess its therapeutic potential.
Mechanism of Action
This compound exerts its anti-leukemic effects on OCI/AML3 cells by inhibiting the c-Kit receptor tyrosine kinase. This inhibition disrupts downstream signaling pathways crucial for cell survival and proliferation, including the PI3K/Akt and STAT pathways.[1][2] Specifically, this compound has been shown to decrease the phosphorylation of Akt, STAT3, and STAT5 in a dose-dependent manner.[1] The disruption of these pro-survival signals ultimately leads to the induction of caspase-dependent apoptosis, characterized by the cleavage of caspase-3 and PARP.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound in OCI/AML3 Cells
| Parameter | Value | Comparison Drugs | OCI/AML3 Viability with Comparison Drugs (at 250 nM) |
| IC50 (72h) | 175 nM[1] | Imatinib | 52% of control[1] |
| Dasatinib | 48% of control[1] | ||
| This compound | 35% of control[1] | ||
| Maximum Proliferation Inhibition (500 nM) | 83% (17% of control)[1] | Cytarabine (2 µM) | 69% (31% of control)[1] |
| This compound (250 nM) + Cytarabine (2 µM) | 88% (12% of control)[1] |
Table 2: Apoptotic and Cell Cycle Effects of this compound on OCI/AML3 Cells
| Assay | Condition | Result |
| Cell Cycle Analysis | 500 nM this compound for 2 hours | Increase in sub-G0 fraction to 27% (from 10% in control)[1] |
| Annexin V Assay | This compound treatment | 73% apoptotic cells (baseline 21%)[1] |
| This compound + Z-VAD-FMK (caspase inhibitor) | Apoptotic cell fraction reduced to 26%[1] |
Experimental Protocols
OCI/AML3 Cell Culture
-
Growth Medium: RPMI-1640 medium supplemented with 20% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[8]
-
Culturing Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[9]
-
Subculturing: OCI/AML3 cells grow in suspension.[8] Maintain cell density between 0.3 x 10^6 and 2.0 x 10^6 cells/mL.[9] To passage, centrifuge the cell suspension at approximately 300 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh, pre-warmed growth medium to the desired seeding density.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Procedure:
-
Seed OCI/AML3 cells in a 96-well plate at a predetermined optimal density.
-
Treat cells with various concentrations of this compound (e.g., 100-500 nM) and control compounds for 72 hours.[1]
-
Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[10][11]
-
For suspension cells, centrifuge the plate to pellet the formazan (B1609692) crystals. Carefully aspirate the supernatant.[10][11]
-
Add a solubilization solution (e.g., DMSO or 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Treat OCI/AML3 cells with this compound at the desired concentration and time point.
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.[2]
-
Wash the cells once with cold PBS.[2]
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[2]
-
Incubate for 15-20 minutes at room temperature in the dark.[2]
-
Add 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[2]
-
Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and determine the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Treat OCI/AML3 cells with this compound as required.
-
Harvest approximately 1 x 10^6 cells and wash with PBS.[3]
-
Fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing, then incubate at -20°C for at least 2 hours.[3][4]
-
Wash the fixed cells with PBS to remove the ethanol.[3]
-
Resuspend the cell pellet in a solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[3]
-
Incubate for 30 minutes at room temperature in the dark.[3][4]
-
Analyze the samples by flow cytometry, measuring the fluorescence intensity of the PI signal.
-
The DNA content will allow for the quantification of cells in the sub-G0 (apoptotic), G0/G1, S, and G2/M phases.
-
Western Blotting for Phosphorylated Proteins
This technique is used to detect changes in the phosphorylation status of key signaling proteins.
-
Procedure:
-
Lyse this compound-treated and control OCI/AML3 cells in a lysis buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[13][14]
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.[15]
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[14][15]
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-Akt, phospho-STAT3, phospho-STAT5) and their total protein counterparts.
-
Wash the membrane thoroughly with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[15]
-
Conclusion
This compound demonstrates potent anti-leukemic activity against the OCI/AML3 cell line by effectively inhibiting the c-Kit signaling pathway, leading to decreased proliferation and induction of apoptosis. The provided protocols offer a robust framework for researchers to further investigate the therapeutic potential of this compound and similar targeted inhibitors in AML. Careful adherence to these methodologies will ensure reproducible and reliable data for advancing the development of novel cancer therapies.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. researchgate.net [researchgate.net]
- 7. texaschildrens.org [texaschildrens.org]
- 8. accegen.com [accegen.com]
- 9. biorxiv.org [biorxiv.org]
- 10. cyrusbio.com.tw [cyrusbio.com.tw]
- 11. broadpharm.com [broadpharm.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Notes and Protocols for Clonogenic Assay Using APcK110
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing APcK110, a potent and selective c-Kit inhibitor, in clonogenic assays to assess its anti-proliferative and cytotoxic effects on cancer cells, particularly in the context of Acute Myeloid Leukemia (AML).
Introduction
This compound is a novel, structure-based designed inhibitor of the c-Kit receptor tyrosine kinase.[1] The c-Kit signaling pathway plays a crucial role in the proliferation and survival of various cancer cells, especially in hematological malignancies like AML.[1] this compound has demonstrated potent anti-proliferative activity by inhibiting the phosphorylation of c-Kit and its downstream signaling mediators, including STAT3, STAT5, and Akt, ultimately leading to the induction of apoptosis.[1][2] The clonogenic assay is a pivotal in vitro method to determine the long-term efficacy of a cytotoxic agent by assessing the ability of a single cell to form a colony.[3] This document outlines a detailed protocol for performing a clonogenic assay with this compound, presents available quantitative data, and illustrates the relevant signaling pathway and experimental workflow.
Data Presentation
The following table summarizes the quantitative data on the efficacy of this compound in inhibiting the proliferation and colony formation of AML cells.
| Cell Line/Sample Type | Assay Type | Concentration | Effect | Reference |
| OCI/AML3 | MTT Assay | 175 nM | Average IC50 value at 72 hours | [4] |
| OCI/AML3 | MTT Assay | 250 nM | 65% inhibition of cell viability at 72 hours | [4] |
| Primary AML Cells | Clonogenic Assay | 500 nM | Up to 80% inhibition of colony growth | [1] |
| AML Cell Lines | MTT Assay | 500 nM | 80% inhibition of proliferation | [1] |
Signaling Pathway
The following diagram illustrates the c-Kit signaling pathway and the mechanism of action of this compound. Upon binding of its ligand, Stem Cell Factor (SCF), the c-Kit receptor dimerizes and autophosphorylates, activating downstream signaling cascades such as the JAK/STAT and PI3K/Akt pathways, which promote cell proliferation and survival. This compound exerts its inhibitory effect by blocking the phosphorylation of c-Kit, thereby preventing the activation of these downstream pathways.[1][2]
Caption: this compound inhibits c-Kit signaling.
Experimental Protocols
This protocol is designed for suspension cells, such as AML cell lines (e.g., OCI/AML3) and primary AML patient samples.
Materials
-
This compound (stock solution prepared in DMSO, stored at -20°C)
-
AML cell line (e.g., OCI/AML3) or primary AML cells
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypan blue solution (0.4%)
-
Methylcellulose-based semi-solid medium (e.g., MethoCult™)
-
6-well plates or 35 mm dishes
-
Hemocytometer or automated cell counter
-
Humidified incubator (37°C, 5% CO2)
-
Fixation solution (e.g., 10% buffered formalin or a mixture of methanol (B129727) and acetic acid)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
Stereomicroscope
Experimental Workflow Diagram
The following diagram outlines the key steps of the clonogenic assay with this compound.
Caption: Clonogenic assay experimental workflow.
Detailed Methodology
1. Cell Preparation a. Culture AML cells in suspension to the desired confluency. b. Harvest the cells by centrifugation. c. Resuspend the cell pellet in fresh, pre-warmed complete medium. d. Determine the viable cell count using a hemocytometer and trypan blue exclusion or an automated cell counter.
2. Cell Plating a. Prepare a single-cell suspension. b. Dilute the cells in complete medium to the desired seeding density. The optimal seeding density should be determined empirically for each cell line but typically ranges from 500 to 5,000 cells per well for a 6-well plate. c. Mix the cell suspension with the methylcellulose-based semi-solid medium according to the manufacturer's instructions.
3. Treatment with this compound a. Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range for initial experiments is 10 nM to 1 µM. b. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group. c. Add the this compound dilutions or vehicle control to the cell-methylcellulose mixture and vortex gently to ensure even distribution. d. Dispense the mixture into 6-well plates or 35 mm dishes.
4. Incubation a. Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 10-14 days, or until colonies are visible in the control wells. b. Monitor the plates periodically to ensure the semi-solid medium does not dry out.
5. Fixation and Staining a. After the incubation period, fix the colonies by overlaying the semi-solid medium with a fixation solution for 15-30 minutes.[5] b. Carefully remove the fixation solution. c. Stain the colonies by adding the crystal violet solution and incubating for 30-60 minutes.[5] d. Gently wash the plates with water to remove excess stain and allow them to air dry.
6. Colony Counting a. Count the number of colonies in each well using a stereomicroscope. A colony is typically defined as a cluster of at least 50 cells.[6] b. Automated colony counters can also be used for this purpose.
7. Data Analysis a. Plating Efficiency (PE): Calculate the PE for the control group to determine the fraction of seeded cells that are capable of forming colonies.
- PE (%) = (Number of colonies in control wells / Number of cells seeded in control wells) x 100 b. Surviving Fraction (SF): Calculate the SF for each this compound treatment group to determine the effect of the compound on colony formation relative to the control.
- SF = (Number of colonies in treated wells / (Number of cells seeded in treated wells x PE))
By following this protocol, researchers can effectively evaluate the long-term impact of this compound on the clonogenic potential of cancer cells, providing valuable insights for drug development and mechanistic studies.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Kit Inhibitor this compound Induces Apoptosis and Inhibits Proliferation of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kit inhibitor this compound extends survival in an AML xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcellthailand.org [stemcellthailand.org]
Application Notes and Protocols for APcK110 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
APcK110 is a novel and potent small molecule inhibitor of the c-Kit receptor tyrosine kinase.[1] c-Kit plays a crucial role in various cellular processes, including proliferation, differentiation, and survival. Dysregulation of the c-Kit signaling pathway is implicated in the pathogenesis of several cancers, particularly acute myeloid leukemia (AML).[1] this compound has demonstrated significant anti-proliferative and pro-apoptotic activity in cancer cell lines, making it a valuable tool for cancer research and a potential therapeutic agent.[1] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 349.36 g/mol | N/A |
| Solubility | Soluble up to 100 mM in DMSO | N/A |
| Storage | Store powder at -20°C for up to 3 years. Store DMSO stock solutions in aliquots at -80°C for up to 6 months. | [2] |
This compound IC₅₀ Values in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) | Incubation Time (hours) | Reference |
| OCI/AML3 | Acute Myeloid Leukemia | 175 | 72 | [1] |
| HMC1.2 | Mastocytosis | Inhibition of ~80% at 500 nM | 72 | [1] |
| OCIM2 | Acute Myeloid Leukemia | Inhibition of ~25% at 500 nM | 72 | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Bring the this compound powder and DMSO to room temperature.
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). To prepare a 10 mM stock solution, dissolve 3.49 mg of this compound in 1 mL of DMSO.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[3]
Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., OCI/AML3)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test is 10 nM to 1 µM. Remember to include a vehicle control (medium with DMSO).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired period (e.g., 72 hours).[1]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To assess the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest (e.g., OCI/AML3)
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of analysis.
-
Treat the cells with this compound at the desired concentration (e.g., 500 nM) for a specific duration (e.g., 2 hours to overnight).[1] Include an untreated control and a vehicle control.
-
Harvest the cells by trypsinization (for adherent cells) or by gentle scraping/pipetting (for suspension cells). Collect any floating cells from the supernatant.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot Analysis of c-Kit Signaling Pathway
Objective: To investigate the effect of this compound on the phosphorylation of key proteins in the c-Kit signaling pathway.
Materials:
-
Cancer cell line of interest (e.g., OCI/AML3)
-
Complete cell culture medium
-
This compound stock solution
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against: phospho-c-Kit, total c-Kit, phospho-Akt (Ser473), total Akt, phospho-STAT3 (Tyr705), total STAT3, phospho-STAT5 (Tyr694), total STAT5, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well or 10 cm plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 100 nM, 250 nM, 500 nM) for different time points (e.g., 2, 6, 24 hours). Include an untreated control and a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualization
Caption: this compound inhibits the c-Kit signaling pathway.
Caption: General experimental workflow for using this compound.
References
Application Note: Analysis of KIT Phosphorylation Following APcK110 Treatment
References
- 1. ashpublications.org [ashpublications.org]
- 2. Kit inhibitor this compound extends survival in an AML xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. KIT (gene) - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
- 6. Kit Inhibitor this compound Induces Apoptosis and Inhibits Proliferation of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Apoptosis in Acute Myeloid Leukemia (AML) Cells with APcK110
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the novel Kit inhibitor, APcK110, and its application in inducing apoptosis in Acute Myeloid Leukemia (AML) cells. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of this compound's anti-leukemic properties.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The c-Kit receptor tyrosine kinase is a crucial player in hematopoiesis, and its mutation or overexpression is associated with a poorer prognosis in some AML subtypes. This compound is a potent and selective inhibitor of c-Kit that has demonstrated significant anti-proliferative and pro-apoptotic activity in AML cell lines and primary patient samples.[1][2][3][4] These notes summarize the mechanism of action of this compound and provide detailed protocols for its in vitro evaluation.
Mechanism of Action
This compound exerts its anti-leukemic effects by inhibiting the phosphorylation of the c-Kit receptor.[1][5] This blockade disrupts downstream signaling pathways critical for AML cell proliferation and survival, including the STAT3, STAT5, and PI3K/Akt pathways.[1][2][5] Inhibition of these pathways ultimately leads to the induction of caspase-dependent apoptosis, as evidenced by the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP).[1][2][5]
Data Presentation
Table 1: In Vitro Efficacy of this compound in AML Cell Lines
| Cell Line | c-Kit Status | This compound IC50 (72h) | Comparator IC50 (72h) | Reference |
| OCI/AML3 | Wild-type (SCF-responsive) | 175 nM | Imatinib: >250 nM, Dasatinib: >250 nM, Cytarabine: ~2 µM | [1] |
| HMC1.2 | Mutated (V560G, D816V) | ~500 nM for 80% inhibition | Not Available | [1] |
| OCIM2 | Wild-type | >500 nM (less sensitive) | Not Available | [1] |
Table 2: Apoptotic Induction by this compound in OCI/AML3 Cells
| Treatment | Apoptotic Cell Fraction | Method | Reference |
| Control | 10% (Sub-G0) | Propidium Iodide Staining | [5] |
| This compound (500 nM, 2h) | 27% (Sub-G0) | Propidium Iodide Staining | [5] |
| Control | 21% | Annexin V Assay | [1][5] |
| This compound | 73% | Annexin V Assay | [1][5] |
| This compound + Z-VAD-FMK | 26% | Annexin V Assay | [1][5] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the dose-dependent effect of this compound on the proliferation of AML cells.
Materials:
-
AML cell lines (e.g., OCI/AML3, HMC1.2, OCIM2)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for 72 hours.[1]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a Multiskan plate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound using flow cytometry.
Materials:
-
AML cell line (e.g., OCI/AML3)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed OCI/AML3 cells at a density of 1 x 10^6 cells/well in a 6-well plate.
-
Treat the cells with the desired concentration of this compound (e.g., 500 nM) for the indicated time (e.g., 2 hours).[5] Include an untreated control.
-
For caspase inhibition experiments, pre-incubate cells with a pan-caspase inhibitor like Z-VAD-FMK (20 µM) for 1 hour before adding this compound.[1][5]
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Immunoblotting
This protocol is for analyzing the effect of this compound on the phosphorylation of key signaling proteins.
Materials:
-
AML cell line (e.g., OCI/AML3)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against: phospho-Kit, Kit, phospho-Stat3, Stat3, phospho-Stat5, Stat5, phospho-Akt, Akt, cleaved Caspase-3, Caspase-3, cleaved PARP, PARP, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Treat OCI/AML3 cells with varying concentrations of this compound for a specified time.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence detection reagent and an imaging system.
Visualizations
Caption: this compound inhibits c-Kit phosphorylation, blocking downstream signaling and inducing apoptosis.
Caption: Workflow for evaluating the in vitro anti-leukemic activity of this compound.
References
- 1. Kit Inhibitor this compound Induces Apoptosis and Inhibits Proliferation of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Kit inhibitor this compound extends survival in an AML xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kit inhibitor this compound extends survival in an AML xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
APcK110: A Potent Inhibitor of KIT-Dependent Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
APcK110 is a novel and potent small molecule inhibitor of the c-Kit receptor tyrosine kinase.[1][2] c-Kit, also known as CD117, is a crucial mediator of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation.[3] Gain-of-function mutations in the KIT gene are associated with various malignancies, including acute myeloid leukemia (AML) and gastrointestinal stromal tumors (GISTs), making it a compelling target for therapeutic intervention. This compound has demonstrated significant anti-proliferative and pro-apoptotic activity in preclinical studies, primarily by disrupting KIT-dependent signaling cascades.[2] These application notes provide detailed protocols for studying the effects of this compound on KIT-dependent signaling in cancer cell lines.
Mechanism of Action
This compound exerts its biological effects by inhibiting the phosphorylation of c-Kit, thereby blocking the activation of downstream signaling pathways. Key pathways affected by this compound include the STAT and PI3K/Akt pathways, which are critical for cell survival and proliferation. By inhibiting these pathways, this compound induces cell cycle arrest and apoptosis in cancer cells that are reliant on KIT signaling.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | Cancer Type | KIT Mutation Status | IC50 (nM) | Reference |
| OCI/AML3 | Acute Myeloid Leukemia | Wild-Type (SCF-dependent) | 175 | [1] |
| HMC1.2 | Mastocytosis | V560G, D816V (Activating) | Not explicitly stated, but proliferation is inhibited | |
| OCIM2 | Acute Myeloid Leukemia | Wild-Type | Marginally affected | |
| BaF3 (mutant KIT) | Murine Pro-B | Expressing mutant KIT | Stronger inhibition than wild-type | |
| BaF3 (wild-type) | Murine Pro-B | Wild-Type (IL-3 dependent) | Less sensitive than mutant KIT |
Table 2: Comparison of this compound with other Kinase Inhibitors in OCI/AML3 cells (72h incubation)
| Inhibitor | Target(s) | Potency vs. This compound | Reference |
| Imatinib | BCR-ABL, PDGFR, Kit | Less potent | [1] |
| Dasatinib | BCR-ABL, PDGFR, Kit, SRC | Less potent | [1] |
| Cytarabine | DNA synthesis | At least as potent |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the KIT signaling pathway inhibited by this compound and the general workflow for key experimental protocols.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of AML cell lines.
Materials:
-
AML cell lines (e.g., OCI/AML3)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium and add 100 µL to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Phosphorylated Proteins
This protocol is for detecting the inhibition of KIT, STAT3, STAT5, and Akt phosphorylation by this compound.
Materials:
-
AML cell lines (e.g., OCI/AML3)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-KIT, anti-KIT, anti-phospho-STAT3, anti-STAT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-Akt, anti-Akt, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed cells and treat with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.
Apoptosis Assay (Detection of Cleaved Caspase-3 and PARP)
This protocol is for assessing the induction of apoptosis by this compound through the detection of cleaved caspase-3 and PARP.
Materials:
-
Same as for Western Blotting for Phosphorylated Proteins
-
Primary antibodies against cleaved caspase-3, total caspase-3, cleaved PARP, and total PARP.
Procedure:
-
Follow the Western Blotting protocol as described above.
-
Use primary antibodies specific for the cleaved (active) forms of caspase-3 and PARP, as well as antibodies for the total proteins to assess the extent of cleavage. An increase in the cleaved forms is indicative of apoptosis.
Clonogenic Assay for Primary AML Samples
This protocol is for evaluating the effect of this compound on the colony-forming ability of primary AML blasts.
Materials:
-
Primary AML patient bone marrow or peripheral blood samples
-
Ficoll-Paque for mononuclear cell separation
-
MethoCult™ medium
-
Recombinant human cytokines (e.g., SCF, IL-3, GM-CSF)
-
This compound
-
35 mm culture dishes
Procedure:
-
Isolate mononuclear cells from primary AML samples using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in Iscove's Modified Dulbecco's Medium (IMDM).
-
Mix the cells with MethoCult™ medium containing appropriate cytokines and varying concentrations of this compound.
-
Plate the cell mixture in 35 mm culture dishes in duplicate.
-
Incubate the dishes for 7-14 days at 37°C in a 5% CO2 incubator.
-
Count the number of colonies (defined as clusters of >20 cells) under an inverted microscope.
-
Calculate the percentage of colony inhibition relative to the untreated control.
Conclusion
This compound is a valuable tool for studying KIT-dependent signaling in cancer research and drug development. The protocols outlined in these application notes provide a framework for investigating the cellular and molecular effects of this potent KIT inhibitor. The ability of this compound to inhibit key survival pathways and induce apoptosis in KIT-dependent cancer cells underscores its potential as a therapeutic agent. Further investigation into its efficacy in various preclinical models is warranted.
References
Application of APcK110 in Mastocytosis Research
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Mastocytosis is a myeloproliferative neoplasm characterized by the abnormal proliferation and accumulation of mast cells. A key driver of this disease is a gain-of-function mutation in the c-Kit proto-oncogene, most commonly the D816V mutation. APcK110 is a potent c-Kit inhibitor that has demonstrated efficacy in preclinical studies by targeting the dysregulated c-Kit signaling pathway, leading to the inhibition of mast cell proliferation and the induction of apoptosis. These notes provide detailed protocols and data for the application of this compound in mastocytosis research, focusing on the human mastocytosis cell line HMC-1.1, which harbors an activating c-Kit mutation.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on mastocytosis and related cell lines.
Table 1: Inhibition of Cell Proliferation by this compound
| Cell Line | This compound Concentration (nM) | Inhibition of Proliferation (% of control) |
| HMC-1.1 (Mastocytosis) | 250 | ~40% |
| 500 | ~60% | |
| OCI/AML3 (AML) | 250 | ~50% |
| 500 | ~75% | |
| BaF3 (IL-3 dependent) | 250 | ~20% |
| 500 | ~30% | |
| BaF3 (c-Kit mutant) | 250 | ~60% |
| 500 | ~80% |
Data are estimated from figures in Faderl et al.[1]
Table 2: Induction of Apoptosis by this compound in OCI/AML3 Cells
| Treatment | Duration (hours) | Sub-G0 (Apoptotic) Cell Fraction (%) |
| Control | 2 | 10% |
| This compound (500 nM) | 2 | 27% |
Data from Faderl et al.[1]
Signaling Pathway
This compound exerts its effects by inhibiting the c-Kit receptor tyrosine kinase. In mastocytosis, mutated c-Kit is constitutively active, leading to the activation of downstream signaling pathways that promote cell proliferation and survival. This compound blocks the autophosphorylation of c-Kit, thereby inhibiting key downstream pathways such as the PI3K/Akt and STAT3/5 pathways.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is to assess the effect of this compound on the proliferation of mastocytosis cell lines (e.g., HMC-1.1).
Materials:
-
HMC-1.1 cells
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HMC-1.1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium (IMDM with 10% FBS and 1% Penicillin-Streptomycin).
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the this compound dilutions to the respective wells. For the control wells, add 100 µL of medium with the same concentration of DMSO used for the highest this compound concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the DMSO-treated control cells.
Cell Cycle Analysis
This protocol is for analyzing the effect of this compound on the cell cycle distribution of mastocytosis cells.[1]
Materials:
-
HMC-1.1 cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
1% Paraformaldehyde in PBS
-
Absolute ethanol (B145695)
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Incubate 5 x 10^6 HMC-1.1 cells with the desired concentration of this compound (e.g., 500 nM) for a specified time (e.g., 2 hours).
-
Harvesting: Pellet the cells by centrifugation.
-
Fixation:
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 2 mL of 1% paraformaldehyde in PBS.
-
Incubate for 15 minutes at 4°C.
-
Wash the cells again with PBS.
-
Resuspend in 2 mL of absolute ethanol and store at -20°C until staining.
-
-
Staining:
-
Wash the stored cells twice in PBS.
-
Resuspend the cell pellet in PI staining solution.
-
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The sub-G0 fraction represents apoptotic cells.
AML Blast Colony Assay
This protocol is adapted for mastocytosis cell lines to assess the effect of this compound on colony formation.[1]
Materials:
-
HMC-1.1 cells
-
Methylcellulose-based medium
-
This compound
-
35-mm Petri dishes
Procedure:
-
Assay Setup: Add this compound at concentrations ranging from 50 to 500 nM to the methylcellulose-based medium containing HMC-1.1 cells.
-
Plating: Plate the cell suspension in duplicate or triplicate in 35-mm Petri dishes.
-
Incubation: Incubate the cultures for 7 days at 37°C in a humidified atmosphere of 5% CO2 in air.
-
Colony Evaluation: Evaluate the colonies microscopically on day 7. A colony is defined as a cluster of 20 or more cells.
-
Analysis: Count the number of colonies in treated versus control dishes to determine the inhibitory effect of this compound on clonogenic growth.
Disclaimer: These protocols are intended for research use only and should be performed by trained professionals in a laboratory setting. Please refer to the original publications for more detailed information.
References
Application Notes and Protocols: In Vivo Efficacy of APcK110 in Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
APcK110 is a novel, potent, and selective inhibitor of the c-Kit receptor tyrosine kinase.[1][2] Constitutive activation of c-Kit is a known driver in the pathogenesis of various malignancies, including acute myeloid leukemia (AML).[1][2] In preclinical studies, this compound has demonstrated significant anti-leukemic activity, both in vitro and in vivo, suggesting its potential as a therapeutic agent for AML.[1][2] These application notes provide a summary of the in vivo efficacy data for this compound in a leukemia xenograft model and detailed protocols for its evaluation.
Data Presentation
In Vitro Activity of this compound
The in vitro potency of this compound has been evaluated in various leukemia cell lines. The tables below summarize the key findings, including comparisons with other known tyrosine kinase inhibitors.
Table 1: In Vitro Proliferation Inhibition of Leukemia Cell Lines by this compound
| Cell Line | c-Kit Mutation Status | This compound IC50 (72h) | % Inhibition at 500 nM | Reference |
| OCI/AML3 | Wild-Type | 175 nM | ~80% | [3] |
| HMC1.2 | V560G, D816V | Not specified | ~80% | [3] |
| OCIM2 | Wild-Type | Not specified | <25% | [3] |
Table 2: Comparative In Vitro Efficacy of this compound and Other Kinase Inhibitors in OCI/AML3 Cells (72h incubation)
| Compound | Concentration | % Cell Viability (as % of control) | Reference |
| Imatinib | 250 nM | 52% | [3] |
| Dasatinib | 250 nM | 48% | [3] |
| This compound | 250 nM | 35% | [3] |
In Vivo Efficacy of this compound in an AML Xenograft Model
This compound has been shown to extend survival in a preclinical mouse model of AML.
Table 3: In Vivo Efficacy of this compound in an OCI/AML3 Xenograft Mouse Model
| Animal Model | Treatment Group | Outcome | Statistical Significance (p-value) | Reference |
| NOD-SCID Mice | This compound | Significantly longer survival compared to PBS | 0.02 | [1][2] |
| NOD-SCID Mice | PBS (Control) | - | - | [1][2] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action: Inhibition of the c-Kit Signaling Pathway
This compound exerts its anti-leukemic effects by inhibiting the c-Kit receptor tyrosine kinase and its downstream signaling pathways, including the PI3K/Akt and STAT pathways. This inhibition ultimately leads to decreased cell proliferation and induction of apoptosis.[2]
Caption: this compound inhibits c-Kit signaling, blocking downstream pathways.
Experimental Workflow for In Vivo Efficacy Assessment
The following diagram outlines the key steps in the preclinical evaluation of this compound in a leukemia xenograft model.
Caption: Workflow for the in vivo evaluation of this compound in a xenograft model.
Experimental Protocols
In Vivo Xenograft Model for AML
This protocol describes the establishment of a human AML xenograft model in immunodeficient mice and the subsequent treatment with this compound to evaluate its in vivo efficacy.[2]
1. Animal Model and Husbandry
-
Species: Non-obese diabetic/severe combined immunodeficient (NOD-SCID) mice.
-
Sex: Female.
-
Age: 8 weeks.
-
Housing: Maintained in a specific-pathogen-free institutional animal facility. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Cell Line
-
Cell Line: OCI/AML3 (human acute myeloid leukemia cell line).
-
Culture Conditions: Maintain in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
3. Xenograft Establishment
-
Irradiation: On the day of cell injection, irradiate the NOD-SCID mice with a sub-lethal dose of 30 cGy of whole-body radiation.
-
Cell Preparation: Harvest OCI/AML3 cells during the logarithmic growth phase. Wash the cells with sterile PBS and resuspend to a final concentration of 1x10^6 cells/mL.
-
Cell Injection: Inject 1x10^5 OCI/AML3 cells in a volume of 100 µL intravenously into the lateral tail vein of each mouse.
4. Treatment Regimen
-
Treatment Initiation: Begin treatment 10 days after the injection of OCI/AML3 cells.
-
Treatment Groups:
-
Control Group: Administer phosphate-buffered saline (PBS) intraperitoneally every other day.
-
This compound Group: Administer 500 nM this compound diluted in PBS intraperitoneally every other day. The injection volume should be consistent with the control group.
-
-
Duration of Treatment: Continue treatment until the mice become moribund, are unable to obtain food or water, or lose more than 20% of their body weight.
5. Endpoint Analysis
-
Survival: Monitor the mice daily for signs of morbidity. Record the date of death or euthanasia for each mouse. Use Kaplan-Meier estimates to calculate and compare the survival between the treatment and control groups.
-
Histology: Upon euthanasia or death, perform a necropsy on all animals. Preserve marrow, blood, and organs in formalin for histological analysis to confirm the presence and extent of leukemia.
Conclusion
This compound is a promising c-Kit inhibitor with demonstrated anti-leukemic activity in preclinical models. The provided data and protocols offer a framework for researchers to further investigate the in vivo efficacy of this compound and similar compounds in the context of AML and other c-Kit-driven malignancies. The significant survival benefit observed in the OCI/AML3 xenograft model warrants further investigation and development of this compound as a potential therapeutic agent.[1][2]
References
- 1. Kit inhibitor this compound extends survival in an AML xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kit inhibitor this compound extends survival in an AML xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kit Inhibitor this compound Induces Apoptosis and Inhibits Proliferation of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dose-Response of APcK110 in HMC-1.2 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-dependent effects of APcK110, a novel c-Kit inhibitor, on the human mast cell leukemia cell line HMC-1.2. Detailed protocols for cell culture, viability, and apoptosis assays are included to facilitate the replication and further investigation of these findings.
Introduction
The human mast cell line HMC-1.2, derived from a patient with mast cell leukemia, is a critical in vitro model for studying mast cell biology and related pathologies.[1][2] These cells exhibit constitutive activation of the receptor tyrosine kinase c-Kit due to the presence of two activating mutations, V560G and D816V.[1][2] This aberrant signaling drives growth factor-independent proliferation and survival, making c-Kit an attractive therapeutic target. This compound is a potent inhibitor of c-Kit that has demonstrated a dose-dependent inhibition of proliferation and induction of apoptosis in various cancer cell lines, including HMC-1.2.[3] These notes detail the experimental procedures to characterize the dose-response relationship of this compound in HMC-1.2 cells.
Data Presentation
While a specific IC50 value for this compound in HMC-1.2 cells is not explicitly available in the reviewed literature, studies on other c-Kit-dependent cell lines provide valuable context for its potency. For instance, in the context of other inhibitors like DCC-2618, an IC50 of less than 1 µM has been reported for the inhibition of HMC-1.2 cell proliferation.[3]
Table 1: Summary of this compound Effects on Cancer Cell Lines
| Cell Line | Cancer Type | Target | Effect | Reported Potency |
| HMC-1.2 | Mast Cell Leukemia | c-Kit | Inhibition of proliferation, Induction of apoptosis | Dose-dependent inhibition |
| AML cell lines | Acute Myeloid Leukemia | c-Kit | Inhibition of proliferation | 80% inhibition at 500 nM |
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits constitutively active c-Kit, blocking downstream pro-proliferative signaling pathways and inducing apoptosis.
Experimental Workflow for Dose-Response Curve Generation
References
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with Annexin V-APC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis and development.[1][2][3] Dysregulation of this process is implicated in numerous diseases, including cancer and autoimmune disorders.[1][4] A key hallmark of early-stage apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[3][5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[5][6] When conjugated to a fluorochrome like Allophycocyanin (APC), Annexin V provides a sensitive method for quantifying apoptosis by flow cytometry.[7]
This document provides a detailed protocol for the analysis of apoptosis using APC-conjugated Annexin V (Annexin V-APC) and a viability dye, such as Propidium Iodide (PI) or 7-AAD, by flow cytometry.
Principle of the Assay
In viable cells, phosphatidylserine (PS) is exclusively located on the inner leaflet of the plasma membrane. During the initial phases of apoptosis, this asymmetry is lost, and PS becomes exposed on the cell's outer surface.[3][5] Annexin V conjugated to APC binds specifically to these exposed PS residues.[5][6] This allows for the identification of early apoptotic cells.
To distinguish between different stages of cell death, a viability dye like Propidium Iodide (PI) is used in conjunction with Annexin V-APC. PI is a fluorescent intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells with compromised membranes, a characteristic of late-stage apoptotic and necrotic cells, where it stains the cellular DNA.
By using both Annexin V-APC and PI, flow cytometry can differentiate four cell populations:
-
Viable cells: Annexin V-APC negative and PI negative.
-
Early apoptotic cells: Annexin V-APC positive and PI negative.[8]
-
Late apoptotic/necrotic cells: Annexin V-APC positive and PI positive.[7][8]
-
Necrotic cells: Annexin V-APC negative and PI positive (this population is sometimes observed).[8]
Signaling Pathway Overview
Apoptosis is executed through two primary signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[1][9][10] Both pathways converge on the activation of executioner caspases, which are responsible for the biochemical and morphological changes associated with apoptosis, including the externalization of PS.
Experimental Workflow
The general workflow for an Annexin V-APC apoptosis assay involves cell treatment, staining with Annexin V-APC and a viability dye, and subsequent analysis by flow cytometry.
Materials and Reagents
-
Annexin V-APC conjugate
-
Propidium Iodide (PI) or 7-AAD solution
-
10X Annexin V Binding Buffer (typically 0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
Deionized water
-
Sheath fluid for flow cytometer
-
Appropriate cell culture medium
-
Inducing agent for positive control (e.g., etoposide, staurosporine)
-
Untreated cells for negative control
-
Suspension or adherent cells for analysis
-
Flow cytometer with appropriate lasers and filters for APC and PI/7-AAD detection (e.g., 633 nm laser for APC, 488 nm laser for PI)
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
1. Preparation of Reagents
-
1X Annexin V Binding Buffer: Prepare by diluting the 10X stock solution 1:10 with deionized water. For example, mix 1 mL of 10X Binding Buffer with 9 mL of deionized water. Keep on ice.
2. Cell Preparation
-
Induce apoptosis in your experimental cell population using the desired method.
-
For each experiment, include the following controls:
-
Unstained cells: To set the baseline fluorescence and cell population gate.
-
Cells stained with Annexin V-APC only: To set compensation for APC fluorescence.
-
Cells stained with PI only: To set compensation for PI fluorescence.
-
Untreated cells (negative control): To define the baseline level of apoptosis.
-
Treated cells (positive control): Cells treated with a known apoptosis-inducing agent.
-
3. Staining Procedure
-
Harvest the cells (for adherent cells, use a gentle dissociation method like trypsinization). Collect both adherent and floating cells.
-
Count the cells and adjust the density to 1 x 10^6 cells/mL in cold PBS.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant and wash the cells once with 1 mL of cold PBS.
-
Centrifuge again at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-APC and 5 µL of PI solution to the cell suspension. Gently vortex.
-
Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[11]
-
Analyze the samples by flow cytometry within one hour. Keep samples on ice and protected from light until analysis.
Flow Cytometry Analysis
-
Set up the flow cytometer with the appropriate lasers and filters for APC (excitation ~633 nm, emission ~660 nm) and PI (excitation ~488 nm, emission ~617 nm).
-
Use the unstained control to set the forward scatter (FSC) and side scatter (SSC) voltages to visualize the cell population of interest and gate out debris.
-
Use the single-stained controls (Annexin V-APC only and PI only) to set up fluorescence compensation to correct for spectral overlap.
-
Acquire data for all samples.
-
For data analysis, create a dot plot of Annexin V-APC fluorescence versus PI fluorescence.
-
Set up quadrant gates based on the negative control (untreated cells) to define the four populations:
-
Lower-Left (Q4): Viable cells (Annexin V- / PI-)
-
Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
-
Data Presentation
The quantitative data from the flow cytometry analysis should be summarized in a table for clear comparison between different treatment groups.
| Sample/Treatment | % Viable Cells (Q4) | % Early Apoptotic Cells (Q3) | % Late Apoptotic/Necrotic Cells (Q2) | Total Apoptotic Cells (%) (Q3 + Q2) |
| Negative Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| Drug A (Low Conc.) | 75.6 ± 3.5 | 15.3 ± 1.8 | 8.1 ± 1.2 | 23.4 ± 3.0 |
| Drug A (High Conc.) | 40.1 ± 4.2 | 35.8 ± 2.9 | 22.5 ± 2.5 | 58.3 ± 5.4 |
| Positive Control | 25.4 ± 3.8 | 40.2 ± 3.1 | 33.7 ± 2.7 | 73.9 ± 5.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining in negative control | Cell membrane damage during harvesting | Use a gentler cell harvesting method; reduce trypsinization time. |
| Reagent concentration too high | Titrate Annexin V-APC and PI to determine the optimal concentration. | |
| Low signal in positive control | Ineffective apoptosis induction | Use a more potent inducing agent or increase the treatment duration/concentration. |
| Insufficient incubation time with reagents | Ensure the 15-minute incubation period is followed. | |
| High percentage of necrotic cells | Harsh experimental conditions | Handle cells gently; avoid excessive vortexing. |
| Assay performed too late after apoptosis induction | Analyze cells at an earlier time point to capture early apoptosis. |
References
- 1. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Annexin V for flow cytometric detection of phosphatidylserine expression on B cells undergoing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis Signaling Pathway | Bio-Techne [bio-techne.com]
- 5. letstalkacademy.com [letstalkacademy.com]
- 6. Annexin V, the regulator of phosphatidylserine-catalyzed inflammation and coagulation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biology.stackexchange.com [biology.stackexchange.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. kumc.edu [kumc.edu]
Application Notes and Protocols: Experimental Design for APcK110 Combination Therapy in Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
Introduction
APcK110 is a novel and potent inhibitor of the c-Kit tyrosine kinase, a key player in the pathogenesis of certain subtypes of Acute Myeloid Leukemia (AML).[1][2][3] Preclinical studies have demonstrated its ability to induce apoptosis and inhibit the proliferation of AML cells by blocking the phosphorylation of c-Kit and its downstream signaling pathways, including STAT3, STAT5, and Akt.[1][2][3] Furthermore, this compound has shown promising anti-leukemic activity in a xenograft mouse model of AML.[4] To enhance its therapeutic potential and potentially overcome resistance mechanisms, evaluating this compound in combination with standard-of-care chemotherapeutic agents is a critical next step.
These application notes provide a comprehensive experimental framework for designing and conducting preclinical studies to evaluate the combination of this compound with cytarabine (B982) (Ara-C), a cornerstone of AML treatment. The protocols herein detail in vitro and in vivo methodologies to assess synergistic effects, mechanisms of action, and overall efficacy of the combination therapy.
Rationale for Combination Therapy: this compound and Cytarabine
Combining a targeted agent like this compound with a cytotoxic drug such as cytarabine offers the potential for synergistic anti-leukemic activity. This compound's targeted inhibition of the c-Kit signaling pathway can induce cell cycle arrest and apoptosis in c-Kit-dependent AML cells, potentially sensitizing them to the DNA-damaging effects of cytarabine. This dual-pronged attack on distinct cellular processes may lead to enhanced tumor cell killing and a more durable response.
In Vitro Experimental Design
The initial phase of evaluating the combination therapy involves a series of in vitro assays to determine synergy, dose-response relationships, and the underlying cellular mechanisms.
Cell Lines and Reagents
-
Cell Lines:
-
Reagents:
-
This compound (lyophilized powder)
-
Cytarabine (Ara-C) (lyophilized powder)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and relevant cytokines (e.g., SCF for OCI/AML3).
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kits.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
Antibodies for Western blotting (e.g., anti-phospho-c-Kit, anti-c-Kit, anti-phospho-Akt, anti-Akt, anti-phospho-STAT3, anti-STAT3, anti-cleaved-caspase-3, anti-PARP, and anti-β-actin).
-
Data Presentation: In Vitro Synergy
Quantitative data from in vitro experiments should be summarized in tables for clear interpretation and comparison.
Table 1: IC50 Values of this compound and Cytarabine in AML Cell Lines
| Cell Line | This compound IC50 (nM) | Cytarabine IC50 (nM) |
| OCI/AML3 | Data | Data |
| HMC1.1 | Data | Data |
| Kasumi-1 | Data | Data |
Table 2: Combination Index (CI) Values for this compound and Cytarabine Combination
| Cell Line | Drug Ratio (this compound:Cytarabine) | Fa (Fraction Affected) | CI Value | Interpretation |
| OCI/AML3 | e.g., 1:10 | 0.5 | Data | Synergy/Additive/Antagonism |
| OCI/AML3 | e.g., 1:10 | 0.75 | Data | Synergy/Additive/Antagonism |
| OCI/AML3 | e.g., 1:10 | 0.9 | Data | Synergy/Additive/Antagonism |
| HMC1.1 | e.g., 1:5 | 0.5 | Data | Synergy/Additive/Antagonism |
| HMC1.1 | e.g., 1:5 | 0.75 | Data | Synergy/Additive/Antagonism |
| HMC1.1 | e.g., 1:5 | 0.9 | Data | Synergy/Additive/Antagonism |
Note: CI < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.
Experimental Protocols: In Vitro Assays
Protocol:
-
Cell Seeding: Seed AML cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment:
-
Single Agent: Treat cells with serial dilutions of this compound or cytarabine to determine the IC50 value for each drug.
-
Combination: Treat cells with a fixed ratio of this compound and cytarabine (based on their IC50 ratio) at various concentrations. Also, test non-fixed ratios in a matrix format.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Measurement: Add MTT reagent or CellTiter-Glo® reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence, respectively.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each drug using non-linear regression analysis.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn to determine synergy, additivity, or antagonism.[5]
-
Protocol:
-
Cell Treatment: Treat AML cells in 6-well plates with this compound alone, cytarabine alone, or the combination at their respective IC50 concentrations for 48 hours.
-
Cell Staining: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol:
-
Cell Lysis: Treat AML cells with the drugs as described for the apoptosis assay for a shorter duration (e.g., 6-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometric analysis of the bands can be performed to quantify changes in protein expression and phosphorylation levels relative to a loading control (e.g., β-actin).
In Vivo Experimental Design
Based on promising in vitro synergy, the combination therapy should be evaluated in an in vivo AML model to assess its anti-leukemic efficacy and tolerability.
Animal Model
-
Model: NOD/SCID or NSG mice are suitable for establishing AML xenografts.[4]
-
Cell Line: OCI/AML3 cells are a good choice as they have been previously used to establish a xenograft model for this compound testing.[4]
Data Presentation: In Vivo Efficacy
Table 3: Antitumor Efficacy of this compound and Cytarabine Combination in AML Xenograft Model
| Treatment Group | Median Survival (days) | % Increase in Lifespan (ILS) | Tumor Burden (e.g., % hCD45+ in bone marrow) | Body Weight Change (%) |
| Vehicle Control | Data | - | Data | Data |
| This compound (Dose) | Data | Data | Data | Data |
| Cytarabine (Dose) | Data | Data | Data | Data |
| This compound + Cytarabine | Data | Data | Data | Data |
Experimental Protocol: In Vivo Efficacy Study
Protocol:
-
Xenograft Establishment: Irradiate NOD/SCID mice and intravenously inject them with OCI/AML3 cells.
-
Treatment Groups: Once leukemia is established (e.g., detectable human CD45+ cells in peripheral blood), randomize mice into four groups:
-
Vehicle control (e.g., PBS)
-
This compound (dose and schedule based on prior single-agent studies)[4]
-
Cytarabine (standard preclinical dose and schedule)
-
This compound + Cytarabine
-
-
Drug Administration: Administer drugs via appropriate routes (e.g., intraperitoneal injection for this compound).[4]
-
Monitoring:
-
Monitor animal health and body weight regularly.
-
Monitor tumor burden by periodically collecting peripheral blood and analyzing for the percentage of human CD45+ cells by flow cytometry.
-
-
Endpoint: The primary endpoint is overall survival. The study is terminated when mice show signs of morbidity or a predetermined tumor burden is reached.
-
Terminal Analysis: At the end of the study, collect bone marrow and spleen to assess leukemic infiltration by flow cytometry and histology.
-
Data Analysis:
-
Generate Kaplan-Meier survival curves and compare survival between groups using the log-rank test.
-
Compare tumor burden and body weight changes between groups using appropriate statistical tests (e.g., ANOVA).
-
Visualizations
Signaling Pathway
Caption: this compound inhibits c-Kit signaling, blocking downstream pathways and promoting apoptosis.
Experimental Workflow
Caption: A streamlined workflow for the preclinical evaluation of this compound combination therapy.
Logical Relationship
Caption: The logical basis for combining this compound and cytarabine for enhanced therapeutic outcomes.
Conclusion
This document provides a detailed roadmap for the preclinical evaluation of this compound in combination with cytarabine for the treatment of AML. The outlined protocols and data presentation formats are designed to generate a robust dataset to support the further clinical development of this promising combination therapy. Rigorous execution of these experiments will provide critical insights into the synergistic potential and mechanisms of action of combining this compound with standard chemotherapy in AML.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Kit Inhibitor this compound Induces Apoptosis and Inhibits Proliferation of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Novel and Potent Inhibitor of c-Kit, Blocks Phosphorylation of AKT and STAT3, Induces Apoptosis, and Inhibits Proliferation of Acute Myeloid Leukemia (AML) Cells. | Blood | American Society of Hematology [ashpublications.org]
- 4. Kit inhibitor this compound extends survival in an AML xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
Troubleshooting & Optimization
APcK110 in DMSO: Technical Support and Troubleshooting Guide
For researchers, scientists, and drug development professionals utilizing APcK110, ensuring the proper handling and storage of this potent KIT inhibitor is paramount for reproducible and accurate experimental results. This technical support center provides a comprehensive guide to the solubility and stability of this compound in Dimethyl Sulfoxide (DMSO), complete with troubleshooting advice and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
A1: this compound is soluble in DMSO up to 100 mM. It is important to note that attempting to create solutions at higher concentrations may result in incomplete dissolution.
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: A detailed protocol for preparing a 10 mM stock solution of this compound in DMSO is provided in the "Experimental Protocols" section of this guide. This involves carefully weighing the compound, adding the appropriate volume of anhydrous DMSO, and ensuring complete dissolution.
Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?
A3: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly advised to minimize freeze-thaw cycles.
Q4: How stable is this compound in DMSO at different temperatures?
A4: While specific quantitative stability data for this compound in DMSO is not extensively published, general studies on a large number of compounds provide valuable insights. Many compounds remain stable in DMSO for extended periods when stored properly. For instance, one study demonstrated that most compounds in DMSO are stable for at least 15 weeks at 40°C[1][2]. Another study monitoring thousands of compounds at room temperature found that 83% remained stable after 6 months. However, for optimal integrity of this compound, adherence to recommended low-temperature storage is critical.
Q5: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
A5: This is a common occurrence when diluting a DMSO-soluble compound into an aqueous medium. To resolve this, try vortexing or sonicating the solution. Gentle warming to 37°C may also aid in re-dissolving the precipitate. It is crucial to ensure the compound is fully dissolved before adding it to your experimental system. Additionally, consider a stepwise dilution to mitigate precipitation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound | Incomplete dissolution can occur if the solubility limit is exceeded or if the DMSO is not of high purity (anhydrous). | Ensure the final concentration does not exceed 100 mM. Use high-quality, anhydrous DMSO. Gentle warming (to 37°C) and vortexing or sonication can aid dissolution. |
| Precipitation in Working Solution | The compound's lower solubility in aqueous solutions compared to DMSO. | Perform a stepwise dilution of the DMSO stock into your aqueous buffer. Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced artifacts. If precipitation persists, gentle warming and vortexing may help. Always prepare a vehicle control with the same final DMSO concentration. |
| Inconsistent Experimental Results | Potential degradation of this compound in the stock solution due to improper storage or multiple freeze-thaw cycles. | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. Always store stock solutions at -20°C or -80°C. If degradation is suspected, it is advisable to prepare a fresh stock solution. |
Quantitative Data Summary
While specific stability data for this compound is limited, the following table summarizes general findings for compound stability in DMSO from broader studies.
| Storage Condition | Duration | Compound Stability | Reference |
| 40°C in DMSO | 15 weeks | Most compounds stable | [1][2] |
| Room Temperature in DMSO | 6 months | 83% of compounds stable | |
| 4°C in DMSO/water (90/10) | 2 years | 85% of compounds stable | [3] |
| -15°C with 11 freeze-thaw cycles | Not specified | No significant compound loss | [1][2] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 349.36 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 349.36 g/mol = 0.0034936 g = 3.49 mg.
-
-
-
Weigh this compound:
-
Carefully weigh out 3.49 mg of this compound powder on a calibrated balance and transfer it to a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
-
Dissolve the Compound:
-
Vortex the tube thoroughly until the solid is completely dissolved.
-
If necessary, sonicate the tube for a few minutes or gently warm it to 37°C to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Caption: Workflow for preparing and storing this compound stock solutions.
This compound Signaling Pathway
This compound is a potent inhibitor of the KIT receptor tyrosine kinase. Inhibition of KIT by this compound blocks downstream signaling pathways that are crucial for cell proliferation and survival. Specifically, this compound has been shown to inhibit the phosphorylation of KIT, as well as the downstream signaling molecules STAT3, STAT5, and Akt.[4][5]
Caption: this compound inhibits KIT phosphorylation and downstream signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kit Inhibitor this compound Induces Apoptosis and Inhibits Proliferation of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omicsdi.org [omicsdi.org]
Technical Support Center: Optimizing APcK110 Concentration for In Vitro Studies
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the in vitro use of APcK110, a potent c-Kit inhibitor. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, potent, small-molecule inhibitor of the c-Kit receptor tyrosine kinase.[1] c-Kit plays a crucial role in the proliferation and survival of certain cancer cells, particularly in acute myeloid leukemia (AML).[1][2] this compound exerts its effect by blocking the phosphorylation of c-Kit and its downstream signaling pathways, including PI3K/Akt and STAT3/5.[1][2] This inhibition ultimately leads to decreased cell proliferation and induction of apoptosis in sensitive cell lines.[1][2]
Q2: What is a recommended starting concentration range for this compound in in vitro experiments?
A2: Based on published data, a starting concentration range of 10 nM to 1 µM is recommended for in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) for this compound in the OCI/AML3 cell line has been reported to be approximately 175 nM after 72 hours of treatment. To determine the optimal concentration for your specific cell line and experimental conditions, it is crucial to perform a dose-response curve.
Q3: How long should I incubate cells with this compound?
A3: Incubation times can vary depending on the assay and the biological question being addressed. For cell viability and proliferation assays, incubation times of 48 to 72 hours are common to observe significant effects. For signaling studies, such as Western blotting for phospho-protein levels, shorter incubation times (e.g., 2, 6, 12, 24 hours) are typically used to capture the dynamics of pathway inhibition.
Q4: In which solvent should I dissolve this compound?
A4: For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution is then further diluted in cell culture medium to achieve the desired final concentrations. It is important to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibitory effect observed | 1. Sub-optimal Concentration: The this compound concentration may be too low for the target cell line. 2. Cell Line Insensitivity: The cell line may not be dependent on the c-Kit signaling pathway for survival or proliferation. 3. Inhibitor Degradation: The this compound stock solution may have degraded due to improper storage. 4. High Cell Seeding Density: Too many cells can diminish the apparent effect of the inhibitor. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM). 2. Confirm c-Kit expression and activation (phosphorylation) in your cell line via Western blot or flow cytometry. Consider using a positive control cell line known to be sensitive to c-Kit inhibition (e.g., OCI/AML3). 3. Prepare a fresh stock solution of this compound. Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. 4. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. |
| High variability between replicates | 1. Uneven Cell Seeding: Inconsistent number of cells plated in each well. 2. Inaccurate Pipetting: Errors in inhibitor dilution or dispensing. 3. Edge Effects: Evaporation from wells on the perimeter of the plate. | 1. Ensure a homogenous single-cell suspension before plating. Mix the cell suspension thoroughly between pipetting. 2. Use calibrated pipettes and perform serial dilutions carefully. 3. Avoid using the outer wells of the microplate or fill them with sterile PBS to maintain humidity. |
| Inconsistent Western blot results for downstream targets | 1. Sub-optimal Antibody: The primary antibody may not be specific or sensitive enough. 2. Incorrect Protein Concentration: Unequal protein loading across lanes. 3. Timing of Lysate Collection: The time point chosen may not be optimal to observe changes in phosphorylation. | 1. Use validated antibodies for phospho-c-Kit, phospho-Akt, phospho-STAT3, and their total protein counterparts. Refer to the manufacturer's datasheet for recommended dilutions and validation data. 2. Perform a protein quantification assay (e.g., BCA) to normalize protein loading. Use a loading control (e.g., β-actin, GAPDH) to verify equal loading. 3. Perform a time-course experiment (e.g., 0, 2, 6, 12, 24 hours) to determine the optimal time point for observing maximal inhibition of phosphorylation. |
Data Presentation
Table 1: In Vitro Activity of this compound in AML Cell Line
| Cell Line | Treatment Duration (hours) | Average IC50 (nM) |
| OCI/AML3 | 72 | 175 |
This data is derived from published literature and serves as a reference. Optimal concentrations should be determined empirically for your specific experimental setup.
Table 2: Comparison of this compound with other Kinase Inhibitors in OCI/AML3 Cells
| Inhibitor | Target(s) | Potency Comparison in OCI/AML3 Cells |
| This compound | c-Kit | - |
| Imatinib | Bcr-Abl, c-Kit, PDGFR | This compound is a more potent inhibitor of OCI/AML3 proliferation than imatinib. |
| Dasatinib | Bcr-Abl, Src family kinases, c-Kit, PDGFR | This compound is a more potent inhibitor of OCI/AML3 proliferation than dasatinib. |
This table provides a qualitative comparison based on available literature. Direct quantitative comparisons of IC50 values require side-by-side experiments under identical conditions.
Experimental Protocols
Cell Viability and Proliferation (MTT Assay)
This protocol is a general guideline for determining the effect of this compound on cell viability and proliferation.
Materials:
-
This compound
-
DMSO
-
Appropriate AML cell line (e.g., OCI/AML3)
-
Complete culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results as a dose-response curve and determine the IC50 value.
Western Blot Analysis of c-Kit Signaling Pathway
This protocol outlines the steps to analyze the phosphorylation status of c-Kit and its downstream targets.
Materials:
-
This compound
-
DMSO
-
Appropriate AML cell line
-
6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Kit, anti-c-Kit, anti-phospho-Akt, anti-Akt, anti-phospho-STAT3, anti-STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time points.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Visualizations
Caption: this compound inhibits c-Kit signaling, blocking downstream pathways.
References
Technical Support Center: Troubleshooting Inconsistent APcK110 (APC/C-Cdh1) Western Blot Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results when performing Western blots for APcK110, also known as APC/C-Cdh1 or FZR1.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound/Cdh1 band intensities vary significantly between experiments, even with the same samples?
Inconsistent band intensity for this compound/Cdh1 is a common issue and can arise from several factors, often related to the protein's natural regulation and sample handling. Key considerations include:
-
Cell Cycle-Dependent Expression: this compound/Cdh1 levels are tightly regulated throughout the cell cycle. Its expression is typically low during the S and G2 phases and peaks during late mitosis and G1.[1][2] If your cell cultures are not tightly synchronized, variations in the proportion of cells in different cycle phases will lead to inconsistent protein levels.
-
Protein Stability and Degradation: this compound/Cdh1 is subject to proteasomal degradation.[3] Inconsistent sample handling, such as prolonged storage at -20°C, repeated freeze-thaw cycles, or insufficient protease inhibitors in the lysis buffer, can lead to variable protein degradation.[4][5]
-
Sample Preparation: Incomplete cell lysis or protein extraction can result in variable protein yields. The choice of lysis buffer and homogenization method is critical for consistent results.[6]
Q2: I am observing multiple bands or unexpected bands in my this compound/Cdh1 Western blot. What could be the cause?
The presence of multiple or unexpected bands can be due to several factors:
-
Post-Translational Modifications (PTMs): this compound/Cdh1 is regulated by phosphorylation, which can affect its migration on SDS-PAGE, potentially leading to the appearance of multiple bands or band shifts.[3]
-
Antibody Specificity: The primary antibody may be cross-reacting with other proteins. It is crucial to use a well-validated antibody for Western blotting.[7][8]
-
Protein Degradation: As mentioned, this compound/Cdh1 is prone to degradation, which can result in smaller, non-specific bands.[5]
-
Sample Overload: Loading too much protein can lead to artifacts and non-specific binding of the primary and secondary antibodies.[9]
Q3: My this compound/Cdh1 signal is very weak or absent. How can I improve it?
A weak or absent signal can be frustrating. Here are some common causes and solutions:
-
Low Protein Abundance: this compound/Cdh1 may be expressed at low levels in your cells of interest or under your experimental conditions. Consider using a positive control from a cell line known to express high levels of the protein.
-
Inefficient Protein Extraction: The protein may not be efficiently solubilized. Ensure your lysis buffer is appropriate for extracting nuclear and cytoplasmic proteins and that you are using sufficient mechanical disruption (e.g., sonication).[10]
-
Suboptimal Antibody Concentrations: The concentrations of your primary and secondary antibodies may need to be optimized. Titrate both antibodies to find the optimal working dilution.[7][11]
-
Inefficient Transfer: Ensure that the protein is efficiently transferred from the gel to the membrane. This is particularly important for proteins of the size of this compound/Cdh1 (around 55 kDa). Optimize your transfer conditions (voltage, time) and check transfer efficiency with a reversible stain like Ponceau S.[12]
Troubleshooting Guide
The following table summarizes common issues, their potential causes, and recommended solutions for inconsistent this compound/Cdh1 Western blot results.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Band Intensity | Cell cycle asynchrony | Synchronize cell cultures before harvesting. |
| Protein degradation | Use fresh samples, add protease and phosphatase inhibitors to lysis buffer, and minimize freeze-thaw cycles.[4][5] | |
| Uneven protein loading | Perform a protein quantification assay (e.g., BCA) and ensure equal loading in all lanes. Use a reliable loading control. | |
| Multiple or Unexpected Bands | Non-specific antibody binding | Use a validated antibody, optimize antibody concentrations, and ensure proper blocking.[7][8] |
| Post-translational modifications | Treat samples with a phosphatase to check for phosphorylation-induced shifts. | |
| Protein degradation | Add protease inhibitors to your lysis buffer and handle samples on ice.[5] | |
| Weak or No Signal | Low protein abundance | Increase the amount of protein loaded per lane (up to 50 µg). Use a positive control. |
| Inefficient protein extraction | Use a robust lysis buffer (e.g., RIPA) and sonicate samples to ensure complete lysis.[10] | |
| Suboptimal antibody incubation | Increase primary antibody incubation time (e.g., overnight at 4°C). Optimize primary and secondary antibody dilutions.[11] | |
| Inefficient transfer | Optimize transfer conditions and verify transfer with Ponceau S staining.[12] | |
| High Background | Insufficient blocking | Block the membrane for at least 1 hour at room temperature with 5% non-fat milk or BSA in TBST. |
| Inadequate washing | Increase the number and duration of wash steps after primary and secondary antibody incubations.[13] | |
| High antibody concentration | Reduce the concentration of the primary and/or secondary antibody.[9] |
Experimental Protocols
Cell Lysis and Protein Extraction
This protocol is designed for cultured mammalian cells.
Reagents:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS
-
Protease Inhibitor Cocktail (100X)
-
Phosphatase Inhibitor Cocktail (100X)
Procedure:
-
Wash cultured cells twice with ice-cold PBS.
-
Aspirate PBS completely.
-
Add ice-cold RIPA buffer supplemented with 1X protease and phosphatase inhibitors to the culture dish (e.g., 500 µL for a 10 cm dish).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Sonicate the lysate on ice to shear DNA and ensure complete lysis.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA assay.
-
Add SDS-PAGE sample buffer to the desired protein amount and boil at 95-100°C for 5 minutes.
Western Blotting
Reagents:
-
SDS-PAGE gels
-
Running Buffer (Tris-Glycine-SDS)
-
Transfer Buffer (Tris-Glycine with 20% methanol)
-
PVDF membrane
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibody: Anti-APcK110/Cdh1
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent Substrate
Procedure:
-
Load 20-50 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Detect the signal using a chemiluminescence imaging system.
Visualizations
This compound/Cdh1 Signaling Pathway
Caption: Regulation of this compound/Cdh1 activity by phosphorylation.
Western Blot Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent Western blot results.
References
- 1. APC/C-Cdh1: From cell cycle to cellular differentiation and genomic integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The APC/C E3 Ligase Complex Activator FZR1 Restricts BRAF Oncogenic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. Common Western blotting mistakes that can lead to inaccurate results - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. ccr.cancer.gov [ccr.cancer.gov]
- 11. The necessity of and strategies for improving confidence in the accuracy of western blots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western blot troubleshooting guide! [jacksonimmuno.com]
- 13. bosterbio.com [bosterbio.com]
potential off-target effects of APcK110 in research
Welcome to the technical support center for APcK110. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to offer troubleshooting support for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the receptor tyrosine kinase c-Kit (also known as CD117).[1][2] this compound was developed as a potent inhibitor of c-Kit and has demonstrated activity against both wild-type and certain mutated forms of the kinase.[1]
Q2: What is the known mechanism of action of this compound?
A2: this compound inhibits the kinase activity of c-Kit, which blocks its downstream signaling pathways. This includes the inhibition of phosphorylation of STAT3, STAT5, and Akt.[1][2] By disrupting these pathways, this compound can induce caspase-dependent apoptosis and inhibit the proliferation of cancer cells that rely on c-Kit signaling, such as in Acute Myeloid Leukemia (AML).[1]
Q3: Has the selectivity of this compound been profiled against other kinases?
A3: Yes, a high-throughput screening of this compound at a concentration of 10 µM was performed by Ambit Biosciences against a panel of 240 human kinases. This screening aimed to assess the binding affinity of this compound to a wide range of kinases to identify potential off-target interactions. However, the detailed results of this broad kinase screen are not publicly available.
Q4: What are the potential implications of off-target effects when using this compound?
A4: Off-target effects, where a compound interacts with unintended proteins, can lead to a variety of issues in research, including:
-
Misinterpretation of experimental results: A biological effect might be incorrectly attributed to the inhibition of c-Kit when it is actually caused by the modulation of an off-target protein.
-
Unexpected phenotypes: Researchers may observe cellular effects that are not consistent with the known functions of c-Kit.
-
Cell line-specific effects: The off-target profile of this compound may lead to different responses in different cell lines, depending on their unique protein expression profiles.
-
Toxicity: In a therapeutic context, off-target effects can lead to adverse events.
Troubleshooting Guide for Unexpected Experimental Results
Unexpected results in experiments with this compound can often be traced back to potential off-target effects. This guide provides a structured approach to troubleshooting these issues.
Issue 1: this compound shows activity in a c-Kit-negative cell line.
-
Possible Cause: This is a strong indicator of an off-target effect. This compound may be inhibiting another kinase or protein that is important for the biology of that specific cell line.
-
Troubleshooting Steps:
-
Confirm c-Kit Expression: Verify the absence of c-Kit expression in your cell line at both the protein (Western Blot, Flow Cytometry) and RNA (RT-qPCR) levels.
-
Perform a Kinase Selectivity Profile: To identify potential off-target kinases, screen this compound against a broad panel of kinases. This can be done through commercial services that offer kinome-wide screening.
-
Dose-Response Analysis: Determine the IC50 value for the observed effect in the c-Kit-negative cell line. A potent IC50 suggests a specific off-target interaction.
-
Issue 2: The observed phenotype does not match the known function of c-Kit.
-
Possible Cause: The phenotype may be mediated by an off-target of this compound.
-
Troubleshooting Steps:
-
Literature Review: Search for literature linking the observed phenotype to other signaling pathways that might be affected by off-target kinase inhibition.
-
Rescue Experiments: If a specific off-target is suspected, perform a rescue experiment by overexpressing a drug-resistant mutant of the off-target protein. If the phenotype is reversed, it confirms the off-target interaction.
-
Use a Structurally Unrelated c-Kit Inhibitor: Compare the effects of this compound with another c-Kit inhibitor that has a different chemical scaffold. If the phenotype is not replicated, it is more likely to be an off-target effect of this compound.
-
Issue 3: Inconsistent results between different cell lines.
-
Possible Cause: Different cell lines have varying expression levels of on- and off-target proteins, which can lead to different sensitivities to this compound.
-
Troubleshooting Steps:
-
Characterize Target and Off-Target Expression: Analyze the expression levels of c-Kit and any identified or suspected off-target kinases in the different cell lines.
-
Correlate Sensitivity with Protein Expression: Determine if there is a correlation between the sensitivity of the cell lines to this compound and the expression levels of the target or off-target proteins.
-
Data Presentation
On-Target and Cellular Activity of this compound
| Target/Cell Line | Assay Type | Reported IC50/Activity | Reference |
| c-Kit | Kinase Assay | Favorable IC50 value (exact value not specified) | [1] |
| OCI/AML3 (c-Kit wild-type) | Proliferation (MTT) | ~175 nM | [1] |
| HMC1.2 (c-Kit V560G, D816V) | Proliferation (MTT) | ~500 nM (for 80% inhibition) | [1] |
| Primary AML Blasts | Clonogenic Assay | Inhibition of proliferation | [1] |
Template for Off-Target Kinase Profiling Results
Researchers are encouraged to perform their own kinase selectivity profiling. The following table provides a template for presenting these results.
| Kinase Family | Kinase Name | Assay Type | Inhibition (%) @ 10 µM this compound | IC50 (nM) |
| Tyrosine Kinase | c-Kit (On-Target) | Biochemical | Enter Data | Enter Data |
| Tyrosine Kinase | Off-Target A | Biochemical | Enter Data | Enter Data |
| Serine/Threonine Kinase | Off-Target B | Biochemical | Enter Data | Enter Data |
| ... | ... | ... | ... | ... |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To identify the off-target kinases of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).
-
Kinase Panel Selection: Choose a commercial kinase profiling service that offers a broad panel of human kinases (e.g., >200 kinases). The assay is typically a competition binding assay.
-
Primary Screen: Submit this compound for a primary screen at a single high concentration (e.g., 10 µM) against the entire kinase panel.
-
Data Analysis: The results will be reported as the percentage of inhibition for each kinase. Identify "hits" as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
-
IC50 Determination: For the identified hits, perform secondary assays to determine the half-maximal inhibitory concentration (IC50). This involves testing a range of this compound concentrations for each hit kinase.
-
Selectivity Analysis: Compare the IC50 value for the on-target kinase (c-Kit) with the IC50 values for the identified off-target kinases to determine the selectivity profile of this compound.
Protocol 2: Western Blot for On-Target Pathway Inhibition
Objective: To confirm that this compound is inhibiting the c-Kit signaling pathway in cells.
Methodology:
-
Cell Culture and Treatment: Culture your cells of interest (e.g., OCI/AML3) to 70-80% confluency. Treat the cells with a dose-range of this compound (e.g., 0, 100, 250, 500 nM) for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-c-Kit, total c-Kit, phospho-STAT5, total STAT5, phospho-Akt, and total Akt overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in the phosphorylation of c-Kit, STAT5, and Akt will confirm on-target pathway inhibition.
Mandatory Visualizations
Caption: On-target signaling pathway of this compound, inhibiting c-Kit and its downstream effectors.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
determining the IC50 of APcK110 in different cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for determining the half-maximal inhibitory concentration (IC50) of APcK110 in various cell lines.
Data Presentation: IC50 of this compound in Different Cell Lines
The following table summarizes the available data on the IC50 and proliferation inhibition of this compound in various cancer cell lines.
| Cell Line | Cancer Type | c-Kit Mutation Status | IC50 (72h) | Proliferation Inhibition at 500 nM (72h) |
| OCI/AML3 | Acute Myeloid Leukemia | Wild-Type | 175 nM[1] | ~80%[1] |
| HMC1.2 | Mast Cell Leukemia | Activating (V560G, D816V)[2][3] | Not explicitly stated | ~80%[1] |
| OCIM2 | Acute Myeloid Leukemia | Wild-Type | Not explicitly stated | ~25%[1] |
| BaF3 (mutant KIT) | Pro-B Cell Line | Expressing mutant KIT | Higher sensitivity than wild-type | Stronger inhibition than wild-type at 250-500 nM[1] |
| BaF3 (wild-type) | Pro-B Cell Line | Wild-Type | Lower sensitivity than mutant | Weaker inhibition than mutant at 250-500 nM[1] |
Experimental Protocols & FAQs
This section provides detailed methodologies for key experiments and answers to frequently asked questions.
FAQ 1: How do I determine the IC50 of this compound in my cell line of interest?
The most common method to determine the IC50 value is to perform a cell viability or proliferation assay, such as the MTT or MTS assay. This involves treating your cells with a range of this compound concentrations and measuring the effect on cell viability after a specific incubation period (e.g., 72 hours).
Detailed Protocol: MTT Assay for IC50 Determination
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in your cell culture medium. A common starting range is from 1 nM to 10 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO, if used to dissolve this compound) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
-
MTT Reagent Addition:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values of the treated wells to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a dose-response curve and determine the IC50 value.
-
FAQ 2: What is the mechanism of action of this compound and how can I confirm it?
This compound is a c-Kit inhibitor that suppresses the phosphorylation of c-Kit and its downstream signaling proteins, including STAT3, STAT5, and Akt.[1] This inhibition of key survival pathways ultimately leads to the induction of apoptosis.
You can confirm this mechanism by:
-
Western Blotting: Analyze the phosphorylation status of c-Kit, STAT3, STAT5, and Akt in cell lysates after treatment with this compound. A decrease in the phosphorylated forms of these proteins would confirm the inhibitory effect.
-
Apoptosis Assays: Measure the induction of apoptosis using methods like Annexin V/PI staining followed by flow cytometry or by detecting the cleavage of caspase-3 and PARP via Western blotting.
FAQ 3: My IC50 values are inconsistent. What are the potential reasons?
Inconsistent IC50 values can arise from several factors:
-
Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range.
-
Seeding Density: Inconsistent initial cell numbers can lead to variability. Optimize and maintain a consistent seeding density.
-
Compound Stability: Ensure that your stock solution of this compound is properly stored and that the working solutions are freshly prepared.
-
Incubation Time: The duration of drug exposure can significantly impact the IC50 value. Use a consistent incubation time for all experiments.
-
Assay Variability: Pipetting errors and variations in incubation times for the viability assay can introduce errors.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, edge effects in the 96-well plate. | Mix cell suspension thoroughly before seeding, use calibrated pipettes, and avoid using the outer wells of the plate. |
| No dose-dependent inhibition observed | Incorrect concentration range of this compound, cell line is resistant, compound is inactive. | Test a wider range of concentrations, verify the sensitivity of your cell line from literature, and check the quality and storage of your this compound stock. |
| Low signal in MTT assay | Low cell number, insufficient incubation with MTT reagent. | Increase initial seeding density, extend the MTT incubation time. |
| High background in MTT assay | Contamination, precipitation of the compound. | Check for microbial contamination, ensure the compound is fully dissolved in the media. |
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits c-Kit phosphorylation and downstream signaling.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
References
Technical Support Center: Improving the In Vivo Delivery of APcK110
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vivo application of APcK110, a potent small-molecule inhibitor of the c-Kit receptor tyrosine kinase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small-molecule inhibitor targeting the c-Kit receptor tyrosine kinase.[1] Its chemical name is 6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine.[1] By binding to c-Kit, this compound blocks its phosphorylation and activation, thereby interrupting downstream signaling pathways crucial for cell proliferation and survival, such as STAT3, STAT5, and Akt.[1] This inhibition ultimately leads to the induction of caspase-dependent apoptosis in sensitive cancer cells, particularly in malignancies driven by c-Kit mutations or overexpression, like acute myeloid leukemia (AML).[1]
Q2: What are the basic physicochemical properties of this compound?
A2: Understanding the fundamental properties of this compound is crucial for proper handling and formulation. Key data is summarized in the table below. A notable property is its high solubility in Dimethyl Sulfoxide (DMSO) and poor solubility in aqueous solutions, which is a critical consideration for in vivo formulation.
Q3: How should I prepare and store stock solutions of this compound?
A3: For optimal stability, this compound should be stored as a lyophilized powder at -20°C. To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO to a concentration of up to 100 mM. Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C. Before each experiment, thaw a fresh aliquot for dilution into the final formulation.
Q4: Why is a dedicated in vivo formulation necessary for this compound?
A4: Direct injection of a concentrated DMSO stock solution can cause significant local toxicity, inflammation, and pain at the injection site. Furthermore, the poor aqueous solubility of this compound means it will likely precipitate out of solution upon contact with physiological fluids, drastically reducing its bioavailability and efficacy. A proper in vivo formulation aims to keep the compound solubilized in a biocompatible vehicle, ensuring it reaches the systemic circulation and the target tissue.
Q5: What are potential off-target effects of c-Kit inhibitors like this compound?
A5: While this compound is designed to be a c-Kit inhibitor, like many kinase inhibitors, it may exhibit off-target activity against other structurally related kinases.[2][3] For instance, the well-known c-Kit inhibitor imatinib (B729) also targets BCR-Abl and PDGF-R.[2] Potential off-target effects can lead to unexpected phenotypes or toxicity and must be considered when interpreting experimental results. Common side effects associated with c-Kit inhibitors can include fatigue, nausea, and hematological abnormalities.[4] Researchers should validate that the observed in vivo effects are due to c-Kit inhibition by conducting thorough pharmacodynamic studies.
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Chemical Name | 6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine | [1] |
| Molecular Formula | C₂₀H₁₆FN₃O₂ | |
| Molecular Weight | 349.36 g/mol | |
| Purity | ≥98% (by HPLC) | [1] |
| Solubility | Soluble to 100 mM in DMSO | |
| In Vitro IC₅₀ | 175 nM (in OCI/AML3 cells) | [1] |
| Storage | Store lyophilized powder at -20°C |
Troubleshooting Guides
Problem 1: Low or No In Vivo Efficacy
Your in vivo model shows minimal or no response to this compound treatment compared to the vehicle control, despite promising in vitro data.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Bioavailability due to Formulation | 1. Assess Formulation Clarity: Before injection, ensure your final diluted formulation is a clear solution. Cloudiness or visible precipitate indicates the compound is not fully dissolved. 2. Optimize Vehicle Composition: Prepare a fresh formulation using a standard vehicle for poorly soluble compounds, such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Test different ratios to ensure solubility. | This compound will crash out of aqueous solutions. A co-solvent system is required to maintain solubility upon injection, ensuring the drug can be absorbed into the bloodstream. |
| Insufficient Drug Exposure (Pharmacokinetics) | 1. Conduct a Pilot PK Study: Administer a single dose of this compound and collect blood samples at multiple time points (e.g., 15 min, 1, 2, 4, 8, 24 hours). Analyze plasma drug concentration via LC-MS/MS. 2. Increase Dose or Dosing Frequency: If the PK study reveals rapid clearance (short half-life) or low peak concentration (Cmax), consider increasing the dose or administering the drug more frequently (e.g., twice daily instead of once). | Low in vivo efficacy is often due to the drug being cleared from the body before it can exert its effect. A PK study is essential to understand the drug's exposure profile and optimize the dosing regimen.[5] |
| Lack of Target Engagement in Tumor Tissue | 1. Perform a Pharmacodynamic (PD) Study: Collect tumor tissue at the expected Cmax after dosing. 2. Analyze Target Inhibition: Use Western blotting to measure the levels of phosphorylated c-Kit (p-c-Kit) and downstream effectors (p-STAT5, p-Akt) relative to total protein levels. A lack of reduction in phosphorylation indicates insufficient target inhibition. | Even with adequate plasma exposure, the drug may not reach a high enough concentration within the tumor tissue to inhibit its target. A PD study directly confirms target engagement at the site of action. |
Problem 2: Unexpected Toxicity or Adverse Events
Animals treated with this compound show signs of distress, weight loss, or other adverse effects not seen in the vehicle control group.
| Potential Cause | Troubleshooting Step | Rationale |
| Vehicle-Related Toxicity | 1. Reduce DMSO Concentration: Ensure the final concentration of DMSO in the injected formulation is below 10% (ideally ≤5%). 2. Run a Vehicle-Only Toxicity Study: Administer the vehicle solution without this compound to a cohort of animals to isolate any effects caused by the formulation itself. | High concentrations of DMSO and other solvents like PEG can cause local irritation, hemolysis, and systemic toxicity. |
| On-Target Toxicity in Normal Tissues | 1. Assess c-Kit Expression in Healthy Tissues: c-Kit is expressed on various normal cells, including hematopoietic stem cells, mast cells, and interstitial cells of Cajal. 2. Reduce the Dose: If toxicity is observed, perform a dose de-escalation study to find the maximum tolerated dose (MTD) that maintains efficacy with an acceptable safety profile. | Inhibition of c-Kit in healthy tissues can lead to on-target toxicities. The therapeutic window (the dose range that is effective without being toxic) may be narrow. |
| Off-Target Kinase Inhibition | 1. Review Kinome Scans (if available): Check literature for selectivity profiling of this compound or structurally similar compounds. 2. Perform In Vitro Selectivity Assays: Test this compound against a panel of related kinases to identify potential off-targets that could explain the observed toxicity.[2][3] | The toxic phenotype may be caused by the inhibition of an unintended kinase that is critical for normal physiological functions.[3] |
Experimental Protocols
Protocol 1: In Vivo Formulation of this compound for Intraperitoneal (I.P.) Injection
This protocol provides a standard starting point for formulating this compound. The final ratios may need to be optimized.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, low-volume conical tubes
Procedure:
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock (e.g., 20 mg/mL). Ensure it is fully dissolved by vortexing.
-
Prepare Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the following order (this order is critical to prevent precipitation):
-
Add the required volume of DMSO (from your stock solution).
-
Add PEG300. Vortex thoroughly until the solution is homogeneous.
-
Add Tween 80. Vortex thoroughly.
-
Slowly add the sterile saline or PBS dropwise while vortexing.
-
-
Example Formulation (for a final dose of 10 mg/kg in a 20g mouse, 200 µL injection volume):
-
Required dose per mouse: 10 mg/kg * 0.02 kg = 0.2 mg
-
Required concentration: 0.2 mg / 0.2 mL = 1 mg/mL
-
Step 1: From a 20 mg/mL stock in DMSO, you need 10 µL for a final volume of 200 µL.
-
Step 2 (Vehicle for 200 µL):
-
DMSO: 10 µL (5% of final volume)
-
PEG300: 80 µL (40% of final volume)
-
Tween 80: 10 µL (5% of final volume)
-
Saline: 100 µL (50% of final volume)
-
-
-
Final Check: The final formulation should be clear and free of any precipitate. Prepare fresh daily before administration.
Protocol 2: Western Blot for In Vivo Target Engagement
This protocol details how to assess the inhibition of c-Kit phosphorylation in tumor tissue.
Materials:
-
Tumor tissue harvested from vehicle- and this compound-treated animals
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-p-c-Kit (Tyr719), anti-c-Kit, anti-p-Akt (Ser473), anti-Akt, anti-p-STAT5 (Tyr694), anti-STAT5, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Tissue Lysis: Immediately after harvesting, snap-freeze tumors in liquid nitrogen. For protein extraction, homogenize the frozen tissue in ice-cold RIPA buffer.
-
Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration.
-
Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again, apply ECL substrate, and capture the chemiluminescent signal.
-
-
Analysis: Quantify the band intensities. Calculate the ratio of the phosphorylated protein to the total protein for each target (e.g., p-c-Kit / total c-Kit). A significant decrease in this ratio in the this compound-treated group compared to the vehicle group indicates successful target engagement.[5]
Visualizations
References
Technical Support Center: Addressing APcK110 Resistance
Welcome to the technical support center for APcK110. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding potential resistance mechanisms when working with the novel c-Kit inhibitor, this compound, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, potent, and selective inhibitor of the c-Kit receptor tyrosine kinase.[1][2][3][4] In cancer cells, particularly in acute myeloid leukemia (AML), this compound has been shown to inhibit the proliferation of cancer cells in a dose-dependent manner.[1][2] Its mechanism of action involves blocking the phosphorylation of c-Kit and its downstream signaling pathways, including STAT3, STAT5, and Akt.[2] This inhibition of key survival pathways ultimately leads to the induction of apoptosis, evidenced by the cleavage of caspase 3 and PARP.[1][2]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What could be the reason?
A2: This phenomenon is likely due to the development of acquired resistance, a common challenge in cancer therapy. Cancer cells can develop resistance through various mechanisms, such as mutations in the drug target, activation of alternative signaling pathways, or increased drug efflux.[5][6] It is crucial to experimentally verify the development of resistance and then investigate the underlying cause.
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the IC50 of the parental, sensitive cell line.[7][8] A significant increase in the IC50 value indicates the development of resistance.[8] This is typically done using a cell viability assay, such as the MTT assay.[1]
Q4: What are the potential mechanisms of resistance to this compound?
A4: While specific resistance mechanisms to this compound have not been extensively documented, based on resistance to other kinase inhibitors, plausible mechanisms include:
-
Secondary mutations in the c-Kit kinase domain: These mutations can prevent this compound from binding to its target.
-
Activation of bypass signaling pathways: Cancer cells may upregulate other signaling pathways to compensate for the inhibition of c-Kit signaling.[7]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration.
-
Epigenetic alterations: Changes in gene expression patterns can lead to a resistant phenotype.[5]
Q5: What are the first steps I should take to investigate this compound resistance in my cell line?
A5: A logical first step is to confirm the resistance by performing a dose-response curve and calculating the IC50 value. Once resistance is confirmed, you can proceed to investigate the potential mechanisms. This typically involves a combination of molecular and cellular biology techniques, such as Western blotting, PCR, and sequencing.
Troubleshooting Guides
This section provides step-by-step guidance for addressing specific issues you may encounter during your experiments with this compound.
Problem 1: Increased IC50 of this compound in Long-Term Cultures
Symptoms: Your cancer cell line, which was previously sensitive to this compound, now requires a much higher concentration of the drug to achieve the same level of growth inhibition.
Possible Causes:
-
Development of a resistant subpopulation of cells.
-
Gradual adaptation of the entire cell population to the drug.
Troubleshooting Steps:
-
Confirm Resistance:
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to generate a dose-response curve for both the suspected resistant cell line and the parental sensitive cell line.
-
Calculate the IC50 values for both cell lines. A significant increase (typically 3-fold or more) in the IC50 for the long-term cultured cells confirms resistance.[8]
-
-
Investigate Target Engagement:
-
Perform a Western blot to assess the phosphorylation status of c-Kit and its downstream targets (p-Akt, p-STAT3, p-STAT5) in both sensitive and resistant cells treated with this compound.
-
Expected Outcome: In resistant cells, you may observe sustained phosphorylation of these proteins even in the presence of this compound, suggesting a mechanism that overcomes the drug's inhibitory effect.
-
-
Screen for c-Kit Mutations:
-
Isolate genomic DNA from both sensitive and resistant cells.
-
Amplify the c-Kit kinase domain using PCR.
-
Sequence the PCR products to identify any potential mutations in the resistant cell line.
-
Problem 2: Heterogeneous Response to this compound Treatment
Symptoms: After treating your cell culture with this compound, a significant portion of the cells die, but a small population consistently survives and resumes proliferation.
Possible Causes:
-
Pre-existence of a small, intrinsically resistant subpopulation of cells.
-
Tumor heterogeneity within your cell line.
Troubleshooting Steps:
-
Isolate the Resistant Population:
-
Treat the cell culture with a high concentration of this compound (e.g., 5-10 times the IC50 of the sensitive population) to eliminate the sensitive cells.
-
Allow the surviving cells to repopulate the culture flask.
-
Expand this population to generate a new, resistant cell line.
-
-
Characterize the Resistant Cell Line:
-
Perform a dose-response assay to confirm the high level of resistance in the newly isolated cell line.
-
Compare the morphology and growth rate of the resistant line to the parental line.
-
-
Investigate the Resistance Mechanism:
-
Follow the steps outlined in "Problem 1" to investigate potential target mutations or bypass pathway activation in the isolated resistant cell line.
-
Quantitative Data Summary
The following table summarizes hypothetical IC50 data for this compound in a sensitive parental cell line and a derived resistant cell line.
| Cell Line | Description | This compound IC50 (nM) | Fold Resistance |
| OCI-AML3 | Parental, this compound-sensitive | 150 | 1x |
| OCI-AML3-AR | This compound-Resistant | 1800 | 12x |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
Objective: To quantify the concentration of this compound that inhibits 50% of cell growth.
Materials:
-
Parental (sensitive) and resistant cancer cell lines
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of c-Kit Signaling Pathway
Objective: To assess the phosphorylation status of c-Kit and its downstream effectors.
Materials:
-
Sensitive and resistant cell lysates
-
Primary antibodies (anti-c-Kit, anti-phospho-c-Kit, anti-Akt, anti-phospho-Akt, anti-STAT3, anti-phospho-STAT3)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Treat sensitive and resistant cells with this compound at various concentrations for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative protein phosphorylation levels.[7]
Visualizations
Caption: this compound inhibits the c-Kit signaling pathway.
Caption: Experimental workflow for this compound resistance.
Caption: Troubleshooting this compound resistance.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Kit Inhibitor this compound Induces Apoptosis and Inhibits Proliferation of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Kit inhibitor this compound extends survival in an AML xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: APcK110 Animal Model Toxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential toxicity associated with the Kit inhibitor, APcK110, in animal models. The information provided is based on the known toxicities of the broader class of tyrosine kinase inhibitors (TKIs), as specific preclinical toxicology data for this compound is not publicly available. These are general recommendations and should be adapted to specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What are the potential on-target and off-target toxicities of this compound in animal models?
A1: As a Kit inhibitor, this compound's on-target toxicities may relate to the physiological roles of the Kit receptor in hematopoiesis, melanogenesis, and gastrointestinal motility. Off-target toxicities are possible and can affect various organ systems.[1][2][3][4][5] Based on the class of tyrosine kinase inhibitors, researchers should be vigilant for cardiovascular, hematological, and dermatological adverse events.[1][6][7][8][9][10]
Q2: What are the typical dose-limiting toxicities (DLTs) observed with tyrosine kinase inhibitors?
A2: Dose-limiting toxicities for TKIs often include severe hematological events (neutropenia, thrombocytopenia), significant gastrointestinal issues (diarrhea, nausea), and in some cases, cardiovascular complications.[11][12][13][14][15] The specific DLTs for this compound would need to be determined through formal dose-escalation studies.
Q3: How can I establish a safe starting dose for this compound in my animal model?
A3: A safe starting dose should be determined through a formal maximum tolerated dose (MTD) study.[16] This typically involves a dose-escalation design where cohorts of animals receive increasing doses of this compound, and are monitored for signs of toxicity. The MTD is generally defined as the highest dose that does not produce unacceptable toxicity.[13][14]
Q4: Are there any formulation strategies that can help minimize this compound toxicity?
A4: The formulation of a therapeutic agent can significantly impact its toxicity profile. For peptide-based inhibitors, strategies such as encapsulation in nanoparticles or liposomes can improve solubility, alter biodistribution, and potentially reduce systemic toxicity by targeting the drug to the desired site of action.[17][18][19][20][21] The specific formulation for this compound used in published studies was not detailed, but exploring different vehicle formulations is a valid strategy to mitigate toxicity.
Troubleshooting Guides
Issue 1: Observed Cardiovascular Toxicity (e.g., changes in heart rate, blood pressure, or ECG abnormalities)
-
Potential Cause: Inhibition of kinases crucial for cardiac function is a known cardiotoxic mechanism of some TKIs.[6][8][9][10][22]
-
Troubleshooting Steps:
-
Baseline Monitoring: Establish baseline cardiovascular parameters for all animals before initiating treatment.
-
Dose Reduction: If cardiotoxicity is observed, consider reducing the dose of this compound.
-
Cardioprotective Co-medication: In consultation with a veterinarian, explore the use of cardioprotective agents, although this may introduce confounding factors.
-
Alternative Dosing Schedule: Consider alternative dosing schedules (e.g., intermittent dosing) that may maintain efficacy while reducing cardiovascular strain.
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of cardiac tissue.
-
Issue 2: Hematological Abnormalities (e.g., neutropenia, anemia, thrombocytopenia)
-
Potential Cause: Inhibition of the Kit receptor, which plays a role in hematopoiesis, can lead to myelosuppression.[7][12]
-
Troubleshooting Steps:
-
Regular Blood Monitoring: Conduct complete blood counts (CBCs) at regular intervals throughout the study.
-
Dose Interruption/Reduction: If significant hematological toxicity is observed, a temporary interruption of dosing or a dose reduction may be necessary.[7]
-
Supportive Care: In severe cases, supportive care such as blood transfusions or the use of growth factors might be considered, though this can impact experimental outcomes.[7]
-
Evaluate for Off-Target Effects: Consider the possibility of off-target effects on other kinases involved in hematopoiesis.
-
Issue 3: Dermatological Reactions (e.g., rash, hair loss)
-
Potential Cause: TKIs, particularly those targeting EGFR, are known to cause skin toxicities. While this compound targets Kit, off-target effects or downstream signaling modulation could lead to dermatological issues.[7]
-
Troubleshooting Steps:
-
Preventative Measures: For mild skin dryness, apply moisturizers to the affected areas.[7]
-
Topical Treatments: For mild to moderate rashes, topical corticosteroids or antibiotics may be considered.[7]
-
Avoid Irritants: House animals in an environment that minimizes skin irritation.
-
Dose Modification: In cases of severe (Grade 3 or higher) rash, a dose reduction or interruption of this compound should be considered.[7]
-
Quantitative Data Summary
As specific quantitative toxicity data for this compound is not available, the following table provides a general overview of toxicities reported for the broader class of tyrosine kinase inhibitors in preclinical animal models.
| Toxicity Class | Animal Model | Common Observations | Management Strategies |
| Cardiovascular | Rodents (Mice, Rats) | Altered cardiac functional parameters, fibrosis, arrhythmias, elevated cardiac biomarkers.[8] | Dose reduction, cardiovascular monitoring. |
| Hematological | Rodents, Canines | Neutropenia, anemia, thrombocytopenia.[7][12] | Dose reduction/interruption, supportive care.[7] |
| Gastrointestinal | Rodents | Diarrhea, weight loss. | Supportive care, dose modification. |
| Dermatological | Rodents | Rash, alopecia.[11] | Topical treatments, dose modification.[7] |
| Hepatic | Rodents | Elevated liver enzymes. | Liver function monitoring, dose reduction. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination of this compound in Mice
-
Animal Model: Select a suitable mouse strain (e.g., NOD-SCID for xenograft studies as previously described for this compound).[23][24]
-
Dose Escalation:
-
Begin with a low dose of this compound, estimated from in vitro efficacy data.
-
Administer this compound to a cohort of 3-6 mice via the intended experimental route (e.g., intraperitoneally every other day as previously published).[23][24]
-
If no severe toxicity is observed after a defined period (e.g., one week), escalate the dose in a new cohort of mice.
-
Continue dose escalation until dose-limiting toxicities (DLTs) are observed.
-
-
Toxicity Monitoring:
-
Monitor animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
Perform regular blood collections for CBC and serum chemistry analysis.
-
-
MTD Definition: The MTD is the dose level below the one that induces DLTs in a significant portion of the cohort.[13][14]
Protocol 2: In-Study Monitoring for this compound-Associated Toxicities
-
Clinical Observations: Record body weight, food and water intake, and clinical signs of toxicity at least three times per week.
-
Hematology: Collect blood samples (e.g., via tail vein) at baseline and at regular intervals (e.g., weekly) for CBC analysis.
-
Serum Chemistry: At the same time points as hematology, collect serum to monitor markers of liver and kidney function (e.g., ALT, AST, creatinine).
-
Cardiovascular Monitoring (optional): If available, perform periodic ECG or echocardiography to assess cardiac function.
Visualizations
Caption: Logical workflow for identifying and managing potential this compound toxicities.
Caption: Experimental workflow for a Maximum Tolerated Dose (MTD) study.
References
- 1. Looking into the toxicity potential and clinical benefits of tyrosine kinase inhibitors (TKIs) (2022) [scispace.com]
- 2. Frontiers | The Off-Targets of Clustered Regularly Interspaced Short Palindromic Repeats Gene Editing [frontiersin.org]
- 3. Off- and on-target effects of genome editing in mouse embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cardiovascular toxicity of tyrosine kinase inhibitors during cancer treatment: Potential involvement of TRPM7 [frontiersin.org]
- 7. archive.cancerworld.net [archive.cancerworld.net]
- 8. Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms, monitoring, and management of tyrosine kinase inhibitors–associated cardiovascular toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A practical guide to managing cardiopulmonary toxicities of tyrosine kinase inhibitors in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. case.edu [case.edu]
- 13. A Phase I Dose-Escalation Study of LY3405105, a Covalent Inhibitor of Cyclin-Dependent Kinase 7, Administered to Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Phase I Dose-Escalation Study of LY3405105, a Covalent Inhibitor of Cyclin-Dependent Kinase 7, Administered to Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Beyond the Dose-Limiting Toxicity Period: Dermatologic Adverse Events of Patients on Phase 1 Trials of the Cancer Therapeutics Evaluation Program - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmacy.umich.edu [pharmacy.umich.edu]
- 17. actanaturae.ru [actanaturae.ru]
- 18. Nanodelivery of bioactive components for food applications: types of delivery systems, properties, and their effect on ADME profiles and toxicity of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scienceopen.com [scienceopen.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Kit inhibitor this compound extends survival in an AML xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ashpublications.org [ashpublications.org]
quality control for APcK110 powder and solutions
Technical Support Center: APcK110
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound powder and solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound powder?
A1: this compound is best dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. For aqueous buffers, it is recommended to first prepare a high-concentration stock in DMSO and then dilute it into the final aqueous medium. Direct dissolution in aqueous buffers is not recommended as it may lead to poor solubility and precipitation.
Q2: How should I store this compound powder and stock solutions?
A2:
-
Powder: The lyophilized this compound powder should be stored at -20°C, protected from light and moisture.
-
Stock Solutions: DMSO stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. When handled properly, the DMSO stock solution is stable for up to 6 months.
Q3: What is the expected purity of this compound powder?
A3: The purity of each lot of this compound is determined by High-Performance Liquid Chromatography (HPLC) analysis and is guaranteed to be ≥98%. A lot-specific certificate of analysis is provided with each shipment.
Q4: How can I confirm the identity of this compound?
A4: The identity of this compound can be confirmed by comparing the mass-to-charge ratio (m/z) obtained from Liquid Chromatography-Mass Spectrometry (LC-MS) with the expected molecular weight.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
Issue 1: this compound Powder Fails to Dissolve Completely
-
Possible Cause 1: Incorrect solvent.
-
Solution: Ensure you are using high-purity, anhydrous DMSO.
-
-
Possible Cause 2: Insufficient vortexing or sonication.
-
Solution: After adding the solvent, vortex the vial for at least 30 seconds. If dissolution is still incomplete, sonicate the solution in a water bath for 2-5 minutes.
-
-
Possible Cause 3: The solution is supersaturated.
-
Solution: Check the concentration of your stock solution. Refer to the table below for solubility data. Do not exceed the maximum recommended concentration.
-
Issue 2: Precipitation Observed After Diluting DMSO Stock in Aqueous Buffer
-
Possible Cause 1: Low solubility of this compound in the aqueous buffer.
-
Solution: Decrease the final concentration of this compound in the working solution. It is also critical to ensure the concentration of DMSO in the final working solution is kept low (typically <0.5%) as higher concentrations can be toxic to cells.
-
-
Possible Cause 2: The pH of the buffer is not optimal.
-
Solution: Verify the pH of your experimental buffer. The solubility of this compound can be pH-dependent.
-
-
Possible Cause 3: Rapid addition of the stock solution to the buffer.
-
Solution: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for inconsistent experimental results.
Quantitative Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | < 1 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
| Water | Insoluble |
Table 2: Stability of this compound Stock Solution (50 mg/mL in DMSO)
| Storage Temperature | Stability (≥98% Purity) |
| -80°C | 6 months |
| -20°C | 3 months |
| 4°C | 1 week |
| Room Temperature | < 24 hours |
Experimental Protocols
Protocol 1: Purity Determination by HPLC
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO. Dilute 1:100 in the mobile phase (50:50 A:B).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: Return to 5% B
-
-
-
Analysis: Integrate the peak area. Purity is calculated as the area of the main peak divided by the total area of all peaks.
This compound Quality Control Workflow
Caption: Standard workflow from receiving this compound powder to experimental use.
Protocol 2: Identity Confirmation by LC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO. Further dilute to approximately 10 µg/mL with Acetonitrile/Water (50:50).
-
LC Conditions: Use a rapid LC gradient on a C18 column to separate the compound from the solvent front.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
-
Analysis: Identify the [M+H]⁺ (protonated molecule) peak. The observed mass should be within ± 0.2 Da of the theoretical mass of this compound.
Hypothetical Signaling Pathway
This compound is a hypothetical inhibitor of the kinase "Kinase-X" in the ABC signaling pathway.
Caption: Inhibition of Kinase-X by this compound in the ABC signaling pathway.
troubleshooting lack of APcK110 effect on cell viability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the novel Kit inhibitor, APcK110.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, potent small molecule inhibitor of the c-Kit receptor tyrosine kinase.[1][2] Its primary mechanism of action is to block the phosphorylation of Kit, which in turn inhibits downstream signaling pathways, including the STAT3, STAT5, and PI3K/Akt pathways.[3] This disruption of signaling can lead to the induction of apoptosis and inhibition of proliferation in cancer cells that are dependent on c-Kit signaling.[3]
Q2: In which cell lines is this compound expected to be effective?
This compound has demonstrated significant anti-proliferative and pro-apoptotic activity in acute myeloid leukemia (AML) and mastocytosis cell lines.[3] It is particularly effective in cell lines that are responsive to stem cell factor (SCF), the ligand for Kit, such as the OCI/AML3 cell line.[3] It has also shown activity in cells with certain activating mutations in the KIT gene, like the HMC1.2 mastocytosis cell line.[3]
Q3: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[1] It is advisable to prepare small aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles.[1] When preparing working solutions, the DMSO stock should be diluted in cell culture medium to the final desired concentration immediately before use.
Q4: What is the stability of this compound in cell culture media?
Specific data on the stability of this compound in various cell culture media is not extensively documented in publicly available literature. The stability of small molecule inhibitors can be influenced by factors such as the chemical structure of the compound, the pH and composition of the media, the presence of serum proteins, and the incubation temperature and duration.[1] Some compounds may be stable for days, while others can degrade within hours.[1] It is recommended to perform a stability assessment under your specific experimental conditions.
Troubleshooting Guide: Lack of this compound Effect on Cell Viability
This guide addresses the common issue of observing no significant effect of this compound on cell viability in your experiments.
Problem: this compound does not reduce cell viability or induce apoptosis.
Possible Cause 1: Suboptimal Compound Concentration or Inactivity
-
Question: Am I using the correct concentration of this compound?
-
Answer: The effective concentration of this compound can vary between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Published IC50 values can serve as a starting point (see Data Summary Table below).
-
-
Question: Could my this compound stock solution have degraded?
-
Answer: Improper storage or repeated freeze-thaw cycles can lead to the degradation of the compound.[1] It is recommended to use freshly prepared dilutions from a properly stored, aliquoted stock solution.[1] Consider performing a stability test of this compound in your specific cell culture medium.
-
Possible Cause 2: Cell Line-Specific Factors
-
Question: Is my cell line a suitable model for this compound treatment?
-
Answer: this compound's efficacy is dependent on the c-Kit signaling pathway.[3] Confirm that your cell line expresses c-Kit and that its proliferation is at least partially dependent on this pathway. Cell lines that are not dependent on c-Kit signaling are unlikely to respond to this compound.
-
-
Question: Could my cells have developed resistance?
-
Answer: While less common in initial experiments, prolonged exposure to a drug can lead to the development of resistance. If you are using a cell line that has been continuously cultured for an extended period, consider testing a fresh, low-passage vial of cells.
-
Possible Cause 3: Experimental Procedure and Assay-Related Issues
-
Question: Is there an issue with my cell viability assay?
-
Answer: Ensure that your cell viability assay (e.g., MTT, MTS) is optimized for your cell line and experimental conditions. Factors such as cell seeding density, incubation time, and reagent concentrations can significantly impact the results. Refer to the detailed experimental protocols below. It's also important to include appropriate controls, such as a vehicle control (e.g., DMSO) to ensure that the observed effects are not due to the solvent.
-
-
Question: Is the incubation time sufficient for this compound to exert its effect?
-
Answer: The onset of action for kinase inhibitors can vary. While some effects on signaling pathways can be observed within hours, a noticeable impact on cell viability may require longer incubation periods (e.g., 48-72 hours).[3] Perform a time-course experiment to determine the optimal treatment duration.
-
Data Summary
Table 1: Reported IC50 Values for this compound
| Cell Line | Cancer Type | IC50 (72h) | Reference |
| OCI/AML3 | Acute Myeloid Leukemia | 175 nM | [3] |
| HMC1.2 | Mastocytosis | ~200-300 nM (estimated from dose-response curve) | [3] |
| OCIM2 | Acute Myeloid Leukemia | >500 nM | [3] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include positive and negative controls.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
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Annexin V Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye (e.g., Propidium Iodide - PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Troubleshooting workflow for lack of this compound effect.
Caption: General experimental workflow.
References
optimizing incubation time for APcK110 treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time with APcK110, a novel Kit inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the c-Kit receptor tyrosine kinase.[1][2] By targeting c-Kit, this compound blocks downstream signaling pathways, including the STAT and PI3K/Akt pathways, which are crucial for cell proliferation and survival in certain cancer cells, particularly in acute myeloid leukemia (AML).[1][2] This inhibition ultimately leads to cell cycle arrest and apoptosis.[1]
Q2: What is a recommended starting concentration for this compound in cell culture experiments?
A2: Based on published data, a concentration of 500 nM has been shown to be effective in inhibiting proliferation and inducing apoptosis in AML cell lines such as OCI/AML3.[1][3] However, the optimal concentration is cell-line dependent. It is highly recommended to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of cell growth) for your specific cell line.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time for this compound treatment is dependent on the biological endpoint you are measuring. Shorter incubation times are generally sufficient for observing effects on signaling pathways, while longer incubation periods are required to detect changes in cell viability and apoptosis. A time-course experiment is the most effective way to determine the optimal incubation period for your specific assay.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No observable effect on cell viability after treatment. | Sub-optimal incubation time: The incubation period may be too short to induce a significant effect on cell proliferation or survival. | Perform a time-course experiment, measuring cell viability at multiple time points (e.g., 24, 48, and 72 hours) to determine the optimal incubation duration for your cell line and experimental conditions.[6][7] |
| Inappropriate this compound concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. | Conduct a dose-response experiment with a range of this compound concentrations to determine the optimal effective concentration for your cells. | |
| Cell health and confluence: Poor cell health or inconsistent cell density at the time of treatment can affect the outcome. | Ensure cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for all experiments.[8] | |
| High variability between experimental replicates. | Inconsistent cell seeding: Uneven cell numbers at the start of the experiment can lead to variable results. | Use a hemocytometer or an automated cell counter for accurate cell counting and ensure even distribution when seeding. |
| Edge effects in multi-well plates: Evaporation from the outer wells of a microplate can lead to altered cell growth and drug effects. | To minimize edge effects, avoid using the outermost wells for experimental samples. Instead, fill these wells with sterile media or phosphate-buffered saline (PBS).[9] | |
| Unexpected decrease in the apoptotic rate with a pan-caspase inhibitor. | Incomplete inhibition of caspases: The concentration or pre-incubation time of the caspase inhibitor may not be sufficient. | Optimize the concentration and pre-incubation time of the pan-caspase inhibitor (e.g., Z-VAD-FMK) before this compound treatment. A one-hour pre-incubation with 20 µM Z-VAD-FMK has been shown to be effective in OCI/AML3 cells.[1] |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for Inhibition of Kit Signaling
-
Cell Seeding: Seed the desired cell line in a 6-well plate at a density that will allow for logarithmic growth throughout the experiment.
-
This compound Treatment: After allowing the cells to adhere overnight, treat the cells with the determined optimal concentration of this compound (e.g., 500 nM).
-
Time-Course Harvest: Harvest cell lysates at various short time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Western Blot Analysis: Perform Western blotting to analyze the phosphorylation status of Kit and its downstream targets, such as STAT3, STAT5, and Akt.[1] A decrease in the phosphorylated forms of these proteins will indicate the inhibition of the signaling pathway.
Protocol 2: Optimizing Incubation Time for Apoptosis Induction
-
Cell Seeding: Seed cells in a 12-well or 24-well plate.
-
This compound Treatment: Treat cells with this compound at the desired concentration.
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Time-Course Analysis: At different time points (e.g., 2, 6, 12, 24, 48 hours), harvest the cells.
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Apoptosis Assay: Analyze the cells for markers of apoptosis. This can be done through:
-
Flow Cytometry: Staining with Annexin V and Propidium Iodide (PI) to differentiate between live, early apoptotic, and late apoptotic/necrotic cells.
-
Western Blot: Probing for cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.[1][2] An increase in the cleaved forms of these proteins indicates apoptosis induction. A 2-hour incubation with 500 nM this compound has been shown to induce a shift of OCI/AML3 cells into the sub-G0 phase, indicative of apoptosis.[1]
-
Protocol 3: Assessing the Effect of Incubation Time on Cell Proliferation
-
Cell Seeding: Seed cells at a low density in a 96-well plate.
-
This compound Treatment: Treat cells with a range of this compound concentrations.
-
Proliferation Assay: At various time points (e.g., 24, 48, 72, 96 hours), assess cell proliferation using a suitable assay, such as MTT, WST-1, or a luminescence-based viability assay (e.g., CellTiter-Glo®).
-
Data Analysis: Plot the cell viability against the this compound concentration for each time point to determine the IC50 and the optimal incubation time for observing anti-proliferative effects.
Visualizations
Caption: this compound signaling pathway inhibition leading to apoptosis.
Caption: Workflow for optimizing this compound incubation time.
References
- 1. Kit Inhibitor this compound Induces Apoptosis and Inhibits Proliferation of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. ashpublications.org [ashpublications.org]
- 4. benchchem.com [benchchem.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
- 7. Preliminary In Vitro Cytotoxicity, Mutagenicity and Antitumoral Activity Evaluation of Graphene Flake and Aqueous Graphene Paste - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. bitesizebio.com [bitesizebio.com]
avoiding precipitation of APcK110 in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address the common issue of APcK110 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
This compound is a novel kinase inhibitor with low aqueous solubility. Like many small molecule inhibitors, it is hydrophobic and requires solubilization in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), before being added to aqueous cell culture media. When the concentrated this compound/DMSO stock solution is diluted into the culture media, the dramatic change in solvent polarity can cause the compound to "crash out" or precipitate.
Q2: What are the consequences of this compound precipitation in my experiment?
Precipitation of this compound can have several detrimental effects on your experiments:
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Inaccurate Dosing: The actual concentration of soluble this compound will be lower than intended, leading to unreliable and non-reproducible experimental results.
-
Cellular Toxicity: Precipitates can be cytotoxic or induce cellular stress responses, confounding the interpretation of experimental outcomes.
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Assay Interference: Particulates can interfere with plate readers and imaging-based assays.
Q3: How can I visually identify this compound precipitation?
Precipitation can manifest as:
-
A fine, crystalline-like powder.
-
Cloudiness or turbidity in the culture medium.[1]
-
Small, dark particles visible under a microscope.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Culture Media
Symptoms: A precipitate forms instantly when the this compound/DMSO stock solution is added to the cell culture medium.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media surpasses its solubility limit in the aqueous environment. | Decrease the final working concentration of this compound. It is crucial to first determine its maximum soluble concentration by performing a solubility test. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media leads to a rapid solvent exchange, causing the compound to precipitate.[1] | Perform a serial dilution of the this compound stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently swirling the media. |
| Low Media Temperature | Adding the compound to cold media can significantly decrease its solubility. | Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[1] |
| High DMSO Concentration | While DMSO aids in initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%.[1] This may necessitate preparing a more dilute stock solution of this compound in DMSO. |
Issue 2: Delayed Precipitation of this compound (Hours to Days After Preparation)
Symptoms: The this compound-containing media appears clear initially, but a precipitate forms after several hours or days of incubation.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Media Instability Over Time | Changes in the media environment during incubation, such as shifts in pH or temperature, can lead to delayed precipitation. | Ensure your incubator is properly calibrated for temperature and CO2 levels to maintain a stable pH. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[1] | If possible, try a different basal media formulation to assess if the precipitation issue is media-dependent. |
| Evaporation | Water loss from the culture vessel can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[2] | Use humidified incubators and ensure culture plates or flasks are properly sealed to minimize evaporation.[2] |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
This protocol outlines a method to determine the maximum soluble concentration of this compound in your specific cell culture medium.
Materials:
-
This compound
-
DMSO
-
Your complete cell culture medium (pre-warmed to 37°C)
-
96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600 nm
Methodology:
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Create Intermediate Dilutions: Prepare a series of intermediate dilutions of the this compound stock in DMSO (e.g., 50 mM, 20 mM, 10 mM, 5 mM, 2 mM, 1 mM).
-
Add to Media: In a 96-well plate, add a fixed volume of each intermediate DMSO dilution to a corresponding well containing your pre-warmed complete cell culture medium. For example, add 2 µL of each DMSO dilution to 198 µL of media to achieve a final DMSO concentration of 1%. Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate at 37°C and 5% CO2.
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a quantitative assessment, read the absorbance of the plate at 600 nm. An increase in absorbance indicates precipitation.[1]
Visualizations
Caption: Experimental workflow for adding this compound to culture media.
Caption: Troubleshooting logic for this compound precipitation.
References
cell line-specific responses to APcK110 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with APcK110.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, potent, and selective inhibitor of the c-Kit receptor tyrosine kinase.[1][2][3][4] Its primary mechanism of action involves blocking the phosphorylation of the c-Kit receptor, which in turn inhibits downstream signaling pathways crucial for cell proliferation and survival, such as the STAT3, STAT5, and PI3K/Akt pathways.[1] This inhibition of signaling ultimately leads to the induction of apoptosis (programmed cell death) in sensitive cancer cells.[1][4]
Q2: Which cancer cell lines are sensitive to this compound treatment?
This compound has demonstrated significant anti-proliferative activity in acute myeloid leukemia (AML) and mastocytosis cell lines.[1][2] Notably, the OCI/AML3 (AML) and HMC1.2 (mastocytosis) cell lines show high sensitivity to this compound.[1] The drug is effective against cells with both wild-type and mutated forms of c-Kit.[1]
Q3: How does the c-Kit mutation status of a cell line affect its response to this compound?
This compound has shown activity in cell lines with both wild-type c-Kit (e.g., OCI/AML3) and activating c-Kit mutations (e.g., HMC1.2, which harbors KITV560G and KITD816V mutations).[1] Interestingly, studies have suggested that the activity of this compound may be more pronounced in SCF-responsive cells with wild-type c-Kit compared to some cell lines with c-Kit mutations.[1] The presence of Stem Cell Factor (SCF), the ligand for the c-Kit receptor, can enhance the inhibitory activity of this compound in SCF-responsive cells.[2]
Q4: What is the recommended concentration range for in vitro studies with this compound?
The effective concentration of this compound can vary between cell lines. For sensitive cell lines like OCI/AML3, the half-maximal inhibitory concentration (IC50) for cell viability has been reported to be approximately 175 nM after 72 hours of treatment.[1] A concentration range of 100 nM to 500 nM is often used in vitro to elicit a dose-dependent response in sensitive cell lines.[1][4]
Q5: How does this compound induce apoptosis?
This compound induces apoptosis by inhibiting the c-Kit signaling pathway, which is critical for the survival of certain cancer cells. This inhibition leads to the activation of the caspase cascade, a key component of the apoptotic machinery. Evidence for this includes the cleavage of caspase-3 and its substrate, PARP (poly ADP-ribose polymerase), in cells treated with this compound.[1][4]
Data Presentation
Table 1: Cell Line-Specific Responses to this compound Treatment
| Cell Line | Cancer Type | c-Kit Status | IC50 (72h) | % Growth Inhibition (at 500 nM, 72h) | Reference |
| OCI/AML3 | Acute Myeloid Leukemia | Wild-Type | ~175 nM | ~80% | [1] |
| HMC1.2 | Mastocytosis | V560G, D816V mutations | Not Reported | ~80% | [1] |
| OCIM2 | Acute Myeloid Leukemia | Wild-Type | Not Reported | <25% | [1] |
Troubleshooting Guides
Issue 1: Lower than expected cytotoxicity in a sensitive cell line.
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Question: I am treating OCI/AML3 cells with this compound, but I am not observing the expected level of cell death. What could be the reason?
-
Answer:
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Compound Integrity: Ensure the this compound compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
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Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and are at a low passage number. High passage numbers can lead to phenotypic drift and altered drug sensitivity.
-
Assay Conditions:
-
Cell Seeding Density: Optimize the initial cell seeding density. Too high a density can lead to contact inhibition and reduced drug efficacy.
-
Serum Concentration: While serum is necessary for cell growth, high concentrations may contain growth factors that can partially counteract the inhibitory effects of this compound. Consider reducing the serum concentration during treatment, if compatible with cell viability.
-
-
SCF Presence: The response of OCI/AML3 cells can be modulated by the presence of Stem Cell Factor (SCF). Ensure consistent media formulations, as endogenous SCF production or supplementation can influence results.[1][2]
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Issue 2: High variability between replicate experiments.
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Question: My results with this compound treatment are inconsistent across experiments. How can I improve reproducibility?
-
Answer:
-
Standardize Protocols: Adhere strictly to the same protocols for cell culture, drug preparation, and assay procedures in every experiment.
-
Consistent Cell Culture Conditions: Maintain consistent incubator conditions (temperature, CO2, humidity). Ensure cells are passaged at similar confluency for each experiment.
-
Accurate Pipetting: Use calibrated pipettes and ensure thorough mixing of reagents and cell suspensions to avoid concentration gradients.
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Control for Edge Effects: In plate-based assays, "edge effects" can lead to variability. To mitigate this, avoid using the outer wells of the plate for experimental samples or fill them with media to maintain humidity.
-
Issue 3: My cell line of interest appears to be resistant to this compound.
-
Question: I am testing this compound on a new AML cell line, and it shows minimal response even at high concentrations. What are the potential reasons for this resistance?
-
Answer:
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Low c-Kit Expression: Verify the expression level of the c-Kit receptor on your cell line using flow cytometry or western blotting. Cell lines with low or no c-Kit expression are unlikely to respond to a c-Kit inhibitor.
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Activation of Bypass Signaling Pathways: Resistance to tyrosine kinase inhibitors can arise from the activation of alternative survival pathways that bypass the inhibited target. For example, upregulation of other receptor tyrosine kinases or activation of downstream signaling molecules independent of c-Kit could confer resistance.
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Drug Efflux Pumps: Overexpression of multidrug resistance proteins, such as P-glycoprotein (P-gp), can lead to the active efflux of the drug from the cell, reducing its intracellular concentration and efficacy.
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Mutations in Downstream Effectors: Although less common for primary resistance, mutations in key signaling molecules downstream of c-Kit could render the pathway constitutively active, even when c-Kit is inhibited.
-
Mandatory Visualization
Caption: this compound inhibits c-Kit signaling, blocking downstream pathways and promoting apoptosis.
Caption: A logical workflow for troubleshooting unexpectedly low cytotoxicity with this compound.
Experimental Protocols
1. Cell Viability Assessment (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
-
Materials:
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This compound
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Cancer cell lines (e.g., OCI/AML3)
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Complete culture medium
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96-well plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Microplate reader
-
-
Procedure:
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere/stabilize overnight.
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Prepare serial dilutions of this compound in complete culture medium.
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Remove the existing medium from the wells and add 100 µL of the this compound dilutions (including a vehicle-only control).
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Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
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Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan (B1609692) crystals to form.
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Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
2. Western Blotting for Phosphorylated Proteins (p-Akt, p-STAT3)
This protocol is for assessing the effect of this compound on downstream signaling proteins.
-
Materials:
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This compound
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Cancer cell lines
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Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
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Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-GAPDH)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
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Imaging system
-
-
Procedure:
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Plate cells and treat with various concentrations of this compound for the desired time.
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Wash cells with ice-cold PBS and lyse them with lysis buffer.
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Determine the protein concentration of the lysates using a BCA assay.
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Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody overnight at 4°C.
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Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
3. Apoptosis Detection (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol is for quantifying apoptosis induced by this compound.
-
Materials:
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This compound
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Cancer cell lines
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Annexin V-FITC/PI apoptosis detection kit
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Binding buffer
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Flow cytometer
-
-
Procedure:
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Seed cells and treat with this compound for the desired duration.
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Harvest both adherent and floating cells and wash them with cold PBS.
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Resuspend the cells in 1X binding buffer.
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Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
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Incubate the cells in the dark for 15 minutes at room temperature.
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Analyze the stained cells by flow cytometry within one hour.
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Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).
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References
- 1. Kit Inhibitor this compound Induces Apoptosis and Inhibits Proliferation of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Kit inhibitor this compound extends survival in an AML xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
Validation & Comparative
A Comparative Guide to the Efficacy of APcK110 and Other KIT Inhibitors
For researchers and drug development professionals, understanding the comparative efficacy of novel kinase inhibitors is paramount. This guide provides an objective comparison of APcK110, a novel KIT inhibitor, with other established KIT inhibitors such as imatinib (B729), dasatinib (B193332), sunitinib, and regorafenib. The information is supported by preclinical experimental data to aid in the evaluation of its therapeutic potential.
In Vitro Efficacy: A Head-to-Head Comparison
This compound has demonstrated potent anti-proliferative activity in acute myeloid leukemia (AML) cell lines. Notably, in the OCI/AML3 cell line, which expresses wild-type KIT, this compound exhibits greater potency than the well-established KIT inhibitors imatinib and dasatinib.[1]
Table 1: Comparative IC50 Values of KIT Inhibitors in OCI/AML3 (Wild-Type KIT) AML Cell Line
| Inhibitor | Average IC50 (nM) at 72h |
| This compound | 175 [1] |
| Imatinib | >250[1] |
| Dasatinib | >250[1] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Furthermore, at a concentration of 250 nM, this compound reduced cell viability to 35% of the control, whereas imatinib and dasatinib reduced it to 52% and 48%, respectively, in OCI/AML3 cells.[1] This suggests a significantly stronger inhibitory effect of this compound on the proliferation of these cells.
This compound has also shown efficacy against cell lines harboring KIT mutations. It inhibits the proliferation of the mastocytosis cell line HMC1.2, which carries the KIT V560G and D816V mutations.[2] Additionally, studies using BaF3 cells, a murine pro-B cell line, demonstrated that this compound preferentially inhibits the proliferation of cells expressing mutant KIT compared to those with wild-type KIT.[1]
Mechanism of Action: Targeting the KIT Signaling Pathway
This compound exerts its anti-leukemic effects by directly targeting the KIT receptor tyrosine kinase and its downstream signaling pathways. Experimental data has shown that this compound inhibits the phosphorylation of KIT in a dose-dependent manner. This, in turn, blocks the activation of key downstream signaling molecules, including STAT3, STAT5, and Akt, which are crucial for cell proliferation and survival.[1]
The induction of apoptosis is a key mechanism of action for this compound. The inhibitor has been shown to induce the cleavage of caspase-3 and its substrate, poly(ADP-ribose) polymerase (PARP), which are hallmark events of apoptosis.[1][2]
Below is a diagram illustrating the KIT signaling pathway and the point of inhibition by this compound.
Caption: KIT Signaling Pathway and this compound Inhibition.
In Vivo Efficacy
The anti-leukemic activity of this compound has also been demonstrated in a preclinical in vivo model. In a xenograft mouse model using OCI/AML3 cells, treatment with this compound resulted in a significantly longer survival compared to the control group.[3] This finding underscores the potential of this compound as a therapeutic agent for AML.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Cell Proliferation Assay
This assay is used to assess cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells (e.g., OCI/AML3, HMC1.2) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours, treat the cells with various concentrations of this compound or other KIT inhibitors. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the inhibitor concentration.
Clonogenic Assay
This assay assesses the ability of a single cell to form a colony, a measure of self-renewal and proliferative capacity.
-
Cell Preparation: Harvest and resuspend single cells in complete culture medium.
-
Plating: Plate a low density of cells (e.g., 500-1000 cells/mL) in a semi-solid medium (e.g., MethoCult™) containing the desired concentrations of the KIT inhibitor or vehicle control.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days.
-
Colony Counting: Count the number of colonies (defined as a cluster of >50 cells) under a microscope.
-
Data Analysis: Express the results as a percentage of the number of colonies in the vehicle-treated control.
Western Blot Analysis for Phosphorylated Proteins
This technique is used to detect specific phosphorylated proteins in cell lysates.
-
Cell Lysis: Treat cells with the KIT inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-KIT, phospho-STAT3, phospho-STAT5, phospho-Akt, or their total protein counterparts.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
The workflow for a typical Western blot experiment is depicted below.
Caption: Western Blot Experimental Workflow.
References
- 1. Kit Inhibitor this compound Induces Apoptosis and Inhibits Proliferation of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-EPMC4220548 - Kit inhibitor this compound induces apoptosis and inhibits proliferation of acute myeloid leukemia cells. - OmicsDI [omicsdi.org]
- 3. Kit inhibitor this compound extends survival in an AML xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of APcK110 and Sorafenib in Acute Myeloid Leukemia Models
For Immediate Release
This guide provides a comparative overview of the in vivo preclinical data for APcK110, a novel c-Kit inhibitor, and sorafenib (B1663141), a multikinase inhibitor, in the context of Acute Myeloid Leukemia (AML). The following information is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these two therapeutic agents based on publicly available experimental data.
Executive Summary
This compound and sorafenib both demonstrate anti-leukemic activity in preclinical AML xenograft models. This compound, a selective c-Kit inhibitor, has been shown to significantly prolong the survival of mice engrafted with OCI/AML3 human AML cells. Sorafenib, a broader spectrum kinase inhibitor targeting RAF, VEGFR, PDGFR, and c-Kit, has also shown efficacy in AML xenograft models, leading to complete responses and extended survival in mice bearing MV4-11 and EOL-1 cells, and U937 cells, respectively. While direct comparative in vivo studies are not publicly available, this guide consolidates the existing data to offer a side-by-side look at their mechanisms of action, and preclinical efficacy.
Data Presentation: In Vivo Efficacy
The following tables summarize the available quantitative data from in vivo studies of this compound and sorafenib in AML xenograft models.
| Drug | Animal Model | Cell Line | Dosing Regimen | Primary Endpoint | Result | Significance |
| This compound | NOD-SCID Mice | OCI/AML3 (human AML) | 500 nM (concentration in PBS), intraperitoneal injection, every other day | Overall Survival | Significantly longer survival compared to PBS control | p = 0.02[1][2] |
| Sorafenib | NCr nu/nu Mice | MV4-11, EOL-1 (human AML) | Not specified in available abstracts | Complete Response | >60% | Not specified |
| Sorafenib | NOD-SCID-IL2Rγ(null) Mice | U937 (human AML) | 60 mg/kg, twice daily, oral gavage | Median Survival | 46 days (vs. 19 days for control)[3] | p < 0.001[3] |
Note: The dosage for this compound is provided as a concentration of the injected solution, and a specific mg/kg dose is not available in the referenced literature. This limits a direct dose-response comparison with sorafenib.
Mechanism of Action
This compound is a novel and potent inhibitor of the c-Kit receptor tyrosine kinase.[1] Its mechanism of action is centered on the blockade of c-Kit signaling, which is crucial for the proliferation and survival of certain AML blasts. This inhibition leads to the downstream suppression of the STAT and PI3K/Akt signaling pathways, ultimately inducing apoptosis in AML cells.[4]
Sorafenib is a multikinase inhibitor with a broader target profile.[3] In the context of AML, sorafenib's efficacy is attributed to its ability to inhibit multiple targets, including:
-
c-Kit: Similar to this compound, sorafenib can inhibit c-Kit, disrupting a key signaling pathway in some AML subtypes.
-
RAF kinases (C-RAF, B-RAF): By inhibiting the RAF/MEK/ERK signaling cascade, sorafenib can block tumor cell proliferation.
-
VEGFR and PDGFR: Inhibition of these receptor tyrosine kinases disrupts tumor angiogenesis, a process that can support leukemia progression.[3][5]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the targeted signaling pathways for this compound and sorafenib.
Caption: this compound inhibits the c-Kit receptor, blocking downstream PI3K/Akt and STAT signaling.
Caption: Sorafenib inhibits multiple kinases including RAF, VEGFR, PDGFR, and c-Kit.
Experimental Protocols
This compound In Vivo Efficacy Study
-
Animal Model: Eight-week-old female NOD-SCID (NOD.CB17-Prkdcscid) mice.[6]
-
Cell Line and Engraftment: 1 x 105 OCI/AML3 human AML cells were injected intravenously into mice following sub-lethal whole-body radiation (30 cGy).[6]
-
Treatment: Ten days post-injection, mice were treated with either this compound (500 nM diluted in PBS) or a PBS vehicle control.[6] Injections were administered intraperitoneally every other day.[6]
-
Endpoint: The primary endpoint was overall survival. Survival was calculated using Kaplan-Meier estimates.[6]
Sorafenib In Vivo Efficacy Study
-
Animal Model: NOD-SCID-IL2Rγ(null) mice.[3]
-
Cell Line and Engraftment: U937 human AML cells were used.[3]
-
Treatment: Sorafenib was administered at a dose of 60 mg/kg twice daily via oral gavage.[3] A control group received a vehicle.
-
Endpoint: The primary endpoint was overall survival.[3]
Experimental Workflow Diagram
The following diagram outlines a general workflow for in vivo efficacy studies of kinase inhibitors in an AML xenograft model.
Caption: Generalized workflow for in vivo AML xenograft studies.
Conclusion
Both this compound and sorafenib show promise in preclinical in vivo models of AML. This compound demonstrates a targeted approach by specifically inhibiting the c-Kit signaling pathway, which is a key driver in certain AML subtypes. Sorafenib offers a broader, multi-targeted approach, inhibiting not only c-Kit but also key pathways involved in cell proliferation and angiogenesis.
Further in vivo studies with this compound, including dose-escalation and direct comparison with other kinase inhibitors like sorafenib in standardized AML models, are warranted to fully elucidate its therapeutic potential. Researchers are encouraged to consider the specific genetic subtype of AML when evaluating the potential applicability of these targeted therapies.
References
- 1. Kit inhibitor this compound extends survival in an AML xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kit inhibitor this compound extends survival in an AML xenograft mouse model | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Kit Inhibitor this compound Induces Apoptosis and Inhibits Proliferation of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sorafenib (BAY 43-9006) inhibits tumor growth and vascularization and induces tumor apoptosis and hypoxia in RCC xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical efficacy for a novel tyrosine kinase inhibitor, ArQule 531 against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
APcK110: A Comparative Analysis of its Anti-Proliferative Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-proliferative effects of APcK110, a novel c-Kit inhibitor, against other established anti-cancer agents. The data presented is collated from preclinical studies to offer an objective overview of its performance, supported by detailed experimental protocols and visual representations of its mechanism of action.
Comparative Anti-Proliferative Activity
This compound has demonstrated potent anti-proliferative activity in various cancer cell lines, particularly in acute myeloid leukemia (AML).[1][2][3][4] Its efficacy has been shown to be superior to other established tyrosine kinase inhibitors in specific contexts.
| Compound | Cell Line | Assay | Key Findings | Reference |
| This compound | OCI/AML3 | MTT Assay | More potent inhibitor of proliferation than imatinib (B729) and dasatinib. At least as potent as cytarabine. | [1][2][4] |
| Imatinib | OCI/AML3 | MTT Assay | Less potent than this compound in inhibiting cell proliferation. | [1][4] |
| Dasatinib | OCI/AML3 | MTT Assay | Less potent than this compound in inhibiting cell proliferation. | [1][4] |
| Cytarabine | OCI/AML3 | MTT Assay | At least as potent as this compound in inhibiting AML cell proliferation. | [1][4] |
| This compound | HMC1.2 | MTT Assay | Inhibits proliferation in a dose-dependent manner. | [1][4] |
| This compound | Primary AML Blasts | Clonogenic Assay | Inhibits proliferation of primary AML blasts while not affecting normal colony-forming cells. | [1][4] |
Mechanism of Action: Targeting the c-Kit Signaling Pathway
This compound exerts its anti-proliferative effects by inhibiting the c-Kit receptor tyrosine kinase.[1][2] This inhibition disrupts downstream signaling pathways crucial for cell survival and proliferation, including the STAT and PI3K/Akt pathways.[1][2][4][5]
Caption: this compound inhibits c-Kit, blocking downstream PI3K/Akt and STAT signaling pathways.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound's anti-proliferative effects.
MTT Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Workflow:
Caption: Workflow for assessing cell proliferation using the MTT assay.
Detailed Steps:
-
Cell Seeding: Cancer cell lines (e.g., OCI/AML3, HMC1.2) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound, imatinib, dasatinib, or cytarabine. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: The plates are incubated for an additional 4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable cells.
Western Immunoblotting
This technique is used to detect and quantify the phosphorylation status of specific proteins within the c-Kit signaling pathway.
Detailed Steps:
-
Cell Lysis: Cells treated with this compound or control are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated forms of c-Kit, Akt, STAT3, and STAT5, as well as antibodies for the total forms of these proteins as loading controls.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the effect of this compound on protein phosphorylation.
Clonogenic Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies. It is particularly useful for evaluating the effect of a compound on the self-renewal capacity of cancer stem cells or primary tumor cells.
Detailed Steps:
-
Cell Preparation: Primary AML blasts are isolated from patient samples.
-
Plating in Semi-Solid Media: The cells are suspended in a semi-solid medium (e.g., methylcellulose) containing appropriate growth factors and plated in culture dishes.
-
Drug Treatment: this compound or a vehicle control is added to the semi-solid medium at various concentrations.
-
Incubation: The dishes are incubated for 14-21 days to allow for colony formation.
-
Colony Staining and Counting: Colonies are stained (e.g., with crystal violet) and counted manually under a microscope. A colony is typically defined as a cluster of 50 or more cells.
-
Data Analysis: The number of colonies in the treated groups is compared to the control group to determine the inhibitory effect of this compound on the clonogenic potential of the cells.
References
- 1. Kit Inhibitor this compound Induces Apoptosis and Inhibits Proliferation of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Kit inhibitor this compound extends survival in an AML xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ashpublications.org [ashpublications.org]
Confirming APcK110-Induced Apoptosis with PARP Cleavage: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
APcK110 is a novel and potent inhibitor of the c-Kit receptor tyrosine kinase, a key player in hematopoietic cell proliferation and survival.[1] Emerging evidence demonstrates that this compound effectively suppresses the growth of cancer cells, particularly in acute myeloid leukemia (AML), by inducing programmed cell death, or apoptosis.[1] A critical biochemical hallmark of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. This guide provides a comparative analysis of this compound-induced PARP cleavage, benchmarking its efficacy against other well-known kinase inhibitors and standard apoptotic inducers. We present supporting experimental data, detailed protocols for assessing PARP cleavage, and a visual representation of the underlying signaling pathway.
This compound-Induced Apoptotic Signaling Pathway
This compound exerts its pro-apoptotic effects by inhibiting the c-Kit signaling cascade. This inhibition leads to the activation of executioner caspases, such as caspase-3, which are the central proteases of the apoptotic machinery. Activated caspase-3 then cleaves a variety of cellular substrates, including PARP. The cleavage of the 116 kDa full-length PARP into an 89 kDa and a 24 kDa fragment inactivates the enzyme, preventing DNA repair and facilitating the orderly dismantling of the cell.
Caption: this compound-induced apoptotic pathway leading to PARP cleavage.
Comparative Analysis of Apoptosis Induction
The efficacy of this compound in inducing apoptosis can be benchmarked against other kinase inhibitors and standard apoptosis-inducing agents. The following table summarizes key parameters, including anti-proliferative IC50 values and observed PARP cleavage. While direct quantitative comparisons of PARP cleavage are limited in the available literature, the data indicates that this compound is a potent inducer of apoptosis.
| Compound | Target(s) | Cell Line | Anti-proliferative IC50 (72h) | PARP Cleavage | Reference |
| This compound | c-Kit | OCI/AML3 | 175 nM | Dose-dependent increase | [1] |
| Imatinib (B729) | Bcr-Abl, c-Kit, PDGFR | OCI/AML3 | ~250 nM (at 52% viability) | Dose-dependent increase | [1][2] |
| Dasatinib (B193332) | Bcr-Abl, Src family, c-Kit, PDGFR | OCI/AML3 | ~250 nM (at 48% viability) | Dose-dependent increase | [1][3] |
| Etoposide (B1684455) | Topoisomerase II | Various | Cell-type dependent | Time-dependent increase | [4][5] |
| Staurosporine | Broad-spectrum kinase inhibitor | Various | Cell-type dependent | Time-dependent increase | [6][7] |
Note: The IC50 values for imatinib and dasatinib in OCI/AML3 cells are estimated from viability percentages provided in the source. A direct side-by-side quantitative analysis of PARP cleavage for all compounds under identical experimental conditions is not available in the reviewed literature.
Experimental Protocol: Western Blot for PARP Cleavage
This protocol details the Western blot procedure to detect the cleavage of PARP, a key indicator of apoptosis.
1. Cell Lysis and Protein Quantification
-
Treat cells with this compound or other compounds at desired concentrations and time points. Include untreated and positive controls (e.g., etoposide or staurosporine).
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in Radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
2. SDS-PAGE and Protein Transfer
-
Prepare protein samples by mixing 20-40 µg of protein with Laemmli sample buffer and boiling for 5-10 minutes.
-
Load samples onto a 10% or 12% polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PARP (that recognizes both full-length and cleaved forms) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
4. Detection and Analysis
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence detection system.
-
The full-length PARP will appear as a ~116 kDa band, and the cleaved fragment will be detected at ~89 kDa.
-
For quantitative analysis, the band intensities can be measured using densitometry software (e.g., ImageJ). The ratio of cleaved PARP to full-length PARP or a loading control (e.g., β-actin or GAPDH) can be calculated to compare the extent of apoptosis between different treatments.
Experimental Workflow
Caption: Workflow for Western blot analysis of PARP cleavage.
Conclusion
References
- 1. Kit Inhibitor this compound Induces Apoptosis and Inhibits Proliferation of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dasatinib preferentially induces apoptosis by inhibiting Lyn kinase in nilotinib-resistant chronic myeloid leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ejh.it [ejh.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
APcK110 Kinase Selectivity Profile: A Comparative Analysis
APcK110 is a novel, potent inhibitor of the c-Kit tyrosine kinase, a crucial receptor in hematopoiesis.[1][2][3][4] Activating mutations in the c-Kit gene are associated with the pathophysiology of acute myeloid leukemia (AML), making it a key therapeutic target.[1][3] This guide provides a comparative analysis of the kinase selectivity profile of this compound against other established kinase inhibitors, supported by experimental data, to offer researchers and drug development professionals a comprehensive overview of its performance.
Comparative Efficacy of this compound
This compound has demonstrated superior potency in inhibiting the proliferation of AML cells when compared to other clinically used kinase inhibitors such as imatinib (B729) and dasatinib, and shows at least equal potency to the standard AML therapeutic agent, cytarabine.[1][2][5]
Table 1: Comparative Antiproliferative Activity in OCI/AML3 Cells
| Inhibitor | Concentration | Cell Viability (% of Control) at 72h | Average IC50 at 72h |
| This compound | 250 nM | 35%[1][5] | 175 nM[1][5] |
| Imatinib | 250 nM | 52%[1][5] | Not Specified |
| Dasatinib | 250 nM | 48%[1][5] | Not Specified |
Mechanism of Action and Signaling Pathway Inhibition
This compound exerts its effects by inhibiting the phosphorylation of Kit and its downstream signaling pathways.[1][2] This disruption leads to the induction of apoptosis in cancer cells.
Signaling Pathway Inhibition
This compound has been shown to inhibit the phosphorylation of several key proteins in a dose-dependent manner:
-
Kit: The primary target receptor tyrosine kinase.[1]
-
STAT3 and STAT5: Key transducers of cytokine signaling.[1][2]
-
Akt: A central node in the PI3K signaling pathway, crucial for cell survival.[1][2]
By blocking these pathways, this compound effectively halts proliferation and induces caspase-dependent apoptosis, as evidenced by the cleavage of caspase 3 and PARP.[1][2][3]
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
Kinase Selectivity Profiling
A high-throughput primary screening of this compound at a concentration of 10 μmol/L was performed by Ambit Biosciences.[1] The screening was conducted against a T7-bacteriophage library displaying 240 human kinases. The assay principle is based on the competitive displacement of kinases from a fixed-ligand matrix by the test compound. The binding constant (Kd) is estimated from the single-hit value in this primary screen.[1]
References
- 1. Kit Inhibitor this compound Induces Apoptosis and Inhibits Proliferation of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Kit inhibitor this compound extends survival in an AML xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
APcK110: A Comparative Guide to Synergistic Effects with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic potential of APcK110, a novel, selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), when used in combination with standard-of-care chemotherapy agents. By targeting the core cell cycle machinery, this compound has the potential to sensitize cancer cells to the cytotoxic effects of chemotherapy, offering a promising avenue for combination therapy. This document presents supporting experimental data, detailed methodologies, and visual representations of the underlying mechanisms to facilitate further research and development.
Mechanism of Action: this compound (as a CDK4/6 Inhibitor)
This compound selectively inhibits the catalytic activity of the CDK4 and CDK6 enzymes. In many cancer types, the Cyclin D-CDK4/6-Retinoblastoma (Rb) protein pathway is dysregulated, leading to uncontrolled cell proliferation. This compound's primary mechanism is to prevent the phosphorylation of the Rb protein.[1] This action maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor. The sequestration of E2F prevents the transcription of genes required for the transition from the G1 phase to the S phase of the cell cycle, ultimately resulting in a G1-phase arrest.[1]
Synergistic Potential with Chemotherapy
The primary rationale for combining this compound with chemotherapy is to exploit the principles of cell cycle synchronization. By arresting cells in the G1 phase, this compound can protect cells from the effects of chemotherapies that target actively dividing cells in the S or M phase. However, a sequential dosing strategy—whereby this compound is administered first to synchronize the cell population in G1, followed by its withdrawal and the administration of a chemotherapy agent—can lead to a cohort of cells entering the S phase more uniformly, potentially increasing their sensitivity to S-phase specific agents.
Conversely, for DNA-damaging agents like cisplatin (B142131), pretreatment with a CDK4/6 inhibitor can enhance cytotoxic effects.[2][3] While the exact mechanism is still under investigation, it is hypothesized that G1 arrest may allow the cell more time to accumulate DNA damage without immediate repair, leading to enhanced apoptosis upon cell cycle re-entry.[3]
Studies combining the CDK4/6 inhibitor abemaciclib (B560072) with doxorubicin (B1662922) have demonstrated synergistic effects in Rb-positive triple-negative breast cancer (TNBC) cells.[4][5][6][7]
Comparative Performance Data
The following tables summarize the synergistic effects observed when combining this compound (represented by analogous CDK4/6 inhibitors) with various chemotherapy agents in preclinical cancer models. The Combination Index (CI), calculated using the Chou-Talalay method, is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[2]
Table 1: this compound + Cisplatin in HeLa (Cervical Cancer) Cells (Data derived from studies on Palbociclib)
| This compound (Palbociclib) Conc. | Cisplatin Conc. (µM) | Cell Growth Inhibition (%) | Combination Index (CI) | Interaction |
| 200 nM (Pre-treatment) | 0.02 | > Control | < 1.0 | Synergy[2] |
| 200 nM (Pre-treatment) | 0.08 | > Control | < 1.0 | Synergy[2] |
| 200 nM (Pre-treatment) | 0.17 | > Control | < 1.0 | Synergy[2] |
| 200 nM (Pre-treatment) | 0.33 | > Control | < 1.0 | Synergy[2] |
| 200 nM (Pre-treatment) | 0.67 | > Control | < 1.0 | Synergy[2] |
Table 2: this compound + Doxorubicin in TNBC Cell Lines (72h exposure) (Data derived from studies on Abemaciclib)
| Cell Line | Rb Status | This compound (Abemaciclib) Conc. | Doxorubicin Conc. | Combination Index (CI) | Interaction |
| MDA-MB-231 | Positive | 2 µM | 0.565 µM | 0.48[5] | Strong Synergy[4][5] |
| MDA-MB-468 | Negative | 1-2.5 µM | 0.121 µM | > 1.0[5] | Antagonism[4][5] |
Note: The synergistic effect is dependent on the presence of a functional Rb protein, highlighting a key biomarker for patient selection.
Experimental Protocols
Detailed methodologies for key assays used to evaluate the synergy between this compound and chemotherapy are provided below.
General Experimental Workflow
Cell Viability (MTT) Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of this compound, the chemotherapy agent, and their combination for a specified period (e.g., 72 hours). Include vehicle-only wells as a control.[8]
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[8]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[9]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Readout: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate IC50 values and Combination Index (CI) using appropriate software (e.g., CompuSyn).
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.
-
Cell Culture & Treatment: Seed cells in 6-well plates and treat with this compound, chemotherapy, or the combination for the desired time.
-
Harvesting: Harvest both adherent and floating cells. Wash the cell pellet with cold PBS.[10]
-
Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.[11]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[11][12] PI intercalates with DNA, and RNase A prevents the staining of RNA.[12]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.[10]
-
Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.[12]
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in each phase.[1]
Protein Expression Analysis (Western Blot)
This technique is used to detect and quantify specific proteins, such as total Rb and phosphorylated Rb (p-Rb), to confirm the mechanism of action of this compound.
-
Cell Lysis: After drug treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel and separate the proteins by size via electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Rb, anti-p-Rb (Ser807/811), anti-β-actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the levels of target proteins to a loading control (e.g., β-actin).[13]
Conclusion
The preclinical data strongly suggest that this compound, a representative CDK4/6 inhibitor, can act synergistically with specific chemotherapy agents. The synergy is particularly pronounced in Rb-proficient cancer models and can be dependent on the dosing sequence. These findings provide a solid rationale for the clinical investigation of this compound in combination with agents like cisplatin and doxorubicin. Further studies should focus on optimizing dosing schedules and identifying predictive biomarkers to maximize the therapeutic benefit for patients.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of the synergistic effect mechanism underlying sequential use of palbociclib and cisplatin through integral proteomic and glycoproteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the synergistic effect mechanism underlying sequential use of palbociclib and cisplatin through integral proteomic and glycoproteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro to Clinical Translation of Combinatorial Effects of Doxorubicin and Abemaciclib in Rb-Positive Triple Negative Breast Cancer: A Systems-Based Pharmacokinetic/Pharmacodynamic Modeling Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Combination therapy application of Abemaciclib with Doxorubicin in triple negative breast cancer cell line MDA-MB-231 | Cellular and Molecular Biology [cellmolbiol.org]
- 7. Combination therapy application of Abemaciclib with Doxorubicin in triple negative breast cancer cell line MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
APcK110: A Targeted Approach for Acute Myeloid Leukemia
A detailed comparison of the novel c-Kit inhibitor, APcK110, against alternative therapies for Acute Myeloid Leukemia (AML), supported by experimental data from primary patient samples.
This guide provides an objective comparison of the investigational kinase inhibitor this compound with other therapeutic options for Acute Myeloid Leukemia (AML). The information is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of AML treatment. We will delve into the mechanism of action of this compound, its efficacy in primary AML samples, and how it compares to established and emerging therapies.
Introduction to this compound
This compound is a novel, potent, and selective inhibitor of the c-Kit receptor tyrosine kinase.[1][2][3] The c-Kit receptor, along with its ligand stem cell factor (SCF), plays a critical role in the proliferation and survival of hematopoietic stem and progenitor cells.[1][3] Dysregulation of the c-Kit signaling pathway, through mutations or overexpression, is implicated in the pathogenesis of various malignancies, including a subset of AML.[1][2] this compound was developed through a structure-based design to specifically target c-Kit.[2]
Mechanism of Action of this compound
This compound exerts its anti-leukemic effects by inhibiting the phosphorylation of c-Kit and its downstream signaling molecules.[1][2] This targeted inhibition disrupts key pathways involved in cell proliferation and survival, ultimately leading to apoptosis (programmed cell death) in AML cells. Specifically, this compound has been shown to decrease the phosphorylation of STAT3, STAT5, and Akt, all of which are crucial for AML cell growth and survival.[1][2][3] The induction of apoptosis is further evidenced by the cleavage of caspase-3 and PARP.[1][2][3]
Caption: this compound inhibits c-Kit signaling in AML cells.
Comparative Efficacy in Primary AML Samples
Studies have demonstrated the potent anti-leukemic activity of this compound in primary AML patient samples. A key finding is that this compound inhibits the proliferation of primary AML blasts in clonogenic assays, while having a minimal effect on normal colony-forming cells, suggesting a favorable therapeutic window.[1]
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | OCI/AML3 | MTT | Proliferation | More potent than imatinib (B729) and dasatinib | [1][2] |
| This compound | OCI/AML3 | MTT | Proliferation | At least as potent as cytarabine (B982) | [1] |
| This compound | Primary AML Samples | Clonogenic Assay | Inhibition of Colony Growth | Up to 80% inhibition at 500 nM | [3] |
| Dasatinib | OCI/AML3 | MTT | Proliferation | 60% inhibition at 500 nM | [3] |
| Imatinib | OCI/AML3 | MTT | Proliferation | No inhibition at 500 nM | [3] |
Comparison with Alternative AML Therapies
The current standard of care for AML often involves intensive chemotherapy regimens, such as the "7+3" protocol (cytarabine and an anthracycline).[4][5] However, many patients, particularly older adults, are ineligible for such intensive treatments.[6] In recent years, several targeted therapies have been approved, offering new options for patients with specific molecular mutations.
| Therapy Class | Examples | Target | Relevance to this compound |
| Standard Chemotherapy | Cytarabine, Daunorubicin | DNA Synthesis | This compound shows comparable potency to cytarabine in some AML cell lines.[1] |
| FLT3 Inhibitors | Midostaurin, Gilteritinib, Quizartinib | FLT3 Kinase | FLT3 is another receptor tyrosine kinase often mutated in AML. Some patients may have co-occurring c-Kit and FLT3 mutations. |
| IDH1/2 Inhibitors | Ivosidenib, Enasidenib | Isocitrate Dehydrogenase 1/2 | These target metabolic pathways in AML and are effective in patients with IDH mutations. |
| BCL-2 Inhibitors | Venetoclax | BCL-2 Protein | Venetoclax targets the apoptotic pathway and is often used in combination with hypomethylating agents. |
| Other c-Kit Inhibitors | Imatinib, Dasatinib | c-Kit, BCR-ABL, etc. | This compound has demonstrated greater potency against AML cells compared to these broader-spectrum kinase inhibitors.[1][2] |
Experimental Protocols
Validation of this compound Activity in Primary AML Samples
1. Patient Sample Collection and Preparation:
-
Obtain bone marrow aspirates or peripheral blood samples from AML patients after informed consent.
-
Isolate mononuclear cells (MNCs) using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated MNCs with phosphate-buffered saline (PBS) and resuspend in a suitable cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
2. Clonogenic Assay (Colony-Forming Unit Assay):
-
Plate the primary AML cells in a semi-solid methylcellulose (B11928114) medium (e.g., MethoCult™) containing appropriate cytokines (e.g., SCF, GM-CSF, IL-3, EPO).
-
Add this compound at various concentrations to the culture.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days.
-
Count the number of colonies (defined as clusters of >40 cells) under an inverted microscope.
-
Calculate the percentage of colony inhibition relative to untreated control cells.
3. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining):
-
Culture primary AML cells in the presence or absence of varying concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
4. Western Blot Analysis for Signaling Pathway Inhibition:
-
Treat primary AML cells with this compound for a short duration (e.g., 1-4 hours).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phospho-c-Kit, total c-Kit, phospho-STAT3, total STAT3, phospho-Akt, and total Akt overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Workflow for validating this compound activity in primary AML samples.
Conclusion
This compound represents a promising targeted therapy for AML, particularly for patients whose disease is dependent on c-Kit signaling. Its potent and selective inhibition of c-Kit and its downstream pathways, leading to apoptosis in primary AML cells with minimal effects on normal hematopoietic cells, highlights its potential as a valuable addition to the AML treatment landscape.[1] Further clinical investigation is warranted to fully elucidate the therapeutic role of this compound in AML, both as a monotherapy and in combination with other agents. The in vivo activity demonstrated in a xenograft mouse model, where this compound significantly extended survival, further supports its clinical development.[7][8][9]
References
- 1. Kit Inhibitor this compound Induces Apoptosis and Inhibits Proliferation of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. ashpublications.org [ashpublications.org]
- 4. bloodcancerunited.org [bloodcancerunited.org]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. hematologyandoncology.net [hematologyandoncology.net]
- 7. ashpublications.org [ashpublications.org]
- 8. Kit inhibitor this compound extends survival in an AML xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kit inhibitor this compound extends survival in an AML xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of APcK110 in Wild-Type vs. Mutant KIT Cells
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel KIT inhibitor, APcK110, on human acute myeloid leukemia (AML) cells expressing either wild-type (wt) or mutant forms of the KIT receptor. The data presented herein is compiled from preclinical studies and aims to offer an objective overview of this compound's performance, supported by experimental evidence.
Introduction to this compound and KIT
The c-Kit (KIT) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in hematopoiesis, the process of blood cell formation.[1] Upon binding its ligand, stem cell factor (SCF), the KIT receptor dimerizes and autophosphorylates, activating downstream signaling pathways that regulate cell proliferation, survival, and differentiation. Gain-of-function mutations in the KIT gene can lead to ligand-independent, constitutive activation of the receptor, contributing to the pathophysiology of various cancers, including AML.[1]
This compound is a novel, potent, and selective inhibitor of KIT kinase activity.[2] This guide evaluates the differential effects of this compound on AML cell lines harboring wild-type KIT versus those with activating KIT mutations, providing valuable insights for its potential therapeutic application.
Data Presentation: Performance of this compound
The following table summarizes the quantitative data on the effects of this compound on AML cell lines with different KIT mutation statuses. The data is derived from in vitro studies assessing cell proliferation, apoptosis, and inhibition of downstream signaling pathways.
| Cell Line | KIT Genotype | Key Findings | Quantitative Data | Reference |
| OCI/AML3 | Wild-Type | Highly sensitive to this compound; SCF-dependent proliferation. | 80% inhibition of proliferation at 500 nM this compound. Dose-dependent inhibition of KIT, STAT3, STAT5, and Akt phosphorylation. | |
| OCIM2 | Wild-Type | Less sensitive to this compound compared to OCI/AML3; SCF non-responsive. | Proliferation inhibition did not exceed 25% at this compound concentrations of 500 nM. | |
| HMC1.2 | Mutant (V560G, D816V) | Sensitive to this compound. | 80% inhibition of proliferation at 500 nM this compound. Dose-dependent inhibition of KIT, STAT3, STAT5, and Akt phosphorylation, requiring a higher dose than OCI/AML3 for similar effect. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Lines and Culture
-
OCI/AML3 and OCIM2 cells (wild-type KIT): Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
HMC1.2 cells (mutant KIT): Cultured in Iscove's Modified Dulbecco's Medium (IMDM) with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
All cell lines were incubated at 37°C in a humidified atmosphere with 5% CO2.
MTT Assay for Cell Proliferation
-
Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well.
-
This compound was added at various concentrations (e.g., 50, 100, 250, and 500 nM).
-
After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well.
-
The plates were incubated for an additional 4 hours at 37°C.
-
The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 492 nm using a microplate reader.
-
Cell viability was expressed as a percentage of the untreated control.
Western Blotting for Protein Phosphorylation
-
Cells were treated with this compound for the indicated times and concentrations.
-
Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein (30-50 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
The membrane was incubated overnight at 4°C with primary antibodies against phospho-KIT, total KIT, phospho-STAT3, total STAT3, phospho-STAT5, total STAT5, phospho-Akt, and total Akt.
-
After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Caspase-3 Activity Assay for Apoptosis
-
Cells were treated with this compound as described for the proliferation assay.
-
Cell lysates were prepared according to the manufacturer's protocol for a colorimetric caspase-3 assay kit.
-
The lysate was incubated with a caspase-3 substrate (DEVD-pNA) in a 96-well plate.
-
The plate was incubated at 37°C for 1-2 hours.
-
The absorbance was measured at 405 nm.
-
Caspase-3 activity was calculated as the fold increase compared to the untreated control.
Mandatory Visualizations
Signaling Pathways
Caption: Simplified KIT signaling in wild-type vs. mutant cells and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for assessing the effects of this compound on wild-type and mutant KIT cells.
Logical Relationship
Caption: this compound inhibits both wild-type and mutant KIT, leading to downstream effects.
Conclusion
This compound demonstrates potent anti-proliferative and pro-apoptotic activity in AML cells expressing both wild-type and mutant KIT. Notably, its efficacy in wild-type KIT cells appears to be influenced by the cells' dependence on SCF for proliferation, with SCF-responsive cells showing high sensitivity. The compound effectively inhibits the phosphorylation of KIT and key downstream signaling molecules in both genotypes. These findings suggest that this compound is a promising therapeutic agent for AML, with potential applications in patient populations with varying KIT mutation statuses. Further clinical investigation is warranted to fully elucidate its therapeutic potential.
References
Benchmarking APcK110 Against Next-Generation Tyrosine Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Kit tyrosine kinase, a receptor crucial for normal hematopoiesis, is a well-established oncogenic driver in various malignancies, most notably Acute Myeloid Leukemia (AML) and Gastrointestinal Stromal Tumors (GIST). Constitutive activation of c-Kit, often through mutations, leads to uncontrolled cell proliferation and survival. While first and second-generation tyrosine kinase inhibitors (TKIs) like imatinib (B729) and dasatinib (B193332) have shown clinical efficacy, the emergence of resistance mutations has driven the development of next-generation inhibitors with improved potency and broader activity against mutant forms of c-Kit. This guide provides a comparative analysis of APcK110, a novel c-Kit inhibitor, against two prominent next-generation TKIs: avapritinib (B605698) and ripretinib (B610491).
This compound is a potent inhibitor of c-Kit that has demonstrated significant anti-leukemic activity in preclinical models of AML.[1][2] It has been shown to be more potent than imatinib and dasatinib in inhibiting the proliferation of the OCI/AML3 AML cell line.[1][2] This guide will delve into the available data on this compound and compare its performance metrics with those of avapritinib and ripretinib, which have been approved for the treatment of GIST and are under investigation for other c-Kit driven cancers.
Mechanism of Action and Signaling Pathway
All three inhibitors, this compound, avapritinib, and ripretinib, target the c-Kit receptor tyrosine kinase. Upon binding of its ligand, stem cell factor (SCF), c-Kit dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, which are critical for cell survival and proliferation.[3] Activating mutations in c-Kit lead to ligand-independent activation of these pathways.
This compound, avapritinib, and ripretinib are ATP-competitive inhibitors that bind to the kinase domain of c-Kit, preventing its phosphorylation and subsequent activation of downstream signaling molecules. This blockade of oncogenic signaling ultimately leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells dependent on c-Kit signaling.[1][2][4][5]
Below is a diagram illustrating the c-Kit signaling pathway and the points of inhibition by these TKIs.
Comparative Efficacy: In Vitro Data
A direct comparison of the in vitro potency of this compound, avapritinib, and ripretinib is crucial for understanding their relative therapeutic potential. The following table summarizes the available half-maximal inhibitory concentration (IC50) values against various c-Kit mutations and cell lines.
| Inhibitor | Target/Cell Line | IC50 (nM) | Reference |
| This compound | OCI/AML3 | 175 | [6] |
| Avapritinib | KIT D816V | 0.27 | [1] |
| HMC-1.1 (KIT V560G) | 100-250 | [2][7] | |
| HMC-1.2 (KIT V560G + D816V) | 100-250 | [2][7] | |
| Wild-type KIT | 192 | [1] | |
| Ripretinib | Wild-type KIT | 4 | [8] |
| KIT V654A | 8 | [8] | |
| KIT T670I | 18 | [8] | |
| KIT D816H | 5 | [8] | |
| KIT D816V | 14 | [8] |
Note: Direct comparison of IC50 values should be interpreted with caution due to variations in experimental conditions across different studies.
Experimental Protocols
This section outlines the general methodologies for key experiments used to evaluate the efficacy of these tyrosine kinase inhibitors.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell viability and proliferation.
Workflow Diagram:
Protocol:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The tyrosine kinase inhibitors are serially diluted to various concentrations and added to the wells.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow the inhibitors to exert their effects.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan (B1609692) Formation: Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals. The plates are incubated for another 2-4 hours.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to determine the percentage of cell viability at each inhibitor concentration, and the IC50 value is calculated.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of the target kinase.
Workflow Diagram:
Protocol:
-
Reaction Setup: A reaction mixture containing the purified c-Kit kinase enzyme, a specific substrate (e.g., a synthetic peptide), and a reaction buffer is prepared in a multi-well plate.
-
Inhibitor Addition: The tyrosine kinase inhibitors are added to the wells at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled [γ-32P]ATP or a fluorescent analog).
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) to allow the kinase to phosphorylate the substrate.
-
Reaction Termination: The reaction is stopped, often by adding a stop solution or by spotting the reaction mixture onto a filter membrane.
-
Signal Detection: The amount of phosphorylated substrate is quantified. For radioactive assays, this involves measuring the incorporated radioactivity. For non-radioactive assays, methods like fluorescence polarization or luminescence are used.
-
Data Analysis: The kinase activity is determined for each inhibitor concentration, and the IC50 value is calculated.
Western Blotting for Phospho-c-Kit
Western blotting is used to detect the phosphorylation status of c-Kit and its downstream targets in cells treated with the inhibitors.
Workflow Diagram:
Protocol:
-
Cell Lysis: Cells treated with the inhibitors are lysed to extract total cellular proteins.
-
Protein Quantification: The protein concentration of the lysates is determined to ensure equal loading.
-
SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of c-Kit or its downstream targets (e.g., phospho-AKT, phospho-STAT3).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Signal Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP enzyme to produce light. The light signal is captured using an imaging system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified to determine the effect of the inhibitors.
Conclusion
The emergence of next-generation tyrosine kinase inhibitors has significantly advanced the treatment landscape for c-Kit-driven malignancies. Avapritinib and ripretinib have demonstrated potent and broad activity against a range of c-Kit mutations, including those that confer resistance to older TKIs.
Based on the available preclinical data, this compound shows promise as a potent c-Kit inhibitor with significant activity against AML cells. Its reported higher potency compared to imatinib and dasatinib in certain AML cell lines is encouraging. However, a direct and comprehensive comparison with next-generation inhibitors like avapritinib and ripretinib is currently limited by the lack of publicly available, head-to-head preclinical data, particularly IC50 values for this compound against a panel of clinically relevant c-Kit mutations.
Further in-depth, direct comparative studies are warranted to definitively position this compound within the evolving landscape of c-Kit targeted therapies. Such studies should include comprehensive kinase profiling against a wide array of wild-type and mutant c-Kit variants, as well as in vivo efficacy studies in relevant cancer models. The data presented in this guide serves as a foundational comparison based on the current scientific literature and highlights the need for continued research to fully elucidate the therapeutic potential of this compound relative to the newer generation of c-Kit inhibitors.
References
- 1. Avapritinib for Systemic Mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antineoplastic efficacy profiles of avapritinib and nintedanib in KIT D816V+ systemic mastocytosis: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Activation mutations of human c-KIT resistant to imatinib mesylate are sensitive to the tyrosine kinase inhibitor PKC412 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antineoplastic efficacy profiles of avapritinib and nintedanib in KIT D816V+ systemic mastocytosis: a preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Safety Operating Guide
Proper Disposal of APcK110: A Step-by-Step Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling APcK110 must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. Based on available safety data for similar chemical kits, this compound is presumed to contain components that are highly flammable, carcinogenic, and are respiratory sensitizers. Therefore, improper disposal can pose significant health and safety risks. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound and its waste with the utmost care in a controlled laboratory environment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Ventilation: All handling and disposal preparation steps should be performed in a certified chemical fume hood to avoid inhalation of hazardous vapors.
-
Ignition Sources: Keep all waste materials away from open flames, hot surfaces, and other potential ignition sources.
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound is a multi-step process that requires careful segregation and labeling of waste. Never dispose of this compound or its containers in the regular trash or down the drain.
-
Waste Identification and Segregation:
-
Identify all waste streams associated with this compound use, including leftover or expired kits, contaminated labware (e.g., pipette tips, tubes), and any personal protective equipment (PPE) that is grossly contaminated.
-
Segregate the waste into distinct, compatible categories. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Waste Container Selection and Labeling:
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container. The container should have a secure screw-top cap.
-
Solid Waste: Place all contaminated solid waste, such as gloves, absorbent pads, and plasticware, into a separate, clearly marked hazardous waste bag or container.
-
Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound Waste"
-
The primary hazards (e.g., Flammable, Carcinogen, Sensitizer)
-
The accumulation start date
-
The name of the principal investigator and laboratory contact information.
-
-
-
Waste Storage:
-
Store all this compound waste containers in a designated and properly ventilated satellite accumulation area within the laboratory.
-
Ensure that containers are kept closed at all times, except when adding waste.
-
Store flammable waste in a designated flammable storage cabinet.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management service to schedule a pickup for the this compound waste.
-
Do not attempt to transport hazardous waste outside of the laboratory. Trained EHS personnel will handle the collection and transportation for final disposal at a licensed hazardous waste facility.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters and guidelines for the disposal of this compound.
| Parameter | Guideline | Source / Best Practice |
| Waste Accumulation Time Limit | Do not exceed institutional limits (typically 90-180 days) | General Hazardous Waste Guidelines |
| Liquid Waste Container Headspace | Leave at least 10% headspace for vapor expansion | General Hazardous Waste Guidelines |
| pH of Aqueous Waste (if applicable) | Do not neutralize without specific EHS approval | General Hazardous Waste Guidelines |
| Segregation Requirement | Store separately from incompatible chemicals (e.g., oxidizers) | General Hazardous Waste Guidelines |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
Safeguarding Your Research: A Comprehensive Guide to Handling APcK110
For researchers, scientists, and drug development professionals, the safe and effective handling of potent compounds like APcK110 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the integrity of your research and the safety of your laboratory personnel. By providing value beyond the product itself, we aim to become your preferred source for laboratory safety and chemical handling information, building a foundation of deep trust.
Essential Safety Information
This compound is a potent small molecule inhibitor of the KIT receptor tyrosine kinase. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines for handling potent small molecule compounds should be strictly adhered to.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the specific procedures being undertaken should always be conducted to determine the appropriate level of PPE.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator with a face shield- Disposable solid-front lab coat with tight-fitting cuffs- Double-gloving with chemical-resistant gloves (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles | High risk of aerosolization and inhalation of potent powders. Full respiratory and eye protection is crucial. Double-gloving provides an additional barrier against skin contact. |
| Solution Preparation and Handling | - Chemical fume hood or other certified ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls like a fume hood are the primary means of protection. |
| General Laboratory Operations | - Lab coat- Safety glasses- Gloves | Standard laboratory practice to protect against incidental contact. |
Emergency Procedures
Chemical Exposure:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Response:
For any spill, evacuate the immediate area and alert others. For large or highly dispersed spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.
For minor spills of this compound powder or solutions:
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an absorbent material suitable for chemical spills.
-
Carefully collect the absorbed material and spilled powder using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | Collect in a clearly labeled, sealed container. Dispose of through your institution's hazardous waste program. |
| Contaminated Labware (e.g., pipette tips, vials) | Collect in a designated, puncture-resistant container. Label as hazardous waste and dispose of through your institution's EHS office. |
| Contaminated Solutions | Collect in a sealed, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated PPE | Place in a sealed bag and dispose of as hazardous chemical waste. |
Never dispose of this compound or contaminated materials down the drain or in the regular trash.
Experimental Protocols
This compound is a KIT inhibitor that has been shown to suppress the proliferation of certain cancer cells by inhibiting the phosphorylation of KIT and its downstream signaling proteins, including STAT3, STAT5, and Akt. It also induces caspase-dependent apoptosis.[1]
Key Experiments
1. Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Methodology:
-
Seed cells (e.g., OCI/AML3) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0-1000 nM) for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value. For OCI/AML3 cells, the reported IC50 is approximately 175 nM.[1][2]
-
2. Western Immunoblotting for Phosphorylation Analysis
This technique is used to detect the phosphorylation status of specific proteins in a sample.
-
Methodology:
-
Treat cells with this compound at various concentrations for a defined time.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., phospho-KIT, KIT, phospho-STAT3, STAT3, phospho-Akt, Akt).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
This compound Signaling Pathway
This compound exerts its effects by inhibiting the KIT receptor tyrosine kinase, which in turn blocks downstream signaling pathways crucial for cell survival and proliferation.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
